(3,6-Dichloropyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQSLENDSAQNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606155 | |
| Record name | (3,6-Dichloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58804-10-7 | |
| Record name | (3,6-Dichloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,6-Dichloropyridin-2-yl)methanol CAS number 58804-10-7 properties
An In-depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol
Introduction
This compound, identified by CAS number 58804-10-7, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a primary alcohol, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the chloro- and hydroxymethyl- substituents dictates its reactivity, enabling selective functionalization at multiple sites. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic characteristics, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Core Properties
The fundamental characteristics of this compound are summarized below. This data provides the foundational knowledge for its application in a laboratory setting.
Identifiers and Molecular Data
| Property | Value | Source |
| CAS Number | 58804-10-7 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][4] |
| Molecular Weight | 178.02 g/mol | [4] |
| IUPAC Name | This compound | |
| InChI Key | Not available in search results |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [5] |
| Melting Point | 83 - 86 °C | [5] |
| Boiling Point | No data available | |
| Solubility | A saturated aqueous solution has a pH of 6-7 at 20°C. | [5] |
| log P (n-octanol/water) | 2.15 (Bioaccumulation is not expected) | [5] |
| Purity | Typically supplied at ≥98% | [1][4] |
Structural and Spectroscopic Analysis
Understanding the spectroscopic signature of this compound is critical for reaction monitoring and quality control. While specific spectra for this compound are not provided in the search results, a theoretical analysis based on its functional groups allows for the prediction of its key spectral features.
Diagram: Chemical Structure
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methylene protons (-CH₂-) of the alcohol group will likely appear as a doublet, coupled to the hydroxyl proton, which itself would be a triplet. The hydroxyl proton's signal (-OH) can be broad and its coupling may be lost upon D₂O exchange. Chemical shifts can be influenced by solvent choice.[6]
-
¹³C NMR: The spectrum will display six unique carbon signals. Four signals will be in the aromatic region, corresponding to the pyridine ring carbons. The carbons bonded to chlorine (C3 and C6) will be significantly shifted. The C2 carbon, bonded to both the nitrogen and the hydroxymethyl group, will also have a characteristic shift. The methylene carbon (-CH₂OH) will appear in the aliphatic region, typically around 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group, with broadening caused by intermolecular hydrogen bonding.[7]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed around 2900 cm⁻¹.[7]
-
C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the 1075-1000 cm⁻¹ range.[7]
-
C-Cl Stretch: Absorptions for C-Cl bonds typically appear in the fingerprint region, around 800-600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry with electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in distinct M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity: the nucleophilic character of the hydroxyl group and the susceptibility of the dichloropyridine ring to various transformations. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen significantly influences the reactivity of the scaffold.[8]
Key Reaction Pathways
-
Reactions at the Hydroxymethyl Group:
-
Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, DMP) or to the carboxylic acid with stronger agents (e.g., KMnO₄, Jones reagent). This functional group interconversion is a gateway to further derivatization, such as imine formation or amidation.
-
Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide under basic conditions.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) yields the corresponding esters.
-
-
Reactions on the Pyridine Ring:
-
Nucleophilic Aromatic Substitution (SₙAr): While the chlorine atoms are not in the most activated (ortho/para) positions relative to each other, the overall electron-deficient nature of the ring allows for SₙAr reactions with strong nucleophiles (e.g., amines, alkoxides) under forcing conditions (high temperature/pressure).
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug synthesis.[8]
-
Diagram: Synthetic Workflow Example
Caption: Logical workflow for the synthetic utilization of the title compound.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risk.[5]
GHS Hazard Classification
-
Pictograms:
-
GHS06 (Skull and Crossbones)
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Danger
-
Hazard Statements:
Recommended Precautionary Measures
| Category | Precautionary Statement Codes | Description |
| Prevention | P264, P270, P280 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[5] |
| Response | P301+P310, P302+P352, P305+P351+P338 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage | P405 | Store locked up.[5] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[9][11]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[9][10] Recommended storage is at room temperature.[1]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable disposal container, and clean the affected area.[10]
Example Experimental Protocol: Synthesis of (3,6-Dichloropyridin-2-yl)methyl acetate
This protocol describes a standard esterification reaction to demonstrate the reactivity of the hydroxymethyl group.
Objective: To synthesize (3,6-Dichloropyridin-2-yl)methyl acetate via acetylation.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture at 0 °C. Maintain stirring and allow the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Conclusion
This compound is a high-value intermediate whose utility is well-established in the field of synthetic chemistry. Its defined physicochemical properties, predictable spectroscopic features, and versatile reactivity at both the hydroxymethyl group and the pyridine core make it an indispensable tool for constructing novel molecules, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its toxic and irritant properties. This guide serves as a comprehensive resource to enable its effective and safe use in research and development.
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An In-Depth Technical Guide to the Physicochemical Properties of (3,6-Dichloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(3,6-Dichloropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the unique electronic and steric properties conferred by the dichloro-substitution pattern on the pyridine ring, coupled with the reactivity of the primary alcohol. A comprehensive understanding of its physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents. This guide provides a detailed examination of the structural, physical, and chemical characteristics of this compound, offering both theoretical insights and practical methodologies for its characterization. While experimental data for this specific molecule is not extensively available in the public domain, this guide establishes a framework for its analysis based on established principles of physical organic chemistry and proven experimental protocols.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts basicity, potential for hydrogen bonding, and unique electronic properties to the aromatic ring. The strategic placement of substituents, such as halogens and hydroxyl groups, allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, can enhance metabolic stability, improve membrane permeability, and introduce specific binding interactions. The hydroxymethyl group offers a versatile handle for further synthetic transformations. This compound, therefore, represents a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Molecular Structure and Identification
A thorough understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 58804-10-7[1] |
| Molecular Formula | C₆H₅Cl₂NO[1] |
| Molecular Weight | 178.02 g/mol |
| Canonical SMILES | C1=CC(=C(C(=N1)Cl)CO)Cl |
| InChI | InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
Structural Elucidation Workflow
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems.
Physical State and Appearance
This compound is expected to be a solid at room temperature, a common characteristic of substituted pyridines with similar molecular weights.
Melting and Boiling Points
Experimental Protocol: Melting Point Determination
A standard and reliable method for determining the melting point of a solid compound is using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility
The solubility of this compound in various solvents is a crucial parameter for its use in synthesis and for predicting its behavior in biological media. The presence of the polar hydroxymethyl group and the nitrogen atom suggests some solubility in polar solvents, while the dichlorinated pyridine ring contributes to its lipophilicity.
Predicted Solubility Profile:
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic nature of the dichlorinated ring is expected to dominate over the hydrophilic contributions of the alcohol and pyridine nitrogen. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The ability to engage in hydrogen bonding with the solvent should facilitate dissolution. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polarity of these solvents should be sufficient to dissolve the compound. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar media. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Acidity and Basicity (pKa)
The pKa values of this compound are critical for understanding its ionization state at different pH values. The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The two electron-withdrawing chlorine atoms are expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa) compared to unsubstituted pyridin-2-ylmethanol.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (to determine the pKa of the conjugate acid of the pyridine nitrogen) or a strong base (to determine the pKa of the hydroxyl group).
-
Data Acquisition: The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and is widely used to predict its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental LogP data for this compound is not available, computational models can provide an estimate. For the related (2,5-Dichloropyridin-3-yl)methanol, a calculated LogP of 1.8807 has been reported.[2]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Partitioning: A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic data provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic and vibrational properties. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the 3,6-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine atoms and the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methylene groups around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-O stretching band around 1000-1260 cm⁻¹.
-
C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 177, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 3,6-dichloropyridine-2-carboxylic acid.
Synthetic Pathway
Caption: General synthetic route to this compound.
Experimental Protocol: Reduction of 3,6-Dichloropyridine-2-carboxylic acid
This protocol is a general representation and should be optimized for specific laboratory conditions.
-
Reaction Setup: A solution of 3,6-dichloropyridine-2-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable Lewis acid, is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is carefully quenched with water or an acidic solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Key Reactivity
The primary alcohol of this compound is a key site of reactivity, allowing for:
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Esterification and Etherification: The hydroxyl group can be converted to esters or ethers.
-
Nucleophilic Substitution: The hydroxyl group can be transformed into a leaving group for subsequent nucleophilic substitution reactions.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has outlined its key physicochemical properties and provided a framework for their experimental determination. A thorough characterization of this compound is essential for its successful application in the development of novel molecules with therapeutic potential. The methodologies and theoretical considerations presented herein serve as a comprehensive resource for researchers in the field.
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(5,6-Dichloropyridin-3-yl)methanol. PubChem. Accessed January 17, 2026. [Link]
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3,6-Dichloropyridine-2-carboxylic acid. ChemBK. Accessed January 17, 2026. [Link]
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Introduction: The Strategic Value of Halogenated Pyridine Scaffolds
An In-Depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol for Advanced Chemical Synthesis
In the landscape of modern drug discovery and agrochemical development, pyridine-based scaffolds are indispensable building blocks due to their prevalence in biologically active molecules and their capacity for diverse chemical functionalization. Among these, halogenated pyridines offer a unique advantage, serving as versatile handles for introducing molecular complexity through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This compound is a particularly valuable reagent, combining the reactivity of a dichlorinated pyridine ring with a primary alcohol for subsequent synthetic elaboration.
This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, providing a framework for its strategic deployment in complex molecule synthesis.
PART 1: Core Chemical and Physical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its effective use. The molecular formula of this compound is C₆H₅Cl₂NO.[1] Its molecular weight is approximately 178.02 g/mol .[2][3]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [2][3] |
| Exact Mass | 176.9748192 Da | [4] |
| CAS Number | 58804-10-7 | [1][3] |
| IUPAC Name | This compound | N/A |
| SMILES | C1=C(C=NC(=C1Cl)Cl)CO | [4] |
| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [5] |
PART 2: Synthesis and Structural Verification
The synthesis of this compound typically originates from its corresponding carboxylic acid, 3,6-dichloropicolinic acid. The choice of this precursor is strategic; 3,6-dichloropicolinic acid itself is a valuable compound, often synthesized via electrochemical methods from 3,4,5,6-tetrachloropicolinic acid, which provides high yield and purity.[6] The subsequent reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation in organic synthesis.
Proposed Synthetic Workflow
The logical pathway involves the selective reduction of the carboxylic acid functional group in the presence of the chlorinated pyridine ring. Strong, non-selective reducing agents could potentially lead to hydrodechlorination, a common side reaction with halogenated heterocycles. Therefore, a careful choice of reducing agent is paramount. Borane complexes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄) under controlled conditions are suitable for this transformation.
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Structure and IUPAC name of (3,6-Dichloropyridin-2-yl)methanol
An In-depth Technical Guide to (3,6-Dichloropyridin-2-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a primary alcohol on a pyridine scaffold, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its structural and physicochemical properties, details a robust synthetic protocol with mechanistic insights, explores its strategic applications in drug development, and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document serves as a comprehensive technical resource for leveraging this important chemical intermediate.
Chapter 1: Molecular Profile and Physicochemical Characteristics
The precise arrangement of functional groups on the pyridine ring dictates the chemical reactivity and utility of this compound. Understanding its fundamental properties is the first step in its effective application.
1.1 IUPAC Name and Structural Identification
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is unambiguously identified by the Chemical Abstracts Service (CAS) registry number 58804-10-7 .[1][2]
1.2 Chemical Structure
The molecule consists of a pyridine ring substituted at the 2-position with a hydroxymethyl (-CH₂OH) group, and at the 3- and 6-positions with chloro- (-Cl) groups. This arrangement creates a sterically and electronically distinct environment that is crucial for its synthetic applications.
Caption: Chemical structure of this compound.
1.3 Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| CAS Number | 58804-10-7 | [1][2] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 83 - 86 °C | [3] |
Chapter 2: Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 3,6-dichloropyridine-2-carboxaldehyde. This transformation is a cornerstone of functional group interconversion in organic chemistry.
2.1 Synthetic Strategy: An Overview
The aldehyde precursor is typically prepared via directed ortho-metalation of 2,5-dichloropyridine, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). The subsequent reduction of the aldehyde to the primary alcohol is achieved with high fidelity using a mild hydride-based reducing agent.
2.2 Experimental Protocol: Reduction of 3,6-Dichloropyridine-2-carboxaldehyde
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Expert Insight: Cooling is critical to moderate the exothermic reaction of the hydride reagent with the protic solvent and the aldehyde, preventing side reactions and ensuring selectivity.
-
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes.
-
Mechanistic Note: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the chloro-substituents or the aromatic pyridine ring.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.
-
Trustworthiness: The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
-
Chapter 3: Strategic Applications in Chemical Synthesis
This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.
-
Derivatization of the Hydroxyl Group: The primary alcohol is readily converted into ethers, esters, or halides, providing a handle to link the pyridine core to other molecular fragments or to introduce new functional groups.
-
Cross-Coupling Reactions: The chlorine atoms, particularly the one at the 6-position, are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the formation of carbon-carbon and carbon-heteroatom bonds, which is a foundational strategy in modern drug discovery for building molecular complexity.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dichloropyridine ring facilitates SNAr reactions, especially at the 6-position.[4] This allows for the introduction of amine, thiol, or alcohol nucleophiles, further expanding the synthetic possibilities.
The strategic use of this building block allows researchers to rapidly generate libraries of diverse compounds for screening in drug discovery programs, targeting a wide range of diseases.[5] The dichloropyridine scaffold is present in numerous biologically active molecules, underscoring the importance of intermediates like the one discussed here.[6]
Chapter 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling this compound. While comprehensive toxicological data may not be available, data from structurally related compounds provide a basis for risk assessment.
-
Hazard Identification: Based on analogous dichlorinated aromatic compounds, this substance should be considered harmful if swallowed and a potential skin and serious eye irritant.[3][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its structural design. It provides chemists with multiple, orthogonally reactive sites for elaboration into more complex and potentially therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the demanding environment of pharmaceutical research and development.
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Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][9]triazine-6-carbonitrile (MGL-3196)... PubMed.
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Navigating the Synthesis and Handling of (3,6-Dichloropyridin-2-yl)methanol: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
(3,6-Dichloropyridin-2-yl)methanol and its isomers are pivotal intermediates in the synthesis of a variety of pharmaceutical and agrochemical compounds. Their utility, however, is matched by a significant hazard profile that necessitates a comprehensive understanding of their safe handling, storage, and emergency management. This technical guide, designed for laboratory and drug development professionals, provides an in-depth analysis of the safety protocols and handling procedures for this compound, drawing upon data from closely related structural isomers to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and GHS Classification
Based on aggregated data from these isomers, the anticipated GHS classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[4]
Hazard Pictograms:
Physical and Chemical Properties (Based on Isomeric Data)
Precise physical and chemical properties for this compound are not documented in the available resources. However, based on its isomers, it is expected to be a solid at room temperature.[2] The molecular formula is C₆H₅Cl₂NO, and the molecular weight is approximately 178.02 g/mol .[1][4]
Safe Handling and Storage Protocols
A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are derived from best practices for handling chlorinated pyridine derivatives.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is critical to minimize the inhalation of any dust or vapors. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of personal safety. The following should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection: A lab coat must be worn and fully buttoned.[8] Nitrile gloves are recommended for their resistance to a wide range of chemicals; however, it is crucial to consult the glove manufacturer's compatibility chart.[8][9] Contaminated gloves should be disposed of immediately using proper removal techniques.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
Caption: General laboratory workflow for handling hazardous chemicals.
Storage
This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from incompatible materials such as strong oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.[12]
Emergency Procedures
A clear and practiced emergency response plan is essential.
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the severity of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[10][13] Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air immediately.[14][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][15]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[2][14]
Caption: Decision-making flowchart for first aid response.
Spill Response
Prompt and correct spill response is crucial to prevent further exposure and environmental contamination.
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.[16][17] Collect the absorbed material into a sealed, labeled container for proper disposal.[17]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's emergency response team.[9] Prevent the spill from entering drains or waterways.[17]
Disposal Considerations
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9] Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.
Conclusion
This compound presents significant health hazards that demand rigorous adherence to safety protocols. By understanding and implementing the handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this valuable chemical intermediate. The principles of proactive engineering controls, diligent use of personal protective equipment, and a well-rehearsed emergency response plan are the cornerstones of a safe and productive laboratory environment.
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(3,6-Dichloropyridin-2-yl)methanol: A Strategic Intermediate in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar of Pyridine-Based Agrochemicals
In the landscape of modern crop protection, pyridine-based herbicides represent a cornerstone of effective weed management. Within this critical class of molecules, (3,6-Dichloropyridin-2-yl)methanol emerges as a pivotal, yet often unheralded, chemical intermediate. Its strategic importance lies in its role as a versatile building block for the synthesis of a range of herbicidally active compounds, most notably the widely used herbicide clopyralid (3,6-dichloropicolinic acid). The dichlorinated pyridine core, coupled with the reactive hydroxymethyl group, provides a synthetic handle for a variety of chemical transformations, enabling the construction of complex and potent agrochemicals. This guide offers a comprehensive technical overview of the synthesis, key reactions, and applications of this compound, providing researchers and development professionals with a deeper understanding of its utility and potential in the discovery of next-generation crop protection agents.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that typically begins with more common pyridine feedstocks. A common and logical pathway involves the initial synthesis of 3,6-dichloropicolinic acid, which is then reduced to the target alcohol.
Part 1: Synthesis of the Precursor - 3,6-Dichloropicolinic Acid (Clopyralid)
3,6-Dichloropicolinic acid, itself a potent herbicide known as clopyralid, is the immediate precursor to this compound.[1] Several synthetic routes to 3,6-dichloropicolinic acid have been reported, often starting from 2,3,6-trichloropyridine.[2][3] One common industrial method involves the selective hydrolysis of the 2-chloro group of 2,3,6-trichloropyridine followed by oxidation, or via a nitrile intermediate. Another route involves the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.[4]
Conceptual Synthetic Workflow for 3,6-Dichloropicolinic Acid
Caption: Synthesis of 3,6-Dichloropicolinic Acid.
Part 2: Reduction of 3,6-Dichloropicolinic Acid to this compound
The reduction of the carboxylic acid functionality of 3,6-dichloropicolinic acid to the primary alcohol yields this compound. This transformation requires potent reducing agents due to the stability of the carboxylic acid group. Lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are the reagents of choice for this type of reduction.[5][6]
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Highly effective for a wide range of carbonyls, including carboxylic acids. | Highly reactive with protic solvents (water, alcohols), pyrophoric, requires careful handling and workup.[5] |
| Borane-Tetrahydrofuran (BH₃·THF) | Anhydrous THF, 0 °C to reflux | More selective than LiAlH₄, tolerates some functional groups better. | Can be less reactive towards sterically hindered carboxylic acids. |
Experimental Protocol: Reduction of 3,6-Dichloropicolinic Acid with Lithium Aluminum Hydride
Disclaimer: This is a representative protocol based on established chemical principles for the reduction of carboxylic acids with LiAlH₄.[1][5] It should be adapted and optimized for specific laboratory conditions and scales. Extreme caution must be exercised when working with LiAlH₄.
Materials:
-
3,6-Dichloropicolinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
A solution of 3,6-dichloropicolinic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid via a dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then 1 M HCl to dissolve the aluminum salts. Caution: Quenching is highly exothermic and generates hydrogen gas. A standard Fieser workup can also be employed.[7]
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Key Reactions and Synthetic Utility
This compound is a versatile intermediate due to the reactivity of its hydroxymethyl group. This functionality can be readily transformed into other key synthetic handles, such as a chloromethyl group or an aldehyde.
Oxidation to 3,6-Dichloropicolinaldehyde
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3,6-dichloropicolinaldehyde. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a common and effective method for this purpose.[8][9]
Swern Oxidation Workflow
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(3,6-Dichloropyridin-2-yl)methanol: A Versatile Scaffold for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond simple inhibition, the field of targeted protein degradation (TPD) has emerged as a powerful modality to eliminate disease-causing proteins.[1] This approach utilizes the cell's own machinery, the ubiquitin-proteasome system (UPS), to selectively tag and destroy proteins of interest (POIs).[2][3] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4]
The efficacy of a PROTAC is critically dependent on its three components: a warhead that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in determining the ternary complex formation, stability, and ultimately, the degradation efficiency.[5][6][7] The chemical nature of the building blocks used to construct these linkers is therefore of paramount importance. This guide focuses on the potential of (3,6-Dichloropyridin-2-yl)methanol as a versatile and strategic building block for the synthesis of novel protein degraders.
Physicochemical Properties and Reactivity of this compound
This compound is a dichlorinated pyridine derivative featuring a primary alcohol. This unique combination of functional groups on a rigid heterocyclic core provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of PROTAC linkers.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
The reactivity of the this compound scaffold is governed by three key features:
-
The Hydroxymethyl Group: The primary alcohol at the C2 position is a versatile handle for introducing the linker moiety. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an alkyl halide or an amine, providing a range of functionalities for coupling reactions.
-
The Chlorine Atoms: The two chlorine atoms at the C3 and C6 positions offer opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The chlorine at the C6 position is generally more susceptible to nucleophilic attack due to its ortho position relative to the ring nitrogen.[8]
-
The Pyridine Ring: The pyridine core itself can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability. It can also engage in specific interactions within the ternary complex.
Synthetic Strategies for Incorporating this compound into PROTACs
The strategic placement of reactive handles on the this compound core allows for its incorporation into PROTACs in a modular and controlled fashion. Below are proposed synthetic pathways to functionalize this building block for conjugation to either the E3 ligase ligand or the POI warhead.
Strategy 1: Functionalization via the Hydroxymethyl Group
This strategy utilizes the primary alcohol as the initial point of attachment for the linker chain.
Caption: Oxidation and reductive amination workflow.
Protocol 1: Synthesis of a Linker via Reductive Amination
-
Oxidation: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropicolinaldehyde.
-
Reductive Amination: To a solution of the aldehyde (1.0 eq) and an amine-terminated linker (e.g., a PEG linker with a terminal amine, 1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 16 hours. Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry the organic layer, and purify by column chromatography to obtain the functionalized linker.
-
Coupling: The resulting secondary amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) or warhead using standard peptide coupling reagents like HATU or HBTU.
Strategy 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This approach leverages the reactivity of the chlorine atoms, typically at the more activated C6 position.
Caption: SNAr and coupling workflow.
Protocol 2: Synthesis of a Linker via SNAr
-
SNAr Reaction: In a sealed tube, combine this compound (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO). Heat the mixture to 120 °C for 16 hours. After cooling, dilute with water and extract with ethyl acetate. Dry the organic layer and purify by column chromatography to obtain the Boc-protected piperazine intermediate.
-
Boc Deprotection: Dissolve the intermediate in a solution of 20% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the deprotected piperazine derivative as a TFA salt.
-
Coupling: The free secondary amine of the piperazine can then be acylated with a carboxylic acid-functionalized warhead or E3 ligase ligand.
The Dichloropyridine Core: More Than Just a Scaffold
The choice of a dichloropyridine core is not arbitrary. This moiety can impart several advantageous properties to a PROTAC molecule:
-
Structural Rigidity: The aromatic nature of the pyridine ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC for optimal binding to the POI and E3 ligase, potentially enhancing the stability of the ternary complex.
-
Modulation of Physicochemical Properties: The presence of the nitrogen atom and chlorine substituents can influence the polarity and hydrogen bonding capacity of the linker, impacting solubility, cell permeability, and metabolic stability.
-
Potential for Specific Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, and the chlorine atoms can participate in halogen bonding, potentially forming specific interactions within the pocket of the E3 ligase or the POI that contribute to ternary complex stability and degradation efficiency.
Case Study: A Hypothetical PROTAC Targeting BRD4
To illustrate the application of this compound, we propose a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The PROTAC would utilize JQ1 as the BRD4 warhead and pomalidomide as the ligand for the E3 ligase Cereblon (CRBN).
Caption: Hypothetical BRD4-targeting PROTAC.
In this hypothetical construct, the this compound-derived linker would be synthesized using one of the strategies outlined above. The final PROTAC would be evaluated for its ability to induce the degradation of BRD4 in relevant cancer cell lines.
Experimental Data for Hypothetical BRD4 Degrader
| Parameter | Expected Value |
| BRD4 Binding Affinity (IC₅₀) | < 100 nM |
| CRBN Binding Affinity (IC₅₀) | < 500 nM |
| BRD4 Degradation (DC₅₀) | < 50 nM |
| Maximal Degradation (Dₘₐₓ) | > 90% |
| Selectivity | Selective for BRD4 over other BET family members |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for the construction of novel protein degraders. Its unique combination of a reactive hydroxymethyl group and two addressable chlorine atoms on a rigid pyridine scaffold provides a versatile platform for the synthesis of diverse and tunable linkers. The strategic incorporation of this moiety has the potential to yield PROTACs with improved physicochemical properties and enhanced degradation efficacy. As the field of targeted protein degradation continues to evolve, the exploration of novel and versatile building blocks like this compound will be crucial for unlocking the full therapeutic potential of this exciting modality.
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The Dichloropyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dichloropyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent electronic properties, coupled with the synthetic versatility afforded by the two chlorine substituents, provide a robust framework for the design and development of a diverse array of potent and selective therapeutic agents. This guide offers a comprehensive exploration of the multifaceted roles of dichloropyridine isomers in drug discovery, delving into their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas.
The Strategic Advantage of the Dichloropyridine Core
The utility of the dichloropyridine scaffold in medicinal chemistry is rooted in the unique electronic and steric characteristics imparted by the chlorine atoms and the nitrogen atom within the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom creates an electron-deficient ring system, influencing the molecule's reactivity and its potential for intermolecular interactions with biological targets. The positions of the chlorine atoms on the pyridine ring are critical, defining the regioselectivity of subsequent chemical modifications and profoundly impacting the molecule's biological activity. This allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.
Isomer-Specific Applications in Drug Discovery
The six isomers of dichloropyridine each offer distinct synthetic handles and spatial arrangements of their chloro-substituents, leading to their incorporation into a wide range of drug candidates targeting diverse biological pathways.
3,5-Dichloropyridine: A Privileged Scaffold for P2X7 Receptor Antagonists and Kinase Inhibitors
The 3,5-dichloropyridine motif is a prominent feature in a significant class of P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it an attractive target for a variety of inflammatory and neurological disorders.[1][2] Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,5-dichloro substitution pattern on the pyridine ring is crucial for potent P2X7 antagonistic activity.[1][3]
In addition to its role in targeting P2X7, the 3,5-dichloropyridine scaffold has been successfully incorporated into potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases implicated in various cancers.[1]
2,6-Dichloropyridine: A Gateway to Antibiotics and Antifungals
2,6-Dichloropyridine serves as a key precursor for the synthesis of the broad-spectrum fluoroquinolone antibiotic, Enoxacin, as well as the antifungal agent Liranaftate.[4][5] The reactivity of the chlorine atoms at the 2 and 6 positions allows for their displacement to construct the core structures of these therapeutic agents.
2,3-Dichloropyridine: A Versatile Intermediate for Antiretroviral and Anti-inflammatory Drugs
The differential reactivity of the two chlorine atoms in 2,3-dichloropyridine makes it a valuable intermediate in the synthesis of complex pharmaceuticals. It is a key building block in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[6] Furthermore, this isomer is utilized in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[6]
2,5-Dichloropyridine: A Scaffold for p38 MAPK and ERK Kinase Inhibitors
2,5-Dichloropyridine has proven to be a valuable scaffold for the development of inhibitors of p38 mitogen-activated protein kinase (MAPK) and Extracellular signal-regulated kinases (ERK), both of which are critical targets in cancer and inflammatory diseases.[7] The di-substituted nature of this isomer allows for regioselective functionalization, enabling the synthesis of 2,3,5-trisubstituted pyridine derivatives with potent inhibitory activity.[7]
Structure-Activity Relationships: The Key to Potency and Selectivity
The dichloropyridine core often serves as a critical anchoring point within the binding site of a biological target. The specific substitution pattern of the chlorine atoms, along with other functional groups on the pyridine ring, dictates the molecule's affinity and selectivity.
For instance, in the case of 3,5-dichloropyridine-based P2X7 antagonists, the dichloro substitution is essential for activity, and the addition of a hydrophobic polycycloalkyl group on the acyl hydrazide moiety further optimizes the antagonistic potency.[3]
In the realm of kinase inhibitors, the dichlorophenyl moiety is a common feature in many potent compounds. The chlorine atoms can form crucial halogen bonds or occupy hydrophobic pockets within the ATP-binding site of the kinase, contributing to the inhibitor's high affinity. The strategic placement of substituents on the phenylamino moiety of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors, which often feature a dichlorophenyl group, has been shown to improve both potency and selectivity.
Synthetic Strategies and Methodologies
The synthesis of dichloropyridine-containing drug molecules relies on a variety of robust and versatile chemical transformations. The reactivity of the chlorine atoms allows for their displacement through nucleophilic aromatic substitution (SNAr) reactions and their participation in transition-metal-catalyzed cross-coupling reactions.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction for functionalizing dichloropyridines, particularly at the more reactive 2- and 4-positions.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is widely used to form carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties onto the dichloropyridine scaffold.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of various amine-containing groups.
-
Directed Ortho-metalation (DoM): This strategy allows for the regioselective functionalization of the pyridine ring at positions adjacent to the nitrogen atom or other directing groups.
Table 1: Overview of Dichloropyridine Isomers in Medicinal Chemistry
| Dichloropyridine Isomer | Therapeutic Area(s) | Example Drug/Target | Key Synthetic Reactions |
| 3,5-Dichloropyridine | Inflammation, Neurology, Oncology | P2X7 Receptor Antagonists, FGFR Inhibitors | Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling |
| 2,6-Dichloropyridine | Infectious Diseases | Enoxacin (Antibiotic), Liranaftate (Antifungal) | Nucleophilic Aromatic Substitution |
| 2,3-Dichloropyridine | Infectious Diseases, Inflammation | Nevirapine (Antiviral), Etoricoxib Intermediate | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |
| 2,5-Dichloropyridine | Oncology, Inflammation | p38 MAPK Inhibitors, ERK Inhibitors | Suzuki-Miyaura Coupling, Nucleophilic Aromatic Substitution |
Experimental Protocols
Synthesis of a 3,5-Dichloropyridine-based P2X7 Receptor Antagonist Intermediate
The following protocol describes the synthesis of a key intermediate in the preparation of potent P2X7 receptor antagonists, adapted from the literature.[8]
Step 1: Synthesis of 3,5-Dichloropyridine-4-carboxylic acid hydrazide
-
Materials: 3,5-Dichloropyridine-4-carbonyl chloride, Hydrazine hydrate, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3,5-Dichloropyridine-4-carbonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2.0 eq) in DCM to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-Dichloropyridine-4-carboxylic acid hydrazide.
-
Synthesis of a 2,3-Dichloropyridine Intermediate for Nevirapine
The synthesis of the antiretroviral drug Nevirapine involves the key intermediate 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide, which is prepared from 2,3-dichloropyridine derivatives. The following is a generalized representation of a key step.
The Dichloropyridine Scaffold in Agrochemicals
Beyond pharmaceuticals, dichloropyridine scaffolds are also integral to the agrochemical industry. The presence of chlorine atoms can enhance the biological activity of pesticides and herbicides. For example, derivatives of 3,5-dichloropyridine are precursors to key intermediates used in the production of fungicides like fluazinam and herbicides such as aminopyralid.[2][9] The synthetic methodologies developed for pharmaceutical applications are often transferable to the synthesis of these agrochemical compounds.
Future Perspectives
The dichloropyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, including C-H activation and late-stage functionalization, will undoubtedly expand the chemical space accessible from these versatile building blocks. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of dichloropyridine-containing molecules with their biological targets will enable the design of more potent, selective, and safer drugs. The exploration of new therapeutic applications for dichloropyridine derivatives, driven by advances in chemical biology and target validation, promises a bright future for this remarkable scaffold in medicinal chemistry.
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Navigating P2X7 Antagonist Synthesis: A Comparative Guide to Alternatives for 3,5-Dichloropyridine. Benchchem.
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An In-depth Technical Guide to the Potential Biological Activities of (3,6-Dichloropyridin-2-yl)methanol Derivatives
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, di-substituted chloropyridines represent a class of significant interest due to their synthetic versatility and diverse biological activities. This technical guide focuses on the derivatives of (3,6-Dichloropyridin-2-yl)methanol, a key building block for the synthesis of novel bioactive molecules. While direct biological data on the derivatives of this specific isomer is emerging, this document will provide a comprehensive overview of their synthetic pathways and explore their potential biological activities, drawing insights from structurally related dichloropyridine analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for the exploration of this promising chemical space.
Introduction: The Significance of the Dichloropyridine Moiety
The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs.[1] The introduction of chlorine substituents onto the pyridine ring significantly modulates its electronic properties and lipophilicity, often enhancing its interaction with biological targets. Dichloropyridine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
This compound (CAS Number: 58804-10-7) serves as a versatile starting material for generating a library of derivatives.[2] The presence of two chlorine atoms at positions 3 and 6, and a hydroxymethyl group at position 2, offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies for Derivatization
The synthetic accessibility of derivatives from a core scaffold is a critical factor in drug discovery. The hydroxyl group and the chlorine atoms of this compound provide handles for a variety of chemical transformations.
Modification of the Hydroxymethyl Group
The primary alcohol functionality of this compound is a prime site for derivatization.
-
Esterification: Reaction with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) can yield a library of esters. These modifications can modulate the compound's solubility, cell permeability, and potential prodrug characteristics.
-
Etherification: Williamson ether synthesis, by deprotonating the alcohol followed by reaction with an alkyl halide, can introduce a range of ether functionalities.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up further avenues for derivatization, such as the formation of imines, hydrazones, or amides.
Substitution of the Chlorine Atoms
Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace one or both chlorine atoms, although the reactivity is influenced by the electronic nature of the pyridine ring.
-
Amination: Reaction with various primary or secondary amines can lead to the synthesis of aminopyridine derivatives.
-
Thiolation: Displacement of chlorine with thiol-containing nucleophiles can introduce sulfur-containing moieties.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be utilized to introduce new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the scaffold.
Below is a generalized workflow for the synthesis of derivatives from this compound.
Caption: Synthetic pathways for derivatization of this compound.
Potential Biological Activities
While specific biological data for derivatives of this compound are not extensively reported, the known activities of structurally similar dichloropyridine compounds provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Numerous pyridine-containing compounds have been investigated as potential anticancer agents.[1][3] The dichloropyridine scaffold, in particular, has shown promise.
3.1.1. Potential Mechanism of Action: Topoisomerase Inhibition
One potential mechanism of anticancer activity for dichloropyridine derivatives is the inhibition of topoisomerases. Human DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination, making them key targets for cancer chemotherapy.[4] A study on 2-phenol-4,6-dichlorophenyl-pyridines revealed that these compounds exhibited potent and selective topoisomerase IIα inhibition.[4] Certain derivatives induced G1 cell cycle arrest and apoptosis in HCT-15 and T47D cancer cell lines.[4] This suggests that derivatives of this compound could be designed to target this crucial cellular machinery.
3.1.2. In Vitro Evaluation of Anticancer Activity
A standard approach to evaluate the anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, Hela - cervical, MDA-MB-231 - breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have been explored for their antibacterial and antifungal properties.
3.2.1. Structure-Activity Relationship Insights
Studies on various substituted pyridines have shown that the nature and position of substituents significantly influence their antimicrobial activity.[5] For instance, the introduction of lipophilic groups can enhance membrane permeability, a crucial factor for antibacterial efficacy. The chlorine atoms on the this compound scaffold contribute to its lipophilicity and can be strategically replaced with other functional groups to optimize antimicrobial potency.
3.2.2. In Vitro Evaluation of Antimicrobial Activity
The antimicrobial activity of the synthesized derivatives can be assessed using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to the mid-logarithmic phase and diluted to a standardized inoculum density.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
Enzyme inhibition is a fundamental mechanism of action for many drugs.[6] The dichloropyridine scaffold has been identified in inhibitors of various enzymes.
3.3.1. Potential Targets
While specific enzyme targets for this compound derivatives are yet to be fully elucidated, related dichloropyridine compounds have shown inhibitory activity against kinases and other enzymes. A comprehensive screening against a panel of therapeutically relevant enzymes would be a logical step in characterizing the biological activity of this compound class.
3.3.2. In Vitro Evaluation of Enzyme Inhibition
The inhibitory potential of the synthesized derivatives can be evaluated using a variety of in vitro enzyme assays. The choice of assay depends on the specific enzyme and its substrate.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivatives.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold and correlation of the structural changes with biological activity are crucial for lead optimization.
Key SAR Considerations:
-
Role of the Chlorine Atoms: The position and electronic effect of the chlorine atoms are likely to be critical for activity. Their replacement with other halogens or functional groups will provide valuable SAR data.
-
Impact of the C2-Substituent: The nature of the group at the C2 position, derived from the hydroxymethyl functionality, will significantly influence the compound's properties and its interaction with biological targets.
-
Lipophilicity and Physicochemical Properties: The overall lipophilicity, solubility, and other physicochemical properties of the derivatives will play a key role in their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and, consequently, their in vivo efficacy.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the design and synthesis of novel bioactive compounds. While direct biological data for its derivatives are limited, the known activities of related dichloropyridine analogs suggest a high potential for discovering new anticancer, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries amenable to high-throughput screening.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of this compound. In-depth mechanistic studies will be essential to identify the specific molecular targets and pathways modulated by the most active compounds. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of new therapeutic leads from this versatile chemical class.
References
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Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
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Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives... ResearchGate. [Link]
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-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]
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-
The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L. PMC. [Link]
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Identification of 3,6-disubstituted dihydropyrones as inhibitors of human lactate dehydrogenase. PubMed. [Link]
-
Phytochemical Screening and Antimicrobial Activity of Methanolic Extract of Cymbopogon schoenanthus (L.) (azkhar) Collected from Afif City, Saudi Arabia. PMC. [Link]
-
Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. ResearchGate. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. MDPI. [Link]
-
Design, Synthesis, and Structure–Activity Relationship (SAR) Studies of Novel Disubstituted Benzimidazole Derivatives as Potential Anti‐HIV and Antimicrobial Agents. ResearchGate. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]
-
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Methodological & Application
Application Notes and Protocols: Regioselective Synthesis of (3,6-Dichloropyridin-2-yl)methanol
Abstract
(3,6-Dichloropyridin-2-yl)methanol is a valuable functionalized pyridine derivative used as a building block in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive guide for its synthesis, designed for researchers and professionals in organic synthesis and drug development. The described methodology centers on a highly regioselective directed ortho-metalation (DoM) of a 3,6-dichloropyridine precursor, followed by hydroxymethylation. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety procedures for handling pyrophoric reagents, and specifies methods for product characterization.
Introduction and Synthetic Strategy
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry. The ability to introduce functional groups at specific positions on the pyridine ring is crucial for developing novel chemical entities with desired biological activities. Among the various strategies for C-H functionalization, directed ortho-metalation (DoM) stands out as a powerful and predictable method for achieving high regioselectivity.[1]
The synthesis of this compound leverages this principle. The retrosynthetic analysis points to 3,6-dichloropyridine as the logical starting material. The proton at the C2 position of this precursor is the most acidic C-H proton in the ring due to the combined inductive electron-withdrawing effects of the adjacent ring nitrogen and the C3-chloro substituent. This inherent acidity allows for selective deprotonation using a strong organolithium base.
The overall synthetic transformation is as follows:
-
Regioselective Lithiation: Deprotonation of 3,6-dichloropyridine at the C2 position using a strong base such as n-butyllithium (n-BuLi) at low temperature (-78 °C) to form the 3,6-dichloro-2-lithiopyridine intermediate.
-
Hydroxymethylation: The highly nucleophilic organolithium intermediate is then quenched with an appropriate electrophile, such as formaldehyde (generated from paraformaldehyde), to install the desired hydroxymethyl group at the C2 position.
This approach is efficient and provides excellent control over the position of functionalization, which is often a challenge in pyridine chemistry.
Reaction Mechanism
The core of this synthesis is a two-step process initiated by deprotonation, as illustrated below.
First, n-butyllithium, a strong base, selectively abstracts the most acidic proton from the 3,6-dichloropyridine ring. The low reaction temperature (-78 °C) is critical to ensure the stability of the resulting organolithium intermediate and to prevent potential side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring.[1]
Sources
Application Notes and Protocols for the Incorporation of (3,6-Dichloropyridin-2-yl)methanol into VHL-Recruiting PROTACs
Abstract
This comprehensive technical guide provides a detailed protocol for the incorporation of (3,6-dichloropyridin-2-yl)methanol, a readily accessible chemical building block, into the scaffold of Proteolysis Targeting Chimeras (PROTACs) designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation. We will elucidate the strategic rationale behind the synthetic design, provide step-by-step protocols for the chemical synthesis and purification, and outline the essential bioanalytical methods for the characterization and validation of the final PROTAC molecules. The methodologies described herein are designed to be robust and adaptable, facilitating the development of novel degraders for a wide array of protein targets.
Introduction: The PROTAC Revolution and the Role of VHL
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that function through occupancy-driven inhibition of protein function, PROTACs act as event-driven catalysts that harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4] The PROTAC is then released to initiate another degradation cycle, enabling potent and sustained target knockdown at sub-stoichiometric concentrations.[5]
The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design, owing to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[6] The development of potent VHL ligands has been a critical enabler for the field, allowing for the rational design of PROTACs against a plethora of "undruggable" targets.[7] This guide focuses on the practical application of this compound as a versatile starting material for the synthesis of a key VHL ligand precursor, providing a cost-effective and efficient route to novel VHL-based PROTACs.
Diagram 1: PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a VHL-based PROTAC, from ternary complex formation to target protein degradation.
Caption: VHL-based PROTAC catalytic cycle.
Synthetic Strategy: From this compound to a PROTAC Building Block
The core of our strategy involves a modular approach, wherein the VHL ligand, the linker, and the POI ligand are synthesized and functionalized independently before their final assembly. This section details the initial, critical steps of converting this compound into a versatile precursor for VHL ligand synthesis. The primary hydroxyl group of the starting material serves as a convenient handle for introducing a linker attachment point via an ether linkage, a common and stable motif in PROTAC design.
Diagram 2: Synthetic Workflow Overview
This flowchart outlines the key stages in the synthesis of a VHL-based PROTAC starting from this compound.
Caption: Modular synthesis of a VHL-based PROTAC.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(Chloromethyl)-3,6-dichloropyridine from this compound
This initial step activates the benzylic alcohol for subsequent nucleophilic substitution. Thionyl chloride is an effective reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3,6-dichloropyridine. This intermediate is often used in the next step without further purification.
Protocol 2: Conjugation of Activated Dichloropyridine to a Linker via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage between the activated dichloropyridine intermediate and a representative PEG-based linker with a terminal alcohol.
Materials:
-
Crude 2-(chloromethyl)-3,6-dichloropyridine from Protocol 1
-
Boc-protected amino-PEG-alcohol linker (e.g., Boc-NH-PEG₃-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under nitrogen atmosphere
-
Syringes and needles
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the Boc-protected amino-PEG-alcohol linker (1.2 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of crude 2-(chloromethyl)-3,6-dichloropyridine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected dichloropyridinyl-linker conjugate.
Protocol 3: Assembly of the VHL Ligand-Linker Moiety
This protocol details the coupling of the dichloropyridinyl-linker conjugate to the core hydroxyproline scaffold of the VHL ligand.
Materials:
-
Boc-protected dichloropyridinyl-linker conjugate from Protocol 2
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL core amine)
-
Peptide coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
First, deprotect the Boc group from the dichloropyridinyl-linker conjugate using standard conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM).
-
To a solution of the resulting amine-linker (1.0 eq) and the VHL core amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final VHL ligand-linker conjugate.
Protocol 4: Final PROTAC Assembly
The final step involves coupling the VHL ligand-linker conjugate with a functionalized POI ligand. The choice of coupling chemistry will depend on the functional groups present on the POI ligand and the linker. For this example, we assume the POI ligand has a carboxylic acid handle for amide bond formation.
Materials:
-
VHL ligand-linker conjugate with a terminal amine (from Protocol 3 after deprotection)
-
POI ligand with a carboxylic acid handle
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add the coupling reagent (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes.
-
Add a solution of the VHL ligand-linker conjugate (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and purify the final PROTAC using preparative HPLC.
Purification and Analytical Characterization
The purity and structural integrity of the synthesized PROTAC are paramount for accurate biological evaluation. A multi-step purification and characterization workflow is essential.
| Technique | Purpose | Typical Parameters/Observations |
| Flash Column Chromatography | Initial purification of intermediates. | Silica gel stationary phase; gradient elution (e.g., ethyl acetate/hexanes or methanol/DCM). |
| Preparative HPLC | Final purification of the PROTAC molecule to >95% purity. | Reversed-phase C18 column; gradient elution with water/acetonitrile containing 0.1% formic acid or TFA. |
| LC-MS | Reaction monitoring and purity assessment. | Confirms the mass of the desired product and identifies impurities. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Provides detailed information on the chemical structure, confirming the connectivity of all components. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Confirms the elemental composition of the final PROTAC. |
Table 1: Analytical Techniques for PROTAC Characterization
Biological Evaluation of the Final PROTAC
A series of in vitro assays are required to validate the biological activity of the newly synthesized PROTAC.
Diagram 3: Biological Assay Cascade
This diagram illustrates the logical flow of experiments to characterize the biological activity of a novel PROTAC.
Caption: A typical workflow for the biological evaluation of a PROTAC.
Protocol 5: Western Blot for Target Protein Degradation
This is a fundamental assay to visually confirm and quantify the degradation of the target protein.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensities to determine the extent of protein degradation.
| Parameter | Description | Example Value Range |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dₘₐₓ | The maximal level of protein degradation achieved. | > 80% |
Table 2: Key Parameters for PROTAC Efficacy
Conclusion and Future Perspectives
This application note provides a comprehensive and practical guide for the incorporation of this compound into VHL-recruiting PROTACs. The modular synthetic strategy, coupled with robust purification and characterization protocols, offers a clear path for researchers to develop novel protein degraders. The successful synthesis and biological validation of these molecules will continue to expand the druggable proteome and offer new therapeutic avenues for a wide range of diseases. Future work will focus on optimizing linker composition and exploring novel E3 ligase ligands to further enhance the efficacy and selectivity of PROTACs.
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Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & biology, 22(6), 755-763. [Link]
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Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature chemical biology, 11(8), 611-617. [Link]
-
Olson, C. M., Jiang, B., Erb, M. A., & Liang, Y. (2018). Pharmacological perturbation of chromatin regulators by PROTACs. Current opinion in chemical biology, 44, 48-56. [Link]
-
Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., ... & Ciulli, A. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature communications, 8(1), 1-12. [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Buckley, D. L., Van Molle, I., Scott, T. G., Al-Subousi, T., Soth, M., Le, B., ... & Ciulli, A. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468. [Link]
-
Van Molle, I., Thomann, A., Buckley, D. L., So, E. C., Lang, S., Bull, M., ... & Ciulli, A. (2012). Dissecting fragment-based lead discovery at the von Hippel–Lindau protein: hypoxia-inducible factor 1α protein–protein interaction. Chembiochem, 13(5), 693-698. [Link]
-
Galdeano, C., Gadd, M. S., & Ciulli, A. (2014). The von Hippel-Lindau E3 ubiquitin ligase: a druggable target for PROTACs. Future medicinal chemistry, 6(11), 1235-1250. [Link]
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Reaction of (3,6-Dichloropyridin-2-yl)methanol with E3 ligase ligands
Conjugation Strategies for Incorporating (3,6-Dichloropyridin-2-yl)methanol into E3 Ligase-Recruiting PROTACs
Abstract
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, capable of eliminating disease-causing proteins rather than simply inhibiting them.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the chemical modification of a novel scaffold, this compound, and its subsequent conjugation to common E3 ligase ligands. We present field-proven methodologies for incorporating this scaffold into a PROTAC discovery workflow, focusing on robust and widely applicable synthetic strategies such as amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These protocols are designed for researchers in chemistry, biology, and drug development to facilitate the exploration of new chemical matter in the rapidly advancing field of targeted protein degradation.
Section 1: Foundational Concepts in PROTAC Design
1.1 The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[5] The PROTAC molecule acts as a bridge, forming a ternary complex between the POI and an E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[7][8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
1.2 Core Components for Synthesis
The construction of a PROTAC requires three key building blocks. The choice of each component is critical for the final molecule's efficacy, selectivity, and drug-like properties.[9]
-
Warhead/Targeting Ligand: This moiety binds specifically to the protein of interest (POI). In this guide, we treat the this compound scaffold as the foundational element for creating a novel warhead-linker combination.
-
E3 Ligase Ligand: This component recruits an E3 ligase. The most widely used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[10][11]
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical for the stability of the ternary complex and the overall properties of the PROTAC.[12][13] Polyethylene glycol (PEG) and alkyl chains are common motifs.[1][4]
| Component | E3 Ligase Target | Common Ligands | Key Features & Considerations |
| CRBN Ligand | Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide[11][14] | Smaller, often more bioavailable scaffolds. CRBN is primarily located in the nucleus.[] |
| VHL Ligand | Von Hippel-Lindau (VHL) | Peptidomimetic structures based on the HIF-1α substrate (e.g., VH032)[14][16] | Typically larger and more polar. VHL is present in both the cytoplasm and nucleus.[] |
Table 1: Comparison of commonly recruited E3 ligase ligands.
Section 2: Synthetic Strategy and Rationale
The primary alcohol of this compound is the key reactive handle for its incorporation into a PROTAC structure. Our strategy involves converting this alcohol into a more versatile functional group suitable for robust conjugation reactions. We will focus on two primary, high-yield pathways:
-
Click Chemistry (CuAAC): The alcohol is converted to an azide or alkyne. This functionalized scaffold is then "clicked" onto an E3 ligase ligand-linker conjugate bearing the complementary functional group. This method is highly efficient, specific, and tolerant of various functional groups.[17][18]
-
Amide Bond Formation: The alcohol is oxidized to a carboxylic acid. This acid is then coupled with an amine-terminated E3 ligase ligand-linker using standard peptide coupling reagents. This is a robust and well-established method for linker conjugation.
Caption: General synthetic workflows for PROTAC synthesis.
Section 3: Detailed Experimental Protocols
Standard Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions requiring inert conditions should be performed under an atmosphere of nitrogen or argon.
Protocol 1: Functionalization of this compound for Click Chemistry
Objective: To synthesize (3,6-dichloropyridin-2-yl)methyl prop-2-yn-1-yl ether, an alkyne-functionalized scaffold ready for CuAAC conjugation.
Materials:
-
This compound (1.0 eq)[19]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Propargyl bromide, 80% solution in toluene (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a reactive alkoxide. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add propargyl bromide (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure alkyne-functionalized product.
-
Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: PROTAC Synthesis via CuAAC "Click Chemistry"
Objective: To conjugate the alkyne-functionalized scaffold from Protocol 1 with an azide-terminated E3 ligase ligand-linker conjugate.
Materials:
-
(3,6-dichloropyridin-2-yl)methyl prop-2-yn-1-yl ether (from Protocol 1, 1.0 eq)
-
E3 Ligase Ligand-Linker-Azide (e.g., (S,R,S)-AHPC-PEG4-N3 for VHL[20] or Thalidomide-O-amido-PEG4-azide for CRBN[20]) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system: t-Butanol/Water (1:1 v/v)
Procedure:
-
Reaction Setup: In a vial, dissolve the alkyne scaffold (1.0 eq) and the E3 ligase ligand-linker-azide (1.1 eq) in the t-Butanol/Water solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. Causality Note: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ, which is essential for the CuAAC reaction mechanism.
-
Reaction Progression: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous. Monitor progress by LC-MS, looking for the disappearance of starting materials and the appearance of the desired PROTAC product mass.
-
Purification: Upon completion, dilute the reaction mixture with DMSO and filter to remove insoluble materials. Purify the crude product directly by preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA) to yield the final PROTAC.
-
Validation: Lyophilize the pure fractions. Characterize the final PROTAC by analytical HPLC for purity assessment (>95%), LC-MS for mass confirmation, and ¹H NMR for structural verification.[21][22]
Section 4: Purification and Characterization
The successful synthesis of a PROTAC requires rigorous purification and comprehensive characterization to ensure its identity, purity, and suitability for biological evaluation.
4.1 Purification by Preparative HPLC
-
Rationale: PROTACs are often large molecules with poor solubility in common chromatography solvents. Reverse-phase HPLC is the gold standard for purification, separating the desired product from unreacted starting materials and reaction byproducts based on hydrophobicity.
-
System: A typical system uses a C18 stationary phase.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) is used to elute the compound.
-
Detection: UV detection at wavelengths such as 214 nm and 254 nm is standard.
-
Post-Purification: Fractions containing the pure product are pooled and lyophilized to remove the mobile phase, yielding the final compound as a solid.
4.2 Characterization
A multi-modal characterization approach is essential to confirm the integrity of the final PROTAC molecule.[21][23]
| Technique | Purpose | Expected Outcome |
| LC-MS | Mass Confirmation & Purity Check | A single major peak in the chromatogram with an observed mass-to-charge ratio (m/z) corresponding to the calculated molecular weight of the PROTAC ([M+H]⁺). |
| ¹H NMR | Structural Elucidation | The spectrum should contain characteristic peaks for all three components: the (3,6-Dichloropyridin-2-yl) scaffold, the linker, and the E3 ligase ligand. The disappearance of starting material peaks (e.g., the alkyne proton) and the appearance of new peaks (e.g., the triazole proton) confirms the reaction. |
| Analytical HPLC | Final Purity Assessment | A quantitative measure of purity, which should typically be ≥95% for use in cellular assays. |
Table 2: Standard analytical techniques for PROTAC characterization.
References
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- BroadPharm.
- NIH. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
- CD ComputaBio.
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- Benchchem. Step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.
- Sigma-Aldrich.
- ResearchGate. General mechanism of action of PROTACs.
- TargetMol. Ligand for E3 Ligase. TargetMol.
- ResearchGate. The mechanism of PROTAC-mediated target protein degradation.
- RSC Publishing. Proteolysis targeting chimeras (PROTACs)
- PMC PubMed Central. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC PubMed Central.
- ResearchGate. Chemical structures of commonly used VHL, CRBN and IAP E3 ligase ligands.
- Benchchem. A Comparative Guide to E3 Ligase Ligands: Cereblon (CRBN) vs. von Hippel-Lindau (VHL). Benchchem.
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- MedChemExpress.
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- PMC.
- PMC PubMed Central.
- Autechaux. This compound. Autechaux.
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- NIH.
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Application Notes and Protocols: Linker Strategies for the Conjugation of (3,6-Dichloropyridin-2-yl)methanol to Bioactive Warheads
Introduction: The Critical Role of Linker Chemistry in Advanced Therapeutics
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized modern medicine. These modalities rely on the precise delivery of a potent "warhead" to its biological target. The linker, a seemingly simple molecular bridge, is a critical determinant of the success of these complex molecules. It dictates the stability, solubility, and release characteristics of the warhead, ultimately influencing the therapeutic index of the drug.[1][2]
(3,6-Dichloropyridin-2-yl)methanol is a versatile building block in medicinal chemistry. Its dichloropyridine core offers opportunities for further functionalization, while the primary alcohol serves as a key handle for the attachment of various linkers. This guide provides a comprehensive overview of the essential linker chemistries for conjugating this compound to a range of bioactive warheads, offering both the theoretical underpinnings and detailed, actionable protocols for the modern drug development professional.
Understanding the Reactivity of this compound
The primary alcohol of this compound is the principal site for linker attachment. However, the hydroxyl group is a poor leaving group, necessitating its "activation" for most nucleophilic substitution reactions. This activation is a cornerstone of the synthetic strategies outlined in this guide. The dichloropyridine ring, while generally less reactive towards nucleophilic aromatic substitution compared to more activated systems, can be functionalized under specific conditions, offering a secondary site for modification if desired.
Core Strategy: Activation of the Primary Alcohol
To facilitate the attachment of linkers, the primary alcohol of this compound must first be converted into a more reactive intermediate. The most common and effective method is its conversion to a sulfonate ester, such as a tosylate or mesylate. This transforms the hydroxyl into an excellent leaving group, amenable to displacement by a wide range of nucleophiles.
Protocol 1: Tosylation of this compound
This protocol details the conversion of the primary alcohol to a tosylate, a key intermediate for subsequent linker attachment.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the stirred solution.[3][4]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C.[3][4]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[3][4]
-
The crude product can be purified by column chromatography on silica gel.[3]
Expected Outcome: The desired (3,6-Dichloropyridin-2-yl)methyl 4-toluenesulfonate as a stable solid.
Linker Attachment Strategies
Once activated as a tosylate, the (3,6-Dichloropyridin-2-yl)methyl moiety can be readily conjugated to a variety of linkers and warheads. The choice of linker chemistry depends on the functional groups available on the warhead and the desired properties of the final conjugate.
Strategy 1: Ether Linkage via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming an ether bond, a stable and common linkage in drug molecules. This approach is suitable for warheads possessing a nucleophilic hydroxyl or thiol group.
Causality behind Experimental Choices: This SN2 reaction works best with a primary tosylate, like the one derived from our starting material, and a deprotonated alcohol (alkoxide) or thiol (thiolate) on the warhead. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the warhead's hydroxyl group without competing in the substitution reaction.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Williamson Ether Synthesis with a Phenolic Warhead
Materials:
-
(3,6-Dichloropyridin-2-yl)methyl 4-toluenesulfonate (1.0 eq.)
-
Phenolic warhead (e.g., a tyrosine kinase inhibitor with a free phenol) (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenolic warhead (1.1 eq.) in THF dropwise.[5]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of (3,6-Dichloropyridin-2-yl)methyl 4-toluenesulfonate (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.[5]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Base | Sodium Hydride (NaH) | [5] |
| Solvent | THF or DMF | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Typical Reaction Time | 4-16 hours | [5] |
| Common Warhead FG | Phenol, primary/secondary alcohol | [6][7] |
Strategy 2: Ester Linkage via Steglich Esterification
Ester linkages are frequently employed in prodrugs and can be designed to be cleavable by esterases in the target cell. The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol, making it ideal for warheads containing a carboxylic acid moiety.
Causality behind Experimental Choices: This reaction utilizes a carbodiimide coupling agent, such as DCC or EDC, to activate the carboxylic acid group of the warhead. DMAP acts as a nucleophilic catalyst, accelerating the reaction and allowing it to proceed under mild conditions, which is crucial for sensitive and complex warhead structures.
Caption: Workflow for Steglich Esterification.
Protocol 3: Steglich Esterification with a Carboxylic Acid-Containing Warhead
Materials:
-
This compound (1.2 eq.)
-
Carboxylic acid-containing warhead (1.0 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.3 eq.)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile[8]
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the carboxylic acid-containing warhead (1.0 eq.), this compound (1.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM.[8][9]
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the solution to 0 °C and add EDC (1.5 eq.).[8]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-24 hours, monitoring by TLC.[8]
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Coupling Agent | EDC or DCC | [8][10] |
| Catalyst | DMAP | [8][10] |
| Solvent | DCM or Acetonitrile | [8] |
| Temperature | 0 °C to room temperature | [8] |
| Common Warhead FG | Carboxylic Acid | [8] |
Strategy 3: Carbamate Linkage
Carbamate linkages offer a stable connection that can be engineered for controlled release, particularly in the context of self-immolative linkers.[11][12] A common strategy involves reacting the alcohol with an isocyanate-functionalized linker or warhead.
Causality behind Experimental Choices: The reaction of an alcohol with an isocyanate is typically very efficient and often does not require a catalyst. The resulting carbamate bond is generally more stable to hydrolysis than an ester bond.
Protocol 4: Carbamate Formation with an Isocyanate-Functionalized Linker
Materials:
-
This compound (1.0 eq.)
-
Isocyanate-functionalized linker/warhead (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dibutyltin dilaurate (DBTDL) (catalytic, optional)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Add the isocyanate-functionalized linker/warhead (1.1 eq.) to the solution.
-
If the reaction is slow, add a catalytic amount of DBTDL.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reagent | Isocyanate | [13][14] |
| Solvent | THF or DCM | [13] |
| Catalyst (optional) | DBTDL | [15] |
| Temperature | Room temperature | [13] |
| Common Warhead/Linker FG | Isocyanate | [13] |
Strategy 4: "Click" Chemistry for Modular Linker Assembly
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for conjugating molecules with high efficiency and specificity.[16][17] To utilize this strategy, the primary alcohol of this compound must first be converted to an azide.
Causality behind Experimental Choices: The conversion of the tosylate to an azide via an SN2 reaction with sodium azide is a standard and high-yielding transformation. The subsequent CuAAC reaction is highly reliable and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.
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- 17. interchim.fr [interchim.fr]
Analytical methods for characterizing (3,6-Dichloropyridin-2-yl)methanol containing compounds
An Application Note and Protocol for the Comprehensive Characterization of (3,6-Dichloropyridin-2-yl)methanol and Related Compounds
Abstract: This document provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing not just procedural steps but the underlying scientific rationale. We will explore a multi-modal approach leveraging chromatography, mass spectrometry, and spectroscopy to ensure identity, purity, and quality. All methodologies are presented within the framework of robust validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction and Analytical Strategy
This compound is a functionalized heterocyclic compound whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API) or product. A robust analytical strategy is essential to control for process-related impurities, degradation products, and isomeric variants.[4] The presence of a UV-active pyridine ring, a polar hydroxyl group, and two chlorine atoms dictates the selection of a complementary suite of analytical techniques.
Our strategy is built on a tiered approach:
-
Separation and Quantification: High-Performance Liquid Chromatography (HPLC) serves as the primary tool for purity assessment and quantification of the main component and its non-volatile impurities. Gas Chromatography (GC) is a complementary technique for analyzing volatile impurities and residual solvents.
-
Identification and Structural Confirmation: Mass Spectrometry (MS), coupled with chromatography, provides molecular weight information and fragmentation data critical for identification. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer definitive structural elucidation and functional group analysis.
-
Method Validation: All analytical procedures must be validated to demonstrate they are fit for their intended purpose, ensuring the reliability and consistency of results.[5][6]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];
} caption: Overall analytical workflow for compound characterization.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for determining the purity of this compound by separating it from potential impurities.[7] The choice between HPLC and GC depends on the volatility and thermal stability of the analytes of interest.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assay and impurity profiling due to its versatility for polar and non-polar compounds that are not easily volatilized. A reversed-phase method is the logical starting point, as it separates compounds based on their hydrophobicity.
Causality Behind Method Choices:
-
Column: A C18 (octadecylsilane) column is selected for its broad applicability in retaining moderately polar compounds like the target analyte through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer (e.g., phosphate or acetate) may be added to the aqueous phase to maintain a consistent pH, which is crucial for achieving sharp, symmetrical peaks for ionizable compounds like pyridines.
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 275 nm, a typical absorbance maximum for pyridine rings) but also provides UV spectra for all peaks, aiding in peak purity assessment and preliminary identification of impurities.
Protocol 2.1: HPLC-PDA Method for Purity and Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) for control and data processing.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Phosphate Monobasic (Reagent Grade)
-
Phosphoric Acid (Reagent Grade)
-
This compound Reference Standard (characterized, >99.5% purity)
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 20mM Potassium Phosphate, pH 3.0 | Buffered aqueous phase for consistent peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA, 275 nm | Wavelength for optimal response of the pyridine chromophore. |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
System Suitability:
-
Inject the Standard Solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%.[3]
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Resolution between the main peak and the closest eluting impurity should be > 2.0.
-
-
Data Analysis:
-
Purity (Area %): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.
-
Assay vs. Standard: Calculate the concentration of the sample against the reference standard using the external standard method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis process or volatile, thermally stable impurities.[8][9]
Causality Behind Method Choices:
-
Derivatization: The primary alcohol (-CH₂OH) group can cause peak tailing on many GC columns due to its polarity and hydrogen-bonding capability. Converting it to a less polar, more volatile silyl ether (e.g., using MSTFA) often results in sharper peaks and better sensitivity.
-
Column: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a robust choice that separates compounds primarily based on their boiling points.
-
Detection: Mass spectrometry provides both high sensitivity and structural information. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and identification.
Protocol 2.2: GC-MS Method for Volatile Impurities
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
-
Reagents and Materials:
-
Dichloromethane (GC Grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard, low-polarity column for general-purpose analysis. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas, provides good efficiency. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for separation of compounds with a wide range of boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the analyte and its fragments. |
-
Sample Preparation:
-
Dissolve ~5 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of MSTFA, cap the vial, and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC.
-
Spectroscopic and Spectrometric Characterization
While chromatography separates components, spectroscopy and spectrometry are required for their definitive identification.
Mass Spectrometry (MS) Interpretation
The mass spectrum of this compound provides a molecular fingerprint.
-
Molecular Ion (M⁺): The molecular ion peak will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will appear. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
The M⁺ peak (containing two ³⁵Cl atoms) will be the most abundant.
-
The M+2 peak (one ³⁵Cl, one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak.
-
The M+4 peak (two ³⁷Cl atoms) will have an intensity of about 10% of the M⁺ peak.
-
-
Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of substituents.[10][11] Key expected fragments for this molecule include:
-
Loss of -CH₂OH group.
-
Loss of Cl atoms.
-
Cleavage of the pyridine ring.
-
A prominent peak at m/z 77, characteristic of a monosubstituted benzene ring, can often be seen in the spectra of aromatic molecules.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H and ¹³C NMR are essential.
-
¹H NMR:
-
-CH₂- Group: A singlet or a multiplet (if coupled to the -OH proton) integrating to 2H, expected around 4.5-5.0 ppm.
-
-OH Group: A broad singlet (exchangeable with D₂O) integrating to 1H.
-
Aromatic Protons: Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant (J-value) will indicate their ortho relationship.
-
-
¹³C NMR: Will show six distinct signals corresponding to the six carbon atoms in the molecule. Chemical shifts will be influenced by the electronegative Cl and N atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[13][14]
-
Key Expected Vibrations:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200-3600 | Broad, strong |
| C-H Stretch (aromatic) | 3000-3100 | Sharp, medium |
| C-H Stretch (aliphatic) | 2850-3000 | Sharp, medium |
| C=N, C=C Stretch (ring) | 1400-1600 | Multiple sharp bands |
| C-O Stretch (alcohol) | 1000-1260 | Strong |
| C-Cl Stretch | 600-800 | Strong |
Analytical Method Validation Framework
To ensure that the analytical data are reliable and suitable for regulatory submission, the chosen analytical procedure must be validated according to ICH Q2(R2) guidelines.[15][16] Validation demonstrates that the method is fit for its intended purpose, which could be an identification test, a quantitative test for impurities, or an assay.[6][17]
dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+10,10", model=circuit, size="7,5!"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", len=1.5];
} caption: Interrelationship of core validation parameters per ICH Q2(R2).
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte, free from interference. | Peak purity analysis (PDA), resolution > 2.0 from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of test concentration. For Impurities: LOQ to 120% of specification.[17] |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for assay; varies for impurities. |
| Precision | The degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met despite minor changes (e.g., pH ±0.2, column temp ±5°C). |
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. By combining the separation power of chromatography (HPLC and GC) with the identification capabilities of spectrometry (MS, NMR, and FTIR), a complete profile of the compound can be established. Each method must be underpinned by a rigorous validation protocol, following ICH guidelines, to ensure the generation of trustworthy, reliable, and scientifically sound data. This comprehensive strategy provides the necessary assurance of identity, purity, and quality required for drug development and manufacturing.
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Mass Spectrometry for the Structural Confirmation of (3,6-Dichloropyridin-2-yl)methanol and its Derivatives
An Application Guide
Abstract
(3,6-Dichloropyridin-2-yl)methanol is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The precise confirmation of its structure and the characterization of its derivatives are critical steps in drug development and quality control to ensure safety and efficacy. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. This document provides a detailed guide for researchers and drug development professionals on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the unequivocal confirmation of this compound derivatives. We will explore ionization techniques, delve into the characteristic isotopic patterns and fragmentation pathways, and provide robust, step-by-step protocols for analysis.
Introduction: The Analytical Imperative
In pharmaceutical research, substituted pyridines are a cornerstone of medicinal chemistry. This compound, with its reactive hydroxymethyl group and substituted pyridine core, serves as a key intermediate in synthesizing complex molecules.[1] The structural integrity of this starting material and any subsequent derivatives directly impacts the final product's purity, stability, and biological activity. Therefore, a rigorous and reliable analytical method for structural confirmation is not just a procedural step but a fundamental requirement for regulatory compliance and drug safety.[2][3]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical technique for this challenge. It provides precise molecular weight information, and tandem mass spectrometry (MS/MS) elucidates structural details through controlled fragmentation, offering a molecular "fingerprint."[4][5][6] This guide explains the causality behind method development choices, ensuring that the described protocols are scientifically sound and self-validating.[7][8]
Foundational Principles: Ionization & Isotopic Signatures
Choosing the Right Ionization Technique
The transition of the analyte from the liquid phase to a charged, gas-phase ion is the critical first step in MS analysis. The choice of ionization source is dictated by the analyte's physicochemical properties, such as polarity and thermal stability.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar to moderately polar molecules that are prone to thermal degradation.[1][5] It generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol. For this compound and its derivatives, which contain a polar hydroxymethyl group and a nitrogen atom on the pyridine ring, ESI in positive ion mode is highly effective. The nitrogen atom is readily protonated, yielding a strong protonated molecule signal, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a valuable alternative, particularly for less polar derivatives or when dealing with less-than-ideal solvent conditions for ESI.[9][10] In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge. This technique is well-suited for thermally stable, small molecules and is often used for the analysis of organochlorine compounds.[11][12][13]
Expert Insight: For initial screening and confirmation of the parent compound and its polar derivatives, ESI is the recommended starting point due to its gentle nature and high efficiency for protonation. APCI should be considered a complementary technique for comprehensive impurity profiling, especially for any non-polar, synthetic byproducts.[9]
The Dichloro Isotopic Pattern: A Definitive Signature
A key feature for the confirmation of this compound is its distinctive isotopic signature. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[14]
For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of three peaks for the molecular ion:
-
M: The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
M+2: The peak for molecules containing one ³⁵Cl and one ³⁷Cl.
-
M+4: The peak for molecules containing two ³⁷Cl isotopes.
The theoretical relative intensity of these peaks is approximately 9:6:1 .[15][16][17][18] This unique pattern is a powerful diagnostic tool, providing immediate and conclusive evidence for the presence of two chlorine atoms in the analyte.
Experimental Workflow and Protocols
A systematic approach is essential for reproducible and reliable results. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: General workflow for the LC-MS/MS confirmation of this compound derivatives.
Protocol: Sample and Standard Preparation
Rationale: The goal is to prepare a clean, particulate-free solution at an appropriate concentration for LC-MS analysis, preventing contamination of the instrument and ensuring accurate response. The chosen diluent must be compatible with both the analyte and the mobile phase.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard or test sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and deionized water. Mix thoroughly.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC vial.
Protocol: LC-MS/MS Analysis
Rationale: Reverse-phase chromatography is used to separate the analyte from potential impurities before it enters the mass spectrometer. The gradient elution ensures that compounds with varying polarities are effectively resolved. The MS parameters are optimized to achieve sensitive detection of the parent ion and its characteristic fragments.
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides necessary separation efficiency. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | Broad gradient to elute a range of potential derivatives and impurities. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| MS System | Triple Quadrupole or Q-TOF | Q-TOF for high resolution accurate mass; Triple Quad for sensitive quantification. |
| Ionization Mode | ESI Positive | Optimal for protonating the pyridine nitrogen.[1] |
| Capillary Voltage | 3.5 kV | Standard voltage to create a stable electrospray. |
| Source Temp. | 120 °C | Facilitates desolvation. |
| Desolvation Temp. | 350 °C | Removes solvent from droplets to form gas-phase ions. |
| Full Scan Range | m/z 50 - 400 | Covers the expected mass of the parent compound and its fragments. |
| MS/MS Collision Energy | Ramped 10-40 eV | Allows for the observation of a range of fragment ions. |
Data Interpretation: Decoding the Mass Spectrum
Molecular Ion and Isotopic Pattern Verification
The first step in data analysis is to locate the molecular ion cluster in the full scan mass spectrum. For the parent compound, this compound (C₆H₅Cl₂NO), the expected masses for the protonated molecule [M+H]⁺ are calculated as follows.
| Ion | Isotopic Composition | Expected m/z | Relative Abundance (Approx.) |
| [M+H]⁺ | C₆H₆³⁵Cl₂NO⁺ | 177.98 | 100% (base of cluster) |
| [M+2+H]⁺ | C₆H₆³⁵Cl³⁷ClNO⁺ | 179.98 | ~65% |
| [M+4+H]⁺ | C₆H₆³⁷Cl₂NO⁺ | 181.98 | ~10% |
The observation of this specific three-peak cluster with the characteristic 9:6:1 intensity ratio provides very strong evidence for the presence of a dichlorinated compound.[15][16]
Tandem MS (MS/MS) and Fragmentation Pathway
MS/MS analysis involves isolating the primary molecular ion (e.g., m/z 177.98) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a roadmap to the molecule's structure. For this compound, the fragmentation is driven by the lability of the hydroxymethyl group and the chlorine substituents.
A proposed fragmentation pathway is as follows:
-
Loss of Water (-18 Da): A common fragmentation for alcohols, involving the loss of the hydroxyl group and a proton from an adjacent position.
-
Loss of the Hydroxymethyl Radical (-31 Da): Cleavage of the C-C bond between the pyridine ring and the methanol group.
-
Loss of HCl (-36 Da): Elimination of a hydrogen and a chlorine atom, a characteristic fragmentation for chloro-aromatic compounds.[19][20]
-
Loss of a Chlorine Radical (-35 Da): Direct cleavage of a C-Cl bond.
Caption: Proposed primary fragmentation pathways for protonated this compound.
Expert Insight: The presence and relative abundance of these fragments can help distinguish between isomers. For example, the steric and electronic environment around the substituents in different isomers can influence which fragmentation pathways are favored, leading to unique MS/MS spectra that serve as structural fingerprints.
Conclusion
Mass spectrometry is an indispensable tool for the structural confirmation of this compound and its derivatives in a pharmaceutical setting. By leveraging a combination of soft ionization techniques, high-resolution mass analysis, and tandem MS, researchers can obtain unequivocal evidence of molecular structure. The characteristic isotopic pattern of the two chlorine atoms provides a definitive diagnostic marker, while the fragmentation pattern confirms the connectivity of the atoms. The protocols and principles outlined in this guide provide a robust framework for developing and executing validated analytical methods to ensure the quality and integrity of these critical pharmaceutical intermediates.
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- Halogen Fragment
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep.
- (3,5-dichloropyridin-2-yl)methanol hydrochloride. Appchem.
- (5,6-Dichloropyridin-3-yl)methanol. PubChem.
- (3,5-DICHLOROPYRIDIN-2-YL)METHANOL. Chongqing Chemdad Co..
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Synthesizing a PROTAC with a Dichloropyridine Linker: An Application Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties by dictating the geometry of the induced ternary complex (POI-PROTAC-E3 ligase).[3][4] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC featuring a dichloropyridine-based linker, a rigid scaffold that can offer advantages in controlling the ternary complex confirmation. The protocol will cover the strategic assembly, purification, and characterization of the final compound.
Introduction: The Strategic Role of the Dichloropyridine Linker
PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][5] This catalytic mechanism allows for the degradation of multiple protein targets by a single PROTAC molecule.[1]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common due to their synthetic accessibility, more rigid linkers are gaining attention.[3][][7] The dichloropyridine moiety serves as a rigid scaffold. Its defined geometry can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing degradation efficiency.[3] The two chlorine atoms on the pyridine ring offer distinct reaction sites for sequential functionalization, typically through nucleophilic aromatic substitution (SNAr), allowing for a controlled, step-wise assembly of the PROTAC.
This protocol will detail a common synthetic strategy: the sequential SNAr reactions on a 2,6-dichloropyridine core, first with an E3 ligase ligand-bearing nucleophile and subsequently with a POI ligand-bearing nucleophile.
Overall Synthetic Workflow
The synthesis is designed as a modular, three-stage process. This approach allows for flexibility in the choice of E3 ligase and POI ligands. The general workflow involves preparing the two "arms" of the PROTAC separately and then coupling them sequentially to the dichloropyridine core.
Caption: Overall workflow for the synthesis of a dichloropyridine-based PROTAC.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Stage 1: Monosubstitution of the Dichloropyridine Core
This first key step involves reacting the dichloropyridine core with the E3 ligase ligand that has been functionalized with a nucleophilic group (commonly a primary or secondary amine). The reaction conditions are controlled to favor monosubstitution.
Expert Insight: Dichloropyridines are susceptible to nucleophilic aromatic substitution. By using one equivalent of the E3 ligase ligand nucleophile and a suitable base at moderate temperatures, we can selectively replace one chlorine atom while leaving the second intact for the subsequent reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often chosen to prevent it from competing with the desired nucleophile.
| Reagent | MW ( g/mol ) | Molarity (mmol) | Equivalents | Amount |
| 2,6-Dichloropyridine | 147.99 | 1.0 | 1.0 | 148 mg |
| E3 Ligase Ligand-NH₂ | (Varies) | 1.0 | 1.0 | (Varies) |
| DIPEA | 129.24 | 2.5 | 2.5 | 434 µL |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (148 mg, 1.0 mmol) and the E3 Ligase Ligand-NH₂ (1.0 mmol).
-
Dissolve the solids in anhydrous DMF (5 mL).
-
Add DIPEA (434 µL, 2.5 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,6-dichloropyridine) is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Intermediate 1) by flash column chromatography on silica gel to yield the monosubstituted product.
Stage 2: Second Substitution to Form the PROTAC
In this stage, the purified monosubstituted intermediate is reacted with the POI ligand, which is also functionalized with a nucleophilic amine. Higher temperatures are often required for this second substitution due to the deactivating effect of the first substituent.
| Reagent | MW ( g/mol ) | Molarity (mmol) | Equivalents | Amount |
| Intermediate 1 | (Varies) | 0.5 | 1.0 | (Varies) |
| POI Ligand-NH₂ | (Varies) | 0.6 | 1.2 | (Varies) |
| DIPEA | 129.24 | 1.5 | 3.0 | 260 µL |
| Dimethyl sulfoxide (DMSO) | - | - | - | 4 mL |
Protocol:
-
In a microwave vial, combine Intermediate 1 (0.5 mmol) and the POI Ligand-NH₂ (0.6 mmol).
-
Add anhydrous DMSO (4 mL) and DIPEA (260 µL, 1.5 mmol).
-
Seal the vial and heat the reaction mixture to 120-140 °C for 16-48 hours. A microwave reactor can be used to shorten the reaction time.
-
Reaction Monitoring: Check the reaction progress periodically by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water (10 mL), which may cause the crude product to precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude PROTAC product.
Stage 3: Purification and Characterization of the Final PROTAC
Purity is paramount for biological assays. Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the final PROTAC molecule.
Purification Protocol:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Purify the compound using a preparative C18 HPLC column. A typical gradient might be 10-95% acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) over 30 minutes.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Characterization:
-
LC-MS: Confirm the mass of the final product to verify its identity.
-
¹H and ¹³C NMR: Use Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure and assess purity.
-
Purity Analysis: Use analytical HPLC to determine the final purity, which should ideally be >95% for use in cellular assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Side reactions (e.g., disubstitution). | Lower the reaction temperature or use exactly 1.0 equivalent of the nucleophile. | |
| No reaction in Stage 2 | Insufficient temperature. | Increase the reaction temperature. Consider using a microwave reactor for higher temperatures and shorter times. |
| Deactivated substrate. | Use a stronger base or a different solvent system (e.g., NMP). | |
| Difficult Purification | Poor separation of product and starting materials. | Optimize the HPLC gradient (e.g., use a shallower gradient) or try a different column stationary phase. |
Conclusion
The synthesis of PROTACs with a dichloropyridine linker provides a robust and modular approach to creating potent protein degraders. The sequential SNAr strategy allows for controlled construction of the heterobifunctional molecule. While the synthesis requires careful optimization of reaction conditions and rigorous purification, the resulting compounds can offer valuable insights into the structure-activity relationships of PROTACs and may lead to the development of novel therapeutics.
References
-
Benchchem. Step-by-step guide for synthesizing a PROTAC with a pre-made linker. 1
-
Benchchem. Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers. 2
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
-
ChemPep Inc. Overview of PROTAC Linkers. 3
-
BOC Sciences. Overview of PROTAC Linkers: Types and Design.
-
Tocris Bioscience. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
-
Gabr, M. T., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy.
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- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (3,6-Dichloropyyridin-2-yl)methanol as a Key Building Block for VHL-Recruiting PROTACs
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to outright protein elimination.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules act as a molecular bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby co-opting the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[2][3]
A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker.[1][4][5] Among the 600+ E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized for PROTAC design.[6] This is largely due to the availability of potent, well-characterized small molecule ligands that can effectively recruit the VHL complex.
This application note provides a detailed guide for researchers on the use of (3,6-Dichloropyridin-2-yl)methanol as a versatile and critical starting material for the synthesis of VHL ligands. We will detail the underlying biological principles, provide step-by-step synthetic protocols for creating a VHL ligand-linker conjugate, offer a general method for final PROTAC assembly, and describe a robust protocol for evaluating the biological activity of the resulting degrader.
Principle of VHL-Mediated Targeted Protein Degradation
The VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α). In normal oxygen conditions, HIF-1α is hydroxylated, creating a recognition site for VHL, which leads to its ubiquitination and proteasomal degradation. VHL-recruiting PROTACs ingeniously mimic this process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase complex, while the other end of the molecule binds to the POI. This induced proximity results in the formation of a ternary complex (POI-PROTAC-VHL).[5] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the surface of the POI. This poly-ubiquitination serves as a molecular flag, marking the POI for recognition and destruction by the 26S proteasome. The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple POI molecules.[5]
Synthesis of a VHL Ligand Precursor from this compound
This compound is a valuable starting material for creating a key intermediate used in the synthesis of widely adopted VHL ligands, such as the core of VH032. The following protocol outlines a representative multi-step synthesis to produce a functionalized benzylamine, which can then be elaborated into the final VHL ligand.
Rationale: This synthesis begins with the oxidation of the alcohol to an aldehyde, followed by reductive amination to install the crucial amine handle. This amine is then protected to allow for subsequent cross-coupling reactions that build the core structure of the VHL ligand. Each step is chosen for its reliability and scalability.
Protocol 1: Synthesis of Boc-protected (4-(4-methylthiazol-5-yl)benzyl)amine
This protocol is adapted from established literature procedures for synthesizing core VHL ligand intermediates.[6][7][8][9][10][11][12][13]
Step 1: Oxidation to 4-Bromobenzaldehyde
-
Rationale: The initial alcohol must be converted to an aldehyde to enable the subsequent reductive amination step. Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation.
-
Dissolve 4-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add DMP (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step.
Step 2: Reductive Amination and Boc Protection
-
Rationale: This step introduces the key nitrogen atom. The aldehyde is first condensed with an ammonia source to form an imine in situ, which is then immediately reduced to the amine. The resulting amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Dissolve the crude 4-bromobenzaldehyde from Step 1 in anhydrous methanol (~0.2 M).
-
Add ammonium acetate (10 eq) and stir for 30 minutes.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture. Add water and basify with 1M NaOH. Extract with ethyl acetate (3x).
-
To the combined organic extracts, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir at room temperature for 4-6 hours.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield tert-butyl (4-bromobenzyl)carbamate.
Step 3: Palladium-Catalyzed Cross-Coupling
-
Rationale: This C-H arylation or Suzuki coupling step attaches the 4-methylthiazole moiety, a key recognition element for VHL binding.
-
In a reaction vessel, combine tert-butyl (4-bromobenzyl)carbamate (1.0 eq), 4-methylthiazole (2.0 eq), potassium acetate (KOAc) (2.0 eq), and Palladium(II) acetate (Pd(OAc)₂) (0.1 eq).
-
Add anhydrous dimethylacetamide (DMA) (~0.5 M).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 90-130 °C and stir for 4-18 hours, monitoring by LC-MS.[6]
-
After cooling, dilute the reaction with ethyl acetate and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the Boc-protected VHL core.
Step 4: Final Assembly into VH032 Amine
-
Rationale: The Boc-protected core is then coupled with the necessary amino acid components (L-Hydroxyproline and L-tert-Leucine derivatives) and deprotected to yield the final, ready-to-use VHL ligand amine (VH032 amine).[13][14] This involves standard peptide coupling and deprotection steps, which are detailed extensively in the literature.[7][8][13]
Protocol for PROTAC Assembly
Once the VHL ligand amine is synthesized, it is coupled to a linker, which is then attached to a ligand for the POI. A common and robust method for this is amide bond formation using a peptide coupling reagent like HATU.[15][16][17][18]
Protocol 2: General Amide Coupling for PROTAC Synthesis
-
Rationale: This protocol describes the formation of a stable amide bond connecting either the VHL ligand to a linker-acid or a VHL-linker conjugate to a POI ligand-acid. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization of chiral centers.[18] DIPEA is used as a non-nucleophilic base to neutralize acids formed during the reaction.
| Reagent/Material | Purpose | Typical Stoichiometry |
| Amine Component (e.g., VH032-linker-NH₂) | Nucleophile | 1.0 eq |
| Carboxylic Acid Component (e.g., POI-ligand-COOH) | Electrophile | 1.1 eq |
| HATU | Peptide Coupling Reagent | 1.2 eq |
| DIPEA | Non-nucleophilic base | 3.0 eq |
| Anhydrous DMF | Aprotic polar solvent | - |
| Nitrogen/Argon Atmosphere | Prevents moisture contamination | - |
Procedure:
-
Under an inert nitrogen or argon atmosphere, dissolve the carboxylic acid component (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[16]
-
Add a solution of the amine component (1.0 eq) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).[19]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR and high-resolution mass spectrometry (HRMS).
Biological Evaluation of the Synthesized PROTAC
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard technique for quantifying this effect.
Protocol 3: Western Blot Analysis of POI Degradation
-
Rationale: This protocol allows for the visualization and quantification of the POI levels after treating cells with the newly synthesized PROTAC. A dose-response curve is generated to determine the PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).
Procedure:
-
Cell Culture: Plate the desired cancer cell line (e.g., MCF7 for ERα, LNCaP for AR) in 24-well plates at an appropriate density and allow them to adhere overnight.[20]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a set period (e.g., 18-24 hours).[21]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[21]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Data Analysis: Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation percentage).[22][23][24][25]
| Parameter | Definition | Significance |
| DC₅₀ | The molar concentration of a PROTAC required to degrade 50% of the target protein.[22][24] | Measures the potency of the degrader. A lower DC₅₀ indicates higher potency. |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC.[22][26] | Measures the efficacy of the degrader. A higher Dₘₐₓ indicates more complete degradation. |
References
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]
-
Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Available at: [Link]
-
Cheng, M., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PROTAC-Induced Proteolytic Targeting. Available at: [Link]
-
Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Available at: [Link]
-
ResearchGate. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic routes (A) converging to key intermediate 13 en route to VH032.... Available at: [Link]
-
Chalmers University of Technology. (2024). Modeling PROTAC degradation activity with machine learning. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Available at: [Link]
-
Oxford University Press. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Available at: [Link]
-
Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at: [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.... Available at: [Link]
-
Semantic Scholar. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic.... Available at: [Link]
-
Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Available at: [Link]
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- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,6-Dichloropyyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of (3,6-Dichloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yields and purity.
I. Reaction Overview and Key Challenges
This compound is a valuable building block in medicinal chemistry. Its synthesis, however, can present several challenges that impact yield and purity. The most common synthetic routes involve the reduction of a corresponding carboxylic acid or aldehyde, or a Grignard reaction. Each pathway has its own set of potential pitfalls, from incomplete reactions to the formation of stubborn impurities. This guide will address these issues in a practical, question-and-answer format.
Common Synthetic Pathways
Caption: Common synthetic routes to this compound.
II. Troubleshooting and FAQs
This section is structured to address specific problems you may encounter during the synthesis of this compound.
A. Issues Related to the Reduction of 3,6-Dichloropyridine-2-carboxylic Acid
Question 1: My reduction of 3,6-dichloropyridine-2-carboxylic acid with LiAlH₄ is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄) are often due to a few key factors. LiAlH₄ is a powerful but non-selective reducing agent that is extremely sensitive to moisture.
Causality and Solutions:
-
Moisture Contamination: LiAlH₄ reacts violently with water to produce hydrogen gas and aluminum hydroxide, consuming the reagent and reducing its availability for the desired reaction.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents. Commercial anhydrous solvents are recommended, but if you are drying your own, ensure it is done correctly (e.g., distillation from sodium/benzophenone for THF or ether).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Temperature: While the reaction is typically started at 0 °C for safety, it often requires warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents.
-
-
-
Work-up Procedure: Improper work-up can lead to the loss of product.
-
Troubleshooting: A Fieser work-up is a reliable method for quenching LiAlH₄ reactions. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Experimental Protocol: Optimized Reduction of 3,6-Dichloropyridine-2-carboxylic Acid
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,6-dichloropyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C and perform a Fieser work-up as described above.
-
Filter the resulting solid and wash it with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Reducing Agent | LiAlH₄ | Strong enough to reduce carboxylic acids to primary alcohols[1]. |
| Solvent | Anhydrous THF | Good solubility for reactants and inert to LiAlH₄. |
| Temperature | 0 °C to RT | Controls the initial exotherm and allows the reaction to go to completion. |
| Work-up | Fieser Method | Efficiently removes aluminum salts and improves product isolation. |
B. Issues Related to the Reduction of 3,6-Dichloropyridine-2-carboxaldehyde
Question 2: I am seeing significant amounts of unreacted starting material after the reduction of 3,6-dichloropyridine-2-carboxaldehyde with NaBH₄. How can I drive the reaction to completion?
Answer:
Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally effective for reducing aldehydes to alcohols. If you are observing incomplete conversion, the issue may lie in the reaction conditions or the purity of your starting material.
Causality and Solutions:
-
Insufficient Reducing Agent: While NaBH₄ is often used in slight excess, a larger excess may be required depending on the purity of the aldehyde and the solvent.
-
Troubleshooting: Increase the equivalents of NaBH₄ to 1.5-2.0 equivalents.
-
-
Reaction Time and Temperature: The reaction may be sluggish at lower temperatures.
-
Troubleshooting: While typically run at 0 °C to room temperature, extending the reaction time or gently warming the mixture may be necessary. Monitor by TLC.
-
-
Solvent Choice: The choice of protic solvent can influence the reactivity of NaBH₄.
-
Troubleshooting: Methanol or ethanol are common choices. Ensure the aldehyde is fully dissolved in the solvent before adding the NaBH₄.
-
Experimental Protocol: Optimized Reduction of 3,6-Dichloropyridine-2-carboxaldehyde
-
Dissolve 3,6-dichloropyridine-2-carboxaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq.) portion-wise to the solution, controlling the effervescence.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
C. Issues Related to Grignard Reactions
Question 3: My attempt to form the Grignard reagent from 2,3,6-trichloropyridine is failing. What are the critical factors for success?
Answer:
The formation of Grignard reagents is notoriously sensitive to reaction conditions.[2][3] The presence of three chlorine atoms on the pyridine ring can also influence the reactivity.
Causality and Solutions:
-
Moisture and Air: Grignard reagents are highly reactive with water and oxygen.[2]
-
Troubleshooting: Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Magnesium Surface: The magnesium turnings must be fresh and have a clean, reactive surface.
-
Troubleshooting:
-
Use fresh, high-quality magnesium turnings.
-
Briefly stir the magnesium turnings in the dry solvent before adding the halide to mechanically activate the surface.
-
A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. The disappearance of the iodine color or the evolution of ethane gas indicates the reaction has started.
-
-
-
Reaction Initiation: Sometimes, the reaction is difficult to initiate.
-
Troubleshooting:
-
Gentle heating with a heat gun can help to start the reaction. Be prepared to cool the reaction if it becomes too vigorous.
-
Sonication can also be used to initiate the reaction.
-
-
Question 4: After successfully forming the Grignard reagent, my reaction with paraformaldehyde gives a low yield of the desired alcohol. What are the likely side reactions?
Answer:
Even with successful Grignard formation, the subsequent reaction with an electrophile like paraformaldehyde can be problematic.
Causality and Solutions:
-
Paraformaldehyde Reactivity: Paraformaldehyde is a polymer of formaldehyde and needs to be depolymerized to react.
-
Troubleshooting:
-
Ensure you are using dry, high-purity paraformaldehyde.
-
Heating the paraformaldehyde under vacuum before use can help to remove any adsorbed water and facilitate depolymerization.
-
The reaction may require heating to drive it to completion.
-
-
-
Side Reactions of the Grignard Reagent:
-
Protonation: The Grignard reagent can be quenched by any acidic protons in the reaction mixture.
-
Coupling Reactions: The Grignard reagent can react with unreacted 2,3,6-trichloropyridine.
-
D. Purification Challenges
Question 5: I am having difficulty purifying this compound by column chromatography. Are there alternative methods?
Answer:
Purification can be challenging due to the polarity of the hydroxyl group and the presence of the pyridine nitrogen.
Troubleshooting Purification:
-
Column Chromatography:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.
-
Tailing: The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to try include hexanes, ethyl acetate, toluene, and mixtures thereof.
-
-
Acid-Base Extraction: An acid-base workup can help to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Extract with a dilute acid (e.g., 1M HCl). The product should move to the aqueous layer.
-
Wash the organic layer with water.
-
Combine the acidic aqueous layers and basify with a base like sodium bicarbonate or sodium hydroxide until the product precipitates or can be extracted back into an organic solvent.[4]
-
Caption: Decision workflow for the purification of the target compound.
III. References
-
Vertex AI Search. This compound.
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
-
CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
-
MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.
-
PubChem. (5,6-Dichloropyridin-3-yl)methanol.
-
Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
ChemScene. (2,5-Dichloropyridin-3-yl)methanol.
-
Appchem. (3,5-dichloropyridin-2-yl)methanol hydrochloride.
-
Google Patents. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
-
Google Patents. US3004027A - Process for purification of 3,6-dichloropyridazine.
-
ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
-
Manchester Organics. 3,6-Dichloropyridine-2-carboxylic acid.
-
Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine.
-
Thermo Scientific Chemicals. 3,6-Dichloropyridine-2-carboxylic acid, 96% 5 g.
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
-
BLDpharm. (3,6-Dibromopyridin-2-yl)methanol.
-
Sigma-Aldrich. 2,4-Dichloropyridine-3-carboxaldehyde.
-
Sigma-Aldrich. Grignard Reagents.
-
Matrix Fine Chemicals. (2-CHLOROPYRIDIN-3-YL)METHANOL.
Sources
Common side products in the synthesis of (3,6-Dichloropyridin-2-yl)methanol derivatives
Welcome to the technical support center for the synthesis of (3,6-Dichloropyridin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of your synthetic routes, ensuring the integrity and success of your experiments.
I. Introduction to the Synthesis and Common Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic pathways, each with its own set of potential challenges and side reactions. The electron-deficient nature of the dichloropyridine ring and the reactivity of the functional groups involved often lead to the formation of undesired byproducts. This guide will delve into the most common synthetic routes and provide detailed troubleshooting for the side products that may arise.
II. Troubleshooting Guide: Side Products in Common Synthetic Routes
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Synthesis via Reduction of 3,6-Dichloropicolinic Acid or its Esters
This is a frequently employed route due to the commercial availability of 3,6-dichloropicolinic acid. The primary transformation is the reduction of a carboxylic acid or ester to a primary alcohol, typically using a hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
Question 1: I am seeing significant amounts of monochlorinated or even unchlorinated pyridine-2-methanol in my final product after reducing 3,6-dichloropicolinic acid with LiAlH₄. What is happening and how can I prevent this?
Answer:
This is a classic case of reductive dehalogenation , a common side reaction when using powerful reducing agents like LiAlH₄ on halogenated aromatic systems.[3][4][5] The hydride reagent can attack the carbon-chlorine bond, replacing the chlorine with a hydrogen atom.
Causality: The strong nucleophilicity of the hydride ion and the potential for single-electron transfer (SET) mechanisms can lead to the cleavage of the C-Cl bond. The reaction conditions, such as temperature and the stoichiometry of the reducing agent, can significantly influence the extent of this side reaction.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: Consider using a milder reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are generally more chemoselective for the reduction of carboxylic acids and are less prone to causing dehalogenation.
-
Temperature Control: Perform the reduction at a lower temperature. Starting the reaction at 0°C or even -20°C and allowing it to slowly warm to room temperature can help to minimize dehalogenation.
-
Stoichiometry: Use the minimum required amount of the reducing agent. An excess of LiAlH₄ will increase the likelihood of side reactions. Careful, slow addition of the reducing agent to the substrate solution (inverse addition) can also be beneficial.[1][2]
-
Protecting Groups: In some cases, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to reduction can lead to a cleaner reaction.
Question 2: My reduction of 3,6-dichloropicolinic acid is sluggish and I have a significant amount of unreacted starting material. What can I do?
Answer:
Incomplete reduction can be due to several factors, including the quality of the reducing agent, solvent effects, and the reaction setup.
Causality: Lithium aluminum hydride is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.[6][7] The solubility of the starting material in the reaction solvent can also play a crucial role.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that your solvent (typically THF or diethyl ether) is thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried before use.
-
Reagent Quality: Use a fresh, high-quality source of your reducing agent. The activity of hydride reagents can diminish over time, especially if they have been improperly stored.
-
Solubility: If your starting material has poor solubility in the reaction solvent, consider using a co-solvent or performing the reaction at a slightly elevated temperature (while being mindful of the potential for increased side reactions). For LiAlH₄ reductions, THF is often a better solvent than diethyl ether due to its higher boiling point and better solvating properties for many substrates.
-
Reaction Time and Temperature: While low temperatures are recommended to minimize side reactions, a very low temperature may significantly slow down the desired reduction. A balance must be struck. If the reaction is sluggish at a low temperature, you can gradually increase it while carefully monitoring the reaction progress by TLC or LC-MS.
Visualizing the Reduction and Dehalogenation Pathways
Caption: Desired reduction vs. side reactions.
B. Synthesis via Grignard or Organolithium Reaction with Formaldehyde
This route involves the formation of an organometallic intermediate from a suitable dichloropyridine precursor, followed by its reaction with formaldehyde.
Question 3: I am attempting to form a Grignard reagent from 2,5-dichloropyridine, but the reaction is not initiating, or I am getting a complex mixture of products. What are the likely side products?
Answer:
The formation of Grignard reagents from chloropyridines can be challenging due to the electron-withdrawing nature of the pyridine ring and the nitrogen atom.
Causality: The C-Cl bond in 2,5-dichloropyridine is less reactive than in alkyl or aryl chlorides. Higher temperatures or activation of the magnesium may be required, which can also promote side reactions.
Common Side Products and Troubleshooting:
-
Wurtz Coupling (Dimerization): The Grignard reagent, once formed, can react with the starting 2,5-dichloropyridine to form a dichlorobipyridine. To minimize this, use a dilute solution and add the 2,5-dichloropyridine slowly to the magnesium turnings.
-
Reaction with Solvent: Grignard reagents are strong bases and can react with acidic protons in the solvent. Ensure your THF or diethyl ether is absolutely dry.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from starting. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.
-
Alternative Organometallics: If Grignard formation is consistently problematic, consider forming an organolithium reagent using a strong base like n-butyllithium or lithium diisopropylamide (LDA). These reactions are typically faster and occur at lower temperatures, which can reduce side reactions.
Question 4: My reaction of the Grignard reagent with formaldehyde is giving a low yield of the desired alcohol. What are the potential pitfalls?
Answer:
Formaldehyde is a highly reactive gas that is often used in the form of its solid polymer, paraformaldehyde, or its cyclic trimer, trioxane.[8]
Causality: The depolymerization of paraformaldehyde or trioxane to gaseous formaldehyde needs to be carefully controlled to match the rate of its consumption by the Grignard reagent. Inefficient depolymerization can lead to low yields. Also, the Grignard reagent is a strong base and can react with any acidic protons present.
Troubleshooting and Prevention:
-
Source of Formaldehyde: Use high-purity, dry paraformaldehyde or trioxane. Heating the solid polymer to generate gaseous formaldehyde in a separate flask and passing the gas into the Grignard solution can provide better control.
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0°C or below) to minimize side reactions of the Grignard reagent.
-
Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride rather than water alone. This helps to neutralize the magnesium salts and can improve the work-up.
-
Alternative Electrophiles: Instead of formaldehyde, you could consider using a protected form of formaldehyde, such as formaldehyde dimethyl acetal, which may offer a cleaner reaction.
Visualizing the Grignard Reaction and Side Products
Caption: Grignard formation and potential side reaction.
III. Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) to reduce 3,6-dichloropicolinic acid?
A1: Generally, no. Sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid or an ester. It is typically used for the reduction of aldehydes and ketones. You would need a more powerful reducing agent like LiAlH₄ or a borane complex.
Q2: I am considering a Vilsmeier-Haack formylation of 2,5-dichloropyridine. Is this a viable route?
A2: The Vilsmeier-Haack reaction is typically effective on electron-rich aromatic and heteroaromatic systems.[9][10][11][12][13] 2,5-Dichloropyridine is an electron-deficient system due to the electronegativity of the chlorine atoms and the pyridine nitrogen. Therefore, this reaction is likely to be very sluggish, require harsh conditions, and may result in low yields or a mixture of products. It is generally not the preferred method for the formylation of such substrates.
Q3: How can I purify my this compound from the dehalogenated side products?
A3: Purification can often be achieved by column chromatography on silica gel. The polarity of the desired product and the dehalogenated side products will be different, which should allow for their separation. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is a good starting point. Recrystallization may also be an option if a suitable solvent system can be found.
Q4: Are there any stability concerns with this compound?
A4: While generally stable, prolonged storage, especially in the presence of light or air, could potentially lead to degradation. Photochemical degradation of the related 3,6-dichloropicolinic acid has been observed, suggesting that the dichloropyridine ring may be susceptible to photolysis.[14] It is advisable to store the compound in a cool, dark place under an inert atmosphere.
IV. Summary of Potential Side Products and Mitigation Strategies
| Synthetic Route | Common Side Product(s) | Mitigation Strategy |
| Reduction of 3,6-Dichloropicolinic Acid | (3-Chloropyridin-2-yl)methanol, Pyridin-2-yl)methanol (from dehalogenation) | Use a milder reducing agent (e.g., BH₃·THF), control the reaction temperature (low temperature), and use stoichiometric amounts of the reducing agent. |
| Unreacted starting material | Ensure anhydrous conditions, use a fresh, high-quality reducing agent, and ensure the starting material is soluble in the reaction solvent. | |
| Grignard Reaction with Formaldehyde | Dichlorobipyridine (Wurtz coupling) | Use dilute solutions and slow addition of the starting material. |
| Low yield of the desired alcohol | Use a reliable source of monomeric formaldehyde (e.g., by depolymerizing paraformaldehyde), maintain low reaction temperatures, and use a proper quenching procedure. |
V. References
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of York Department of Chemistry. [Link]
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. ResearchGate. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. [Link]
-
Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
-
Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Role of reduced flavin in dehalogenation reactions. PubMed. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
This compound. AKos Consulting & Solutions. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors. Catalysis Science & Technology (RSC Publishing). [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Clopyralid. PubChem. [Link]
-
Reactions of formaldehyde with organometallic reagents. ResearchGate. [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. safrole.com [safrole.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for (3,6-Dichloropyridin-2-yl)methanol Containing PROTACs
Introduction: Navigating the Purification Maze of Dichloropyridinyl PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted degradation.[1][2] These heterobifunctional molecules, which link a target protein ligand to an E3 ligase ligand, present unique and significant purification challenges due to their complex structures.[3][4] PROTACs containing the (3,6-Dichloropyridin-2-yl)methanol moiety, often used as a versatile handle or part of a larger warhead, introduce specific physicochemical properties that complicate purification.
These molecules typically possess a high molecular weight (~1000 Da), a mix of hydrophobic and hydrophilic regions, and multiple rotatable bonds, leading to poor solubility and a tendency for non-specific binding.[5][6] The dichloropyridinyl group itself adds a degree of polarity and potential for unique interactions with stationary phases. This guide provides a comprehensive resource for researchers facing these challenges, offering detailed FAQs, troubleshooting protocols, and expert insights to streamline the path to obtaining highly pure material for biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges specific to PROTACs containing the this compound warhead?
The purification of these PROTACs is a multi-faceted challenge rooted in their distinct molecular architecture. Key difficulties include:
-
Poor Solubility: The large, often greasy nature of the PROTAC molecule, combined with polar regions, can lead to limited solubility in common chromatographic solvents. This necessitates careful solvent selection for both sample preparation and the mobile phase.[6][]
-
Complex Impurity Profiles: Syntheses are often multi-step processes, generating a mixture of unreacted starting materials, coupling reagents, diastereomers, and partially formed intermediates that can be difficult to resolve from the final product.[3][8]
-
"Sticky" Nature and Low Recovery: PROTACs are known for non-specific binding to surfaces, including glassware, plasticware, and the chromatographic stationary phase, which can lead to significant loss of material.[5]
-
On-Column Stability: The fragile linkers and complex functional groups in PROTACs can be susceptible to degradation under harsh pH conditions (e.g., strong acid/base) or prolonged exposure to certain solvents.[5][9]
Q2: How should I decide between normal-phase and reversed-phase chromatography for my initial purification?
The choice between normal-phase (NP) and reversed-phase (RP) chromatography for the initial "capture" step depends on the polarity of your crude product and the nature of the major impurities. A multi-step approach involving both is often the most effective strategy.[8]
-
Normal-Phase (e.g., Silica Gel): This is often the best choice for a first pass when the desired PROTAC is significantly more polar than the major impurities (e.g., unreacted, non-polar starting materials). It is an excellent bulk purification technique.[8][10]
-
Reversed-Phase (e.g., C18): RP-HPLC is the gold standard for final polishing to achieve the high purity (>98%) required for biological assays. It excels at separating closely related polar compounds and is amenable to mass spectrometry.[8]
Below is a decision-making workflow to guide your choice:
Q3: What analytical techniques are non-negotiable for final product characterization?
To ensure the integrity of your biological data, rigorous characterization of the final PROTAC is essential. Relying on a single technique is insufficient.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity assessment and identity confirmation. It provides the purity percentage (typically by UV at 254 nm) and the experimental mass, which should match the calculated mass of your PROTAC.[9][11]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR is crucial for unambiguous structural confirmation. It verifies that the chemical structure is correct and can reveal impurities that are invisible to UV detection, such as residual solvents or non-chromophoric synthetic byproducts.[8][12]
Troubleshooting Guide: Common Purification Problems & Solutions
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Recovery After Chromatography | 1. Non-specific binding to the column matrix or system hardware.[5] 2. Precipitation of the PROTAC on the column due to solvent changes. 3. Product degradation under the chosen conditions (e.g., acidic mobile phase).[5] | 1a. Add a small percentage of a non-ionic detergent (e.g., 0.1% Tween-20) to buffers if compatible with your downstream application.[13] 1b. For RP-HPLC, consider columns with advanced hardware surfaces (e.g., MaxPeak Premier) designed to reduce analyte-metal interactions.[9] 2. Ensure the sample is fully dissolved in the initial mobile phase or a strong solvent like DMSO before injection. Reduce the sample concentration. 3. Perform a stability study on your PROTAC in the mobile phase before purification. Test alternative pH modifiers (e.g., formic acid vs. TFA) or consider purification at neutral pH if the molecule is stable.[14] |
| Poor Peak Shape (Tailing/Broadening) in RP-HPLC | 1. Secondary ionic interactions between basic nitrogens in the PROTAC and residual acidic silanols on the silica stationary phase. 2. Column overload. 3. Presence of multiple conformers or chiral centers leading to peak splitting.[5] | 1a. Increase the concentration or strength of the acidic modifier (e.g., switch from 0.1% Formic Acid to 0.1% TFA). TFA is a stronger ion-pairing agent that masks silanol interactions more effectively. 1b. Use a column with a modern particle technology (e.g., Charged Surface Hybrid) that is designed to improve peak shape for basic compounds.[9] 2. Reduce the injection mass. Perform a loading study to determine the column's capacity for your specific PROTAC. 3. Try running the chromatography at an elevated temperature (e.g., 40-50 °C) to accelerate the interconversion between conformers, which can sharpen peaks. |
| Co-eluting Impurities | 1. Insufficient resolution of the chromatographic method. 2. Impurity is a diastereomer or structurally very similar byproduct. | 1a. Optimize the gradient. A shallower gradient provides more time for separation and can resolve closely eluting peaks. 1b. Screen different stationary phases (e.g., Phenyl-Hexyl, PFP) which offer alternative selectivities (π-π interactions) compared to standard C18.[9] 1c. Evaluate different organic modifiers (e.g., Methanol vs. Acetonitrile). 2. If diastereomers are present, chiral chromatography may be required. This is a specialized technique and should be considered after confirming the presence of stereoisomers. |
| High Backpressure During Run | 1. Sample precipitation at the column inlet.[15] 2. Clogged column frit or in-line filters.[13] 3. Buffer incompatibility or precipitation. | 1. Always filter your sample through a 0.22 or 0.45 µm syringe filter immediately before injection.[8][14] 2. Reverse the column and flush with a strong solvent (as per manufacturer's instructions) to dislodge particulates. Replace in-line filters. 3. Ensure all mobile phase components are fully miscible and filtered before use. |
Key Experimental Protocols
Protocol 1: Initial Purification via Normal-Phase Flash Chromatography
This protocol is designed for the initial bulk purification of a crude PROTAC to remove major non-polar impurities.
-
TLC Analysis: Dissolve a small amount of crude PROTAC in Dichloromethane (DCM). Spot a silica TLC plate and develop it in a suitable solvent system (e.g., 5-10% Methanol in DCM). Visualize under UV light to determine the Rf of the product and impurities.[8]
-
Sample Preparation: Dissolve the crude material in a minimal amount of DCM or DMF. Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent. This "dry loading" method typically results in better separation.
-
Column Equilibration: Equilibrate a silica gel flash column with a non-polar solvent (e.g., Hexanes or DCM).
-
Chromatography: Load the adsorbed sample onto the column. Elute using a gradient based on your TLC analysis, slowly increasing the polarity (e.g., from 0% to 15% MeOH in DCM).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified PROTAC.
Protocol 2: Final Purification via Reversed-Phase Preparative HPLC
This protocol is for the final polishing step to achieve high purity suitable for biological assays.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column.
-
Mobile Phase A: 0.1% TFA or Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Screen a gradient (e.g., 20-80% B over 15 minutes) to find the elution point of your PROTAC. Optimize for the best resolution from impurities.
-
-
Sample Preparation: Dissolve the partially purified PROTAC from Protocol 1 in a small volume of DMSO or DMF, then dilute with the initial mobile phase composition (e.g., 20% Acetonitrile/Water). Filter the sample through a 0.45 µm syringe filter.[8]
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.
-
Inject the prepared sample.
-
Run the scaled-up gradient method developed in the analytical step.
-
-
Fraction Analysis: Analyze the collected fractions using analytical LC-MS to confirm the purity and identity of the PROTAC.
-
Pooling & Lyophilization: Combine fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent (Acetonitrile) using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final pure PROTAC as a fluffy solid.[8]
Below is a generalized workflow for the entire process.
References
-
Gong, S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Retrieved January 17, 2026, from [Link]
-
Gong, S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Retrieved January 17, 2026, from [Link]
-
Testa, A., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. Retrieved January 17, 2026, from [Link]
-
Maple, H. J., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. Retrieved January 17, 2026, from [Link]
-
Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Reversed Phase Chromatography. (n.d.). Cytiva. Retrieved January 17, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved January 17, 2026, from [Link]
-
Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. Retrieved January 17, 2026, from [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved January 17, 2026, from [Link]
-
Can you use normal phase chromatography to purify protected peptides? (2023). Biotage. Retrieved January 17, 2026, from [Link]
-
Pica, M., et al. (2019). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved January 17, 2026, from [Link]
-
Yang, J., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. Retrieved January 17, 2026, from [Link]
-
Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. (2024). Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. (2022). Chemical Society Reviews. Retrieved January 17, 2026, from [Link]
-
Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. (2021). Signal Transduction and Targeted Therapy. Retrieved January 17, 2026, from [Link]
-
PROTACs: proteolysis-targeting chimeras. (2023). BMG Labtech. Retrieved January 17, 2026, from [Link]
-
Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2024). ChemMedChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
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- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
Overcoming solubility issues of (3,6-Dichloropyridin-2-yl)methanol in organic solvents
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support center for (3,6-Dichloropyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound during their experiments. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate these challenges effectively.
Understanding the Solubility Challenge of this compound
This compound (MW: 178.02 g/mol , Formula: C₆H₅Cl₂NO) presents a unique solubility profile due to its molecular structure.[1][2] The dichlorinated pyridine ring is largely non-polar and hydrophobic, while the methanol group (-CH₂OH) at the 2-position introduces a polar, hydrophilic character capable of hydrogen bonding. This amphiphilic nature means it often fails to dissolve completely in either highly polar or strictly non-polar solvents, leading to frustrating precipitation or the formation of immiscible phases.
This guide will walk you through systematic approaches to achieve a stable, homogenous solution for your downstream applications.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific problems you may encounter in the lab.
Q1: My this compound is not dissolving in a standard organic solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone). What is my first step?
Answer: Your initial observation is common. The compound's modest polarity can lead to poor solubility in solvents that are not optimized. The first and simplest troubleshooting step is to apply gentle energy to overcome the compound's crystal lattice energy.
-
Mechanical Agitation (Sonication): The use of high-frequency sound waves can effectively break intermolecular interactions and speed up dissolution.[3] It is a non-invasive method that can significantly enhance solubility by breaking down particles and increasing their surface area.[3]
-
Gentle Heating: For many organic solids, solubility increases with temperature.[4][5] This is because the added thermal energy helps solvent molecules break apart the solute's intermolecular forces.[6] However, proceed with caution. The stability of this compound at elevated temperatures should be considered, as prolonged heating can lead to degradation. A modest increase to 30-40°C is a safe starting point.
If these methods fail, it indicates a fundamental mismatch between the solvent and solute polarity. The next logical step is to explore co-solvent systems.
Q2: I've tried heating and sonication, but the compound either remains insoluble or precipitates upon cooling. Should I try a co-solvent?
Answer: Yes, this is the classic scenario where a co-solvent system is required. A co-solvent is a secondary, miscible solvent added in a small to moderate amount to the primary solvent to modify its overall polarity.[7][8] By creating a solvent blend, you can fine-tune the dielectric constant of the medium to better match the solute, thereby enhancing solubility.[]
Causality: The goal is to create a solvent environment that can simultaneously accommodate the hydrophobic dichloropyridine ring and the hydrophilic methanol group. For example, if your primary solvent is non-polar (like Toluene), adding a polar aprotic co-solvent (like DMSO or DMF) can dramatically improve solubility.
See the Experimental Protocols section for a detailed method on how to screen for the optimal co-solvent system.
Q3: How do I choose the right co-solvent? Are there any general rules?
Answer: The principle of "like dissolves like" is your guiding rule. You need to bridge the polarity gap. A logical approach is to pair solvents from different categories.
| Primary Solvent Type | Recommended Co-Solvent Type | Rationale & Examples |
| Non-Polar (e.g., Toluene, Hexane) | Polar Aprotic | The polar aprotic solvent interacts with the -CH₂OH group while the primary solvent solvates the chlorinated ring. Examples: Toluene with a small amount of DMSO or DMF.[3][10] |
| Polar Aprotic (e.g., Acetonitrile, Acetone) | Polar Protic | A small amount of a protic solvent can hydrogen bond with the solute's methanol group, aiding dissolution. Examples: Acetone with 5-10% Methanol or Ethanol.[3] |
| Polar Protic (e.g., Ethanol, Methanol) | Polar Aprotic | If the compound is still not dissolving in a pure alcohol, adding a stronger polar aprotic solvent can help. Examples: Ethanol with added DMSO. |
Important Note: Always ensure the chosen co-solvent is compatible with your experimental conditions (e.g., it shouldn't react with other reagents).
Q4: The pyridine nitrogen in my compound is basic. Can I use pH adjustment to improve solubility?
Answer: Yes, this is a valid and powerful technique, particularly if your final application involves an aqueous or protic organic solvent system (like methanol or ethanol). Pyridine derivatives are weakly basic and can be protonated to form a salt.[11][12] This salt form is typically much more soluble than the neutral free base.[11]
Mechanism: By adding a small amount of a suitable acid (e.g., HCl in methanol), you can protonate the pyridine nitrogen, forming a pyridinium salt. This ionic species has significantly higher polarity and is more readily solvated by polar solvents.
Recommendation: This method is highly effective but changes the chemical nature of the compound in solution. It is ideal for reaction setups where the protonated form is acceptable or desired. It is generally not suitable for applications requiring the neutral form, such as certain chromatographic or spectroscopic analyses.
Visual Workflow & Diagrams
The following diagrams illustrate the decision-making process for troubleshooting and the mechanism of co-solvency.
Caption: A decision tree for troubleshooting solubility issues.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 856163-79-6|(4,6-Dichloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling (3,6-Dichloropyridin-2-yl)methanol
Welcome to the technical support center for the optimization of coupling reactions involving (3,6-Dichloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of functionalizing this versatile building block. The unique structural features of this molecule—a dichlorinated pyridine ring and a primary alcohol—present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions.
Understanding the Substrate: Key Reactivity Considerations
This compound possesses three key features that dictate its reactivity in cross-coupling reactions:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. The choice of bulky, electron-rich ligands is often crucial to mitigate this effect.[1]
-
Two Chlorine Substituents: The chlorine atoms at the C3 and C6 positions exhibit different reactivities. The C6 position is generally more susceptible to oxidative addition in palladium-catalyzed couplings due to the electronic influence of the adjacent nitrogen atom, which lowers the electron density at this position.[2]
-
The Hydroxymethyl Group: The primary alcohol at the C2 position can be a complicating factor. Under basic reaction conditions, the hydroxyl proton is acidic and can potentially react with the base or the organometallic coupling partner. Furthermore, the oxygen atom can coordinate to the palladium center, influencing the reaction's outcome.[3]
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes?
Low yields in Suzuki-Miyaura couplings of 2-halopyridines are a common issue.[1] Several factors could be at play:
-
Catalyst Deactivation: The pyridine nitrogen may be inhibiting your palladium catalyst.[1] Consider switching to a catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center and promote the desired catalytic cycle.[4][5]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl halides.[1]
-
Protodeboronation: The boronic acid coupling partner can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.
-
Interference from the Hydroxymethyl Group: The free hydroxyl group might be interfering with the reaction. Consider protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether, which are generally stable under Suzuki-Miyaura conditions.
Q2: How can I achieve regioselective coupling at either the C3 or C6 position?
Achieving high regioselectivity is a key challenge. The C6 position is electronically favored for oxidative addition. To favor coupling at the C6 position:
-
Use standard palladium catalysts with bulky phosphine ligands. The inherent electronic preference of the substrate will likely lead to major product formation at C6.
To favor coupling at the C3 position, you may need to override the intrinsic reactivity:
-
Ligand Control: In some dihalopyridine systems, the choice of ligand can dramatically influence regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the more sterically accessible position, which in this case might be C3.[6]
-
Protecting Group Strategy: Protection of the hydroxymethyl group could alter the steric environment around the C6 position, potentially influencing the regioselectivity.
Q3: I am seeing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I minimize this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It often occurs when the desired reductive elimination is slow, allowing for competing pathways. To suppress this:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that are known to accelerate reductive elimination from the palladium center.[7]
-
Base Selection: Use a non-nucleophilic, strong base like NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity, as trace water can be a proton source for hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help drive the reaction towards the desired C-N bond formation.
Q4: Is it necessary to protect the hydroxymethyl group?
While some cross-coupling reactions can tolerate free hydroxyl groups, protection is often recommended to ensure reproducibility and high yields, especially when using strong bases.[4][8]
-
When to Protect: If you observe low yields, significant side product formation, or reaction stalling, protecting the hydroxymethyl group is a prudent next step.
-
Choice of Protecting Group:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and easily introduced and removed. They are generally stable to the basic conditions of most coupling reactions.
-
Benzyl ethers (e.g., Bn): Also stable to a wide range of coupling conditions and can be removed by hydrogenolysis.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen. 2. Inactive palladium source (e.g., oxidized Pd(0)). 3. Poor solubility of reagents. 4. Insufficiently anhydrous conditions. | 1. Use bulky, electron-rich ligands (e.g., SPhos, RuPhos, Xantphos). 2. Use a pre-catalyst or ensure rigorous degassing to maintain a Pd(0) state. 3. Screen different solvents (e.g., dioxane, toluene, 2-MeTHF). 4. Dry all solvents and reagents thoroughly; run the reaction under an inert atmosphere (Ar or N₂). |
| Mixture of Regioisomers | 1. Insufficient selectivity of the catalyst system. 2. Reaction temperature is too high, leading to loss of selectivity. | 1. Conduct a ligand screen to identify a ligand that provides higher selectivity. Sterically demanding ligands may favor the less hindered position. 2. Lower the reaction temperature and monitor the reaction over a longer period. |
| Significant Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction mixture. 2. Inappropriate catalyst-to-ligand ratio. | 1. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of inert gas. 2. Optimize the catalyst-to-ligand ratio; often a 1:2 ratio is a good starting point for monodentate phosphine ligands. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. The base is too strong for the substrate's stability. | 1. Lower the reaction temperature. 2. Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu), especially if the hydroxymethyl group is unprotected. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6 (Unprotected Hydroxyl)
This protocol is designed to favor coupling at the more electronically activated C6 position.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the 1,4-dioxane/H₂O solvent mixture to the Schlenk flask.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protection of the Hydroxymethyl Group (TBDMS Ether)
This is a standard procedure for protecting the primary alcohol before performing the cross-coupling reaction.
-
Reagents:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM under an inert atmosphere.
-
Add TBDMSCl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude TBDMS-protected product can often be used in the subsequent coupling step without further purification.
-
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Dai, X., & Chen, Y. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- Liu, Z., et al. (n.d.).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Creasy, J. B., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2025).
- ResearchGate. (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). 2.
- NIH Public Access. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- NIH Public Access. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- Sigma-Aldrich. (n.d.).
- Organic Letters. (2026). Palladium(II)
- Wiley Online Library. (n.d.).
- NIH Public Access. (n.d.).
- ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- NIH Public Access. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Chemical Science. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Royal Society of Chemistry. (n.d.). Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- PubMed. (n.d.). Sonogashira cross-couplings of ynamides.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Cross-coupling reaction.
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for PROTAC Synthesis with Dichloropyridine Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the challenges and nuances associated with dichloropyridine-based linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot your syntheses effectively. The modular nature of PROTACs presents unique synthetic hurdles, and dichloropyridine linkers, while offering valuable structural properties, introduce specific complexities primarily centered around selective nucleophilic aromatic substitution (SNAr).[1][2] This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial SNAr reaction with the dichloropyridine linker is giving me a mixture of products, including what looks like di-substituted PROTAC. How can I favor mono-substitution?
This is one of the most common challenges. Dichloropyridines have two reactive sites, and achieving selective mono-substitution is key.
Causality: The primary cause of di-substitution is the use of excess nucleophile (your amine-containing warhead or E3 ligase ligand) or reaction conditions that are too harsh, driving the reaction to completion at both sites. While the first amination deactivates the pyridine ring towards a second substitution due to the electron-donating nature of the newly introduced amino group, this deactivation is often not sufficient to completely prevent the second reaction, especially with prolonged reaction times or high temperatures.[3]
Troubleshooting Steps:
-
Stoichiometry is Critical:
-
Action: Use a strict 1:1 molar ratio of your dichloropyridine linker and the amine nucleophile. You can even consider a slight excess of the dichloropyridine (e.g., 1.1 equivalents) to ensure all of your more valuable binding moiety reacts.
-
Rationale: Limiting the amount of the nucleophile is the most direct way to disfavor the second substitution.
-
-
Reaction Temperature and Time:
-
Action: Start with a lower reaction temperature (e.g., room temperature or 50 °C) and carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as a significant amount of the mono-substituted product has formed, even if some starting material remains.
-
Rationale: SNAr reactions are temperature-dependent. Lower temperatures will slow down both the first and second substitution, but the deactivating effect of the first substitution will be more pronounced, thus widening the kinetic window for isolating the mono-substituted product.
-
-
Choice of Base:
-
Action: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger, more nucleophilic bases.
-
Rationale: The base is present to scavenge the HCl generated during the reaction. A bulky, non-nucleophilic base is less likely to interfere with the reaction or promote side reactions.
-
Q2: I am using 2,4-dichloropyridine as my linker. Which position (C2 or C4) is more reactive, and how can I control the regioselectivity?
Controlling regioselectivity is a nuanced challenge that depends on the interplay of electronics and reaction mechanism.
Causality & Expertise: For classical SNAr reactions, the C4 position of 2,4-dichloropyridine is generally more reactive towards nucleophilic attack.[4] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the pyridine nitrogen, which is a more stable arrangement.[4] However, this is not an absolute rule. The choice of catalyst and reaction conditions can invert this selectivity.
Strategies for Controlling Regioselectivity:
| Position | Favored Conditions | Rationale |
| C4-Substitution | Standard SNAr conditions (e.g., DIPEA, DMSO, heat) | This is the electronically favored position for classical SNAr due to the stability of the Meisenheimer intermediate.[4] |
| C2-Substitution | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) | The mechanism shifts from SNAr to a catalytic cycle involving oxidative addition, which can favor the C2 position. This often requires specific ligands like Xantphos.[4] |
Authoritative Insight: Computational studies, such as Frontier Molecular Orbital (FMO) analysis, have shown that for 2,4-dichloropyridine, the Lowest Unoccupied Molecular Orbital (LUMO) is the relevant orbital for an attack at the C4 position. In contrast, an attack at the C2 position involves the LUMO+1 orbital.[5] This difference in orbital engagement is a key reason why different reaction types (e.g., thermal SNAr vs. Pd-catalyzed) can favor different positions.
Q3: My reaction seems to stall, with low conversion to the desired mono-substituted product. What can I do to improve the yield?
Low reactivity can be just as frustrating as over-reactivity. Several factors can contribute to a sluggish reaction.
Causality: The nucleophilicity of your amine, steric hindrance around the reactive center, and suboptimal reaction conditions are the most common culprits. The dichloropyridine ring is electron-deficient, but it may not be sufficiently activated for reaction with a weak nucleophile.
Troubleshooting Steps:
-
Increase Reaction Temperature:
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C, while carefully monitoring for the formation of byproducts by LC-MS. Microwave irradiation can also be effective for driving sluggish reactions.[6][7]
-
Rationale: Increasing the thermal energy will help overcome the activation barrier of the reaction.
-
-
Solvent Choice:
-
Action: Switch to a polar aprotic solvent like DMSO, DMF, or NMP.
-
Rationale: These solvents are excellent for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile, while also helping to stabilize the charged Meisenheimer intermediate.[8]
-
-
Base Strength:
-
Action: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or DBU.
-
Rationale: A stronger base can more effectively deprotonate the amine nucleophile (if it has a high pKa) or facilitate the reaction, but be mindful of potential side reactions.
-
Q4: I've successfully formed my mono-substituted dichloropyridine intermediate, but the second SNAr reaction to complete the PROTAC is very slow. Why is this and how can I push it to completion?
This is a classic case of product deactivation.
Causality: The first amine you added is an electron-donating group. This increases the electron density on the pyridine ring, making it less electrophilic and therefore less susceptible to a second nucleophilic attack.[3] This effect makes the second substitution inherently more difficult than the first.
Troubleshooting Steps:
-
More Forcing Conditions:
-
Action: The second step will almost certainly require more forcing conditions than the first. This means higher temperatures (e.g., 100-150 °C) and potentially longer reaction times.[5]
-
Rationale: You need to provide enough energy to overcome the higher activation barrier caused by the deactivated ring system.
-
-
Stronger Base/Activation:
-
Action: Consider using a stronger base like NaH or KHMDS to fully deprotonate your second amine nucleophile, making it more potent.
-
Rationale: A more powerful nucleophile is needed to attack the less reactive substrate.
-
-
Consider a Catalytic Approach:
-
Action: If thermal conditions are failing or leading to decomposition, a palladium-catalyzed Buchwald-Hartwig amination may be a viable alternative for the second coupling.
-
Rationale: Catalytic cycles operate through different mechanisms and can often couple substrates that are unreactive under standard SNAr conditions.
-
Experimental Workflow & Protocols
General Workflow for Dichloropyridine-based PROTAC Synthesis
The synthesis is typically a two-step process involving sequential SNAr reactions. The order of addition (warhead or E3 ligase ligand first) depends on the stability and steric accessibility of each component.
Caption: General workflow for PROTAC synthesis using a dichloropyridine linker.
Protocol 1: Selective Mono-amination of 2,4-Dichloropyridine
This protocol is designed to favor the formation of the C4-substituted product.
-
Reagent Setup: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amine-containing moiety (warhead or E3 ligase ligand, 1.0 eq) in anhydrous DMSO.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Addition of Linker: Add 2,4-dichloropyridine (1.1 eq) to the solution.
-
Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by LC-MS every 1-2 hours. Look for the consumption of the starting amine and the appearance of a new peak with the expected mass of the mono-substituted product.
-
Workup: Once the starting amine is consumed or the reaction stalls, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Second Amination to Form the Final PROTAC
This protocol uses more forcing conditions to couple the second amine to the mono-substituted intermediate.
-
Reagent Setup: In a microwave vial, combine the mono-substituted intermediate (1.0 eq), the second amine-containing moiety (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add Solvent: Add anhydrous DMSO or n-butanol.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 1-4 hours. Monitor for the disappearance of the mono-substituted intermediate.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The desired product may be in either the organic or aqueous layer depending on its polarity, so it is advisable to check both layers by LC-MS before discarding anything.
-
Purification: The final purification is almost always achieved by reverse-phase preparative HPLC to obtain the high-purity material required for biological assays.[9]
Troubleshooting Common Purification and Characterization Issues
Q5: My crude product is a complex mixture, and I'm struggling to separate the desired mono-substituted product from the di-substituted byproduct and starting materials on a silica gel column.
This is a common purification hurdle due to the often-similar polarities of the components.
Expert Advice:
-
Switch to Reverse-Phase HPLC: For final PROTACs and many advanced intermediates, silica gel chromatography is often insufficient. Reverse-phase preparative HPLC provides much higher resolving power for these types of molecules. A gradient of water/acetonitrile with a TFA or formic acid modifier is a standard starting point.
-
Optimize Silica Chromatography: If you must use silica, try using a very shallow gradient and consider different solvent systems. For example, a gradient of dichloromethane/methanol can sometimes provide better separation than ethyl acetate/hexanes for these polar compounds.
-
In-process Crystallization: If your product is a solid, attempting to crystallize it from the crude mixture can be an effective purification strategy.
Q6: How can I use 1H NMR to confirm that I have the correct mono-substituted regioisomer of 2,4-dichloropyridine?
1H NMR is a powerful tool for this. The substitution pattern will create a distinct set of signals for the remaining protons on the pyridine ring.
Characteristic 1H NMR Signals for Mono-substituted 2,4-Dichloropyridine:
| Substitution Pattern | H3 Signal (ortho to N, ortho to Cl) | H5 Signal (ortho to Cl, meta to N) | H6 Signal (ortho to N, meta to Cl) |
| 4-Amino-2-chloropyridine | Singlet (s) | Doublet (d) | Doublet (d) |
| 2-Amino-4-chloropyridine | Doublet (d) | Doublet of doublets (dd) | Doublet (d) |
Note: The exact chemical shifts (ppm) will vary depending on the substituent and the solvent, but the multiplicity (singlet, doublet, etc.) and coupling constants are key identifiers.
The protons on the pyridine ring will typically appear in the aromatic region (7.0-8.5 ppm). After substitution, the remaining protons will have characteristic splitting patterns that can be used to determine the site of substitution. It is highly recommended to run a 2D NMR experiment like COSY to confirm the proton-proton correlations and definitively assign the structure.
Final Recommendations from the Scientist
The synthesis of PROTACs with dichloropyridine linkers is a challenging yet achievable endeavor. Success hinges on a methodical approach to optimization and a solid understanding of the underlying principles of nucleophilic aromatic substitution on heteroaromatic systems.
-
Always Monitor Reactions Closely: Do not leave these reactions running overnight without prior experience with the specific substrates. The window between successful mono-substitution and the formation of unwanted byproducts can be narrow.
-
Embrace Modern Purification: Do not hesitate to move to preparative HPLC for purification. The time saved and the purity achieved often outweigh the effort of optimizing normal-phase chromatography.
-
Leverage Analytical Chemistry: Use LC-MS extensively for reaction monitoring and NMR (including 2D experiments if needed) for unambiguous structure confirmation.
By applying these principles and troubleshooting strategies, you will be well-equipped to navigate the complexities of synthesizing these powerful molecules and advance your research in targeted protein degradation.
References
-
Click chemistry in the development of PROTACs - PMC - NIH. (2023, December 29). National Center for Biotechnology Information. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - NIH. (2020, April 23). National Center for Biotechnology Information. [Link]
-
PROTAC Synthesis Kits for Targeted Protein Degradation - Merck Millipore. Merck Millipore. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ResearchGate. ResearchGate. [Link]
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30). Open Exploration Publishing. [Link]
-
(PDF) Click chemistry in the development of PROTACs - ResearchGate. (2024, January 1). ResearchGate. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC - PubMed Central. (2022, June 20). National Center for Biotechnology Information. [Link]
-
Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry - Synple Chem. (2022, August 29). Synple Chem. [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv. ChemRxiv. [Link]
-
Discovery of electrophilic degraders that exploit SNAr chemistry - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. National Center for Biotechnology Information. [Link]
-
PROTAC-mediated crosstalk between E3 ligases - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]
-
PROTAC Technology: Opportunities and Challenges - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Europe PMC. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - MDPI. MDPI. [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. ResearchGate. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe - ChemRxiv. ChemRxiv. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC - PubMed Central. (2022, September 28). National Center for Biotechnology Information. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Targeted Protein Degradation at Syngene - AWS. Amazon Web Services. [Link]
-
Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022, July 5). Bio-Techne. [Link]
-
PROTACs improve selectivity for targeted proteins - ScienceOpen. (2025, May 20). ScienceOpen. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ACS Medicinal Chemistry Letters - Figshare. Figshare. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. (2025, August 11). National Center for Biotechnology Information. [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2024, October 23). Cambridge Open Engage. [Link]
-
Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020, October 30). National Center for Biotechnology Information. [Link]
-
Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed. (2021, June 10). National Center for Biotechnology Information. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
Technical Support Center: Stability and Handling of (3,6-Dichloropyridin-2-yl)methanol
Welcome to the technical support center for (3,6-Dichloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this versatile building block. The following question-and-answer format directly addresses potential stability and reactivity challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at room temperature.[1] The compound has a shelf life of 1095 days under these conditions.[1] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption.
Q2: What are the primary safety concerns when handling this compound?
A2: this compound should be handled with standard laboratory safety precautions. While specific hazard statements for this exact isomer are not universally available, related dichloropyridinyl methanols are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Stability in Acidic Conditions
Q3: I need to perform a reaction with this compound under acidic conditions. Is it stable?
A3: While specific data on the acidic stability of this compound is limited, pyridines are basic compounds that will be protonated under acidic conditions. This protonation can increase the solubility of the compound in protic solvents. The dichloropyridine ring is generally stable to moderately acidic conditions. However, strong, non-nucleophilic acids are preferable if the goal is simply to protonate the pyridine nitrogen.
In the presence of strong nucleophilic acids (e.g., concentrated HCl, HBr) at elevated temperatures, there is a potential for side reactions. The hydroxyl group could be susceptible to substitution to form the corresponding halide. For instance, studies on related pyridine methanols have shown that treatment with agents like tosyl chloride can lead to the formation of the corresponding chloride instead of the expected tosylate.[3]
Troubleshooting Acidic Reactions:
-
Issue: Low yield or formation of an unexpected, more polar byproduct (by TLC) when using a strong nucleophilic acid.
-
Possible Cause: Acid-catalyzed substitution of the hydroxyl group.
-
Recommendation:
-
If protonation of the pyridine is desired, consider using a non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid.
-
If the reaction requires anhydrous acidic conditions, consider protecting the alcohol as a silyl ether or another suitable protecting group prior to the reaction.
-
Stability in Basic Conditions
Q4: Can I use strong bases like NaOH or LDA with this compound?
A4: The primary alcohol functional group is acidic and will be deprotonated by strong bases to form an alkoxide. This is a common and often desired reaction for subsequent functionalization. The dichloropyridine ring itself is relatively stable to basic conditions, especially at room temperature.
However, at elevated temperatures, there is a risk of nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, particularly with strong, small nucleophiles. The chlorine at the 6-position is generally more activated towards nucleophilic attack.
Troubleshooting Basic Reactions:
-
Issue: Formation of a byproduct with a lower retention factor (more polar) in your TLC analysis than the starting material or the desired product.
-
Possible Cause: SNAr of a chlorine atom by the hydroxide or another nucleophile present in the reaction mixture.
-
Recommendation:
-
When deprotonation of the alcohol is the primary goal, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide at low temperatures (e.g., 0 °C to room temperature).
-
If SNAr is a concern, consider performing the reaction at the lowest effective temperature and for the shortest possible duration.
-
Stability under Oxidative and Reductive Conditions
Q5: I want to oxidize the alcohol to an aldehyde or carboxylic acid. What conditions are recommended?
A5: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant will determine the product.
-
For the Aldehyde: Use mild oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. These reagents are generally selective for the oxidation of primary alcohols to aldehydes without over-oxidation.
-
For the Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can be used. Be aware that the pyridine ring has some sensitivity to strong oxidants, so careful control of reaction conditions is necessary.
Troubleshooting Oxidations:
-
Issue: Low yield of the desired aldehyde and formation of the carboxylic acid.
-
Possible Cause: Over-oxidation by the chosen reagent.
-
Recommendation:
-
Ensure the reaction is run at the recommended temperature (often low temperatures for Swern and related oxidations).
-
Use a stoichiometric amount of the mild oxidizing agent.
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Q6: Is the dichloropyridine ring stable to common reducing agents?
A6: The stability of the dichloropyridine ring to reducing agents depends on the specific reagent and reaction conditions.
-
Hydride Reductants: The dichloropyridine ring is generally stable to common hydride reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under standard conditions used for the reduction of other functional groups.
-
Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C and H2) can lead to the dechlorination of the pyridine ring. The chlorine atoms can be sequentially removed under these conditions. This reactivity can be exploited for the synthesis of mono-chloro or unsubstituted pyridine derivatives.[4]
Troubleshooting Reductions:
-
Issue: Unwanted dechlorination during a catalytic hydrogenation intended to reduce another functional group in the molecule.
-
Possible Cause: The catalyst and conditions are promoting hydrodehalogenation.
-
Recommendation:
-
Consider using alternative, non-hydrogenation-based reduction methods if the chlorine atoms need to be preserved.
-
If catalytic hydrogenation is necessary, careful screening of catalysts (e.g., using a less active catalyst or a poisoned catalyst) and reaction conditions (lower pressure, shorter reaction time) may allow for selective reduction.
-
Thermal and Photostability
Q7: How stable is this compound at elevated temperatures?
Q8: Are there any concerns about the photostability of this compound?
A8: Halogenated aromatic compounds can be susceptible to photodecomposition upon exposure to UV light. While no specific photostability studies for this compound were found, it is good laboratory practice to store it in an amber vial or in the dark to minimize potential degradation over time. For photochemical reactions, the dichloropyridine ring may be reactive.
Experimental Protocols and Workflows
Protocol 1: Oxidation of this compound to 3,6-Dichloropyridine-2-carbaldehyde
This protocol utilizes Dess-Martin periodinane (DMP) for a mild and selective oxidation.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Below are diagrams illustrating key transformations of this compound.
Caption: Oxidation pathways of this compound.
Caption: Potential reductive dechlorination of this compound.
Summary of Stability and Reactivity
| Condition | Stability/Reactivity | Potential Issues | Recommendations |
| Acidic | Generally stable, protonates on pyridine nitrogen. | Substitution of -OH with nucleophilic acids. | Use non-nucleophilic acids; protect the alcohol if necessary. |
| Basic | Alcohol deprotonates; ring is relatively stable. | Nucleophilic aromatic substitution of chlorine at high temperatures. | Use non-nucleophilic bases at low temperatures. |
| Oxidative | Alcohol can be oxidized to aldehyde or carboxylic acid. | Over-oxidation; potential for ring degradation with harsh oxidants. | Choose oxidant based on desired product; control reaction conditions carefully. |
| Reductive | Ring is stable to hydride reagents. | Dechlorination with catalytic hydrogenation. | Use non-hydrogenation reduction methods if Cl retention is desired. |
| Thermal | Reasonably stable under typical synthetic conditions. | Decomposition at very high temperatures. | Avoid prolonged heating at excessive temperatures. |
| Photochemical | Potentially unstable to UV light. | Photodecomposition. | Store in the dark; consider reactivity in photochemical reactions. |
References
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Center for Biotechnology Information. [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. [Link]
-
(5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961. PubChem. [Link]
-
Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. [Link]
-
Pyridine methanol chlorinations. | Download Table. ResearchGate. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (3,6-Dichloropyridin-2-yl)methanol during synthesis
Technical Support Center: Synthesis of (3,6-Dichloropyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, stability, and handling of this compound.
Q1: What is the most common synthetic route to this compound?
A1: The most logical and frequently employed strategy for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3,6-dichloropicolinic acid. This precursor is commercially available or can be synthesized through various reported methods.[1][2] The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.
Q2: How stable is this compound? What are its primary degradation pathways?
A2: this compound, like many pyridylmethanols, is susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Oxidation: The primary alcohol functional group can be easily oxidized to form the corresponding aldehyde (3,6-dichloropicolinaldehyde) and further to the carboxylic acid (3,6-dichloropicolinic acid). This can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or light, or by the use of strong oxidizing agents.[3][4][5]
-
Acid/Base Instability: While generally stable at neutral pH, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can catalyze decomposition or side reactions. Pyridine derivatives are known to be incompatible with strong acids and bases.[6]
-
Photodegradation: Chlorinated pyridine derivatives can be susceptible to photodegradation. Exposure to UV light can lead to dechlorination or other complex reactions.[7]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[8]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8][9] Tightly sealed containers are essential to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.[8][9]
Q4: Can the chlorine atoms on the pyridine ring be displaced during the synthesis?
A4: Yes, nucleophilic aromatic substitution of the chlorine atoms is a potential side reaction, particularly with strong nucleophiles or under harsh reaction conditions. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates the ring towards nucleophilic attack.[10] Careful control of reaction conditions is necessary to minimize this.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH4) and other borohydride reagents can decompose upon improper storage. | 1. Use a fresh, unopened bottle of the reducing agent or test the activity of the current batch on a known substrate. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or adding more reducing agent. | |
| 3. Degradation during Work-up: The product may be sensitive to the work-up conditions (e.g., strongly acidic or basic quench). | 3. Employ a mild work-up procedure. For LiAlH4 reactions, a Fieser work-up (sequential addition of water, 15% NaOH, and water) is recommended to produce a granular precipitate that is easily filtered. | |
| Formation of Impurities | 1. Over-oxidation: The product alcohol is oxidized to the corresponding aldehyde or carboxylic acid. | 1. Conduct the reaction under an inert atmosphere (N2 or Ar). Avoid exposure to air and light. Use a mild oxidizing agent if the reverse reaction is intended.[3][11] |
| 2. Over-reduction/Dechlorination: One or both chlorine atoms are removed from the pyridine ring. | 2. Use a less powerful reducing agent if dechlorination is observed. Sodium borohydride (NaBH4) is generally less reactive than LiAlH4 and may be a suitable alternative, though it is not typically strong enough to reduce carboxylic acids directly.[12] Alternatively, the reaction temperature can be lowered. | |
| 3. Unreacted Starting Material: Incomplete reduction of 3,6-dichloropicolinic acid. | 3. Ensure a sufficient excess of the reducing agent is used. LiAlH4 is often used in 2-4 fold excess for carboxylic acid reductions.[12][13] | |
| Difficult Purification | 1. Co-elution of Impurities: The product and impurities have similar polarities. | 1. Optimize the chromatography conditions. A gradient elution may be necessary. Consider using a different solvent system or stationary phase. |
| 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel may cause degradation of the product. | 2. Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. | |
| 3. Poor Crystallization: The product oils out or forms a very fine precipitate. | 3. Experiment with different solvent systems for recrystallization. A co-solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane) may be effective. Seeding with a small crystal can also induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3,6-Dichloropicolinic Acid
This protocol describes a general procedure for the reduction of 3,6-dichloropicolinic acid using lithium aluminum hydride (LiAlH4).
Materials:
-
3,6-Dichloropicolinic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Hydrochloric acid (1M)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH4 (2-4 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 3,6-dichloropicolinic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.
-
Work-up: Dilute the mixture with diethyl ether and stir vigorously until two clear layers form. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthetic Pathway
Caption: Figure 1. Synthesis of this compound.
Potential Degradation Pathways
Caption: Figure 2. Potential Degradation Pathways.
References
-
ChemAnalyst. Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. [Link]
- Saratovskikh, E. A., et al. "Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions." Applied Biochemistry and Microbiology 43.2 (2007): 229-234.
-
ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]
-
Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
-
PrepChem.com. Synthesis of 3,6-dichloropicolinic acid. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. [Link]
-
Khan Academy. Preparation of alcohols using LiAlH4 (video). [Link]
-
YouTube. Carbonyls 6. Reduction with Lithal (LiAlH4). [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]
- Al-Juboori, A. M. "Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate." Iraqi Journal of Science 55.2B (2014): 839-847.
-
Organic Chemistry Portal. α-Picoline-borane, 2-Methylpyridine borane, PICB. [Link]
-
YouTube. Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
-
Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states (video). [Link]
-
PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
National Toxicology Program. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]
-
Semantic Scholar. Oxidation of Alcohols. [Link]
- Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
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- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Khan Academy [khanacademy.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-(Hydroxymethyl)pyridine(586-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Page loading... [guidechem.com]
- 9. 2-(Hydroxymethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Enhancing the reactivity of the hydroxyl group in (3,6-Dichloropyridin-2-yl)methanol
Welcome to the technical support center for (3,6-Dichloropyridin-2-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in effectively utilizing this reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome common challenges related to the reactivity of its hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: Why does the hydroxyl group of this compound exhibit low reactivity in my substitution/esterification reactions?
Answer: The reactivity of the hydroxyl group is significantly influenced by the electronic properties of the dichloropyridine ring. Here's a breakdown of the key factors:
-
Inductive Effect: The two chlorine atoms are strongly electron-withdrawing, decreasing the electron density on the pyridine ring and, by extension, on the benzylic carbon and oxygen. This reduces the nucleophilicity of the hydroxyl oxygen.
-
Poor Leaving Group: A hydroxyl group (-OH) is inherently a poor leaving group. For a substitution reaction to occur, it must be protonated or converted into a more stable leaving group that can accommodate a negative charge.[1]
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be a complicating factor. In acidic conditions, it will be protonated, creating a positively charged pyridinium species. This further enhances the electron-withdrawing nature of the ring, deactivating the hydroxyl group toward reactions that require nucleophilic character. Under basic conditions, the nitrogen can compete as a nucleophilic site.
Q2: I need to form an ether from this compound. My Williamson ether synthesis is failing. What can I do?
Answer: The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, can be challenging with this substrate due to the acidity of the hydroxyl group and the stability of the corresponding alkoxide.[2][3][4]
Troubleshooting the Williamson Ether Synthesis
| Problem | Potential Cause | Recommended Solution |
| No reaction/Low conversion | Insufficiently strong base: The electron-withdrawing groups make the hydroxyl proton more acidic than a simple alcohol, but a strong base is still required for complete deprotonation. | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent like THF or DMF.[3][4] Avoid weaker bases like NaOH or K₂CO₃ which may not lead to complete alkoxide formation. |
| Inappropriate solvent: Protic solvents (e.g., ethanol) can protonate the alkoxide, reducing its nucleophilicity. | Use anhydrous aprotic solvents such as THF, DMF, or Dioxane to maximize the reactivity of the alkoxide.[3] | |
| Poor electrophile: The reaction follows an SN2 mechanism, which is sensitive to steric hindrance.[4] | Use primary alkyl halides (e.g., methyl iodide, ethyl bromide). Secondary and tertiary halides are more likely to undergo elimination (E2) reactions, especially given that alkoxides are strong bases.[3][4] | |
| Side products observed | Competing N-alkylation: The pyridine nitrogen can be alkylated by the electrophile, especially if the reaction temperature is too high. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) and add the alkyl halide slowly to the pre-formed alkoxide solution. |
Workflow for Williamson Ether Synthesis
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of (3,6-Dichloropyridin-2-yl)methanol and its Isomers
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful molecular design and synthesis. Among these, substituted pyridines are of significant interest due to their prevalence in pharmaceuticals. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3,6-Dichloropyridin-2-yl)methanol. In the absence of a publicly available, unified spectral dataset for this specific isomer, we will present a detailed, predicted spectrum based on established principles of NMR spectroscopy and comparative data from related dichloropyridine isomers. This approach not only offers a practical framework for identifying the target compound but also enhances the understanding of structure-spectrum correlations within this important class of molecules.
This guide is structured to provide a comprehensive and practical resource for laboratory scientists. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, present a comparative analysis with other dichloropyridine isomers, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Crucial Role of Substituent Position on NMR Spectra
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In the case of disubstituted pyridines, the positions of the chloro and methanol substituents dramatically influence the electron density distribution across the aromatic ring, leading to distinct and predictable spectral patterns for each isomer.
Understanding the Electronic Effects
Chlorine atoms are electronegative and exhibit a net electron-withdrawing effect (inductive effect), which generally deshields nearby protons and carbons, shifting their signals downfield in the NMR spectrum. Conversely, the -CH₂OH group has a milder electronic influence. The interplay of these substituent effects, combined with the inherent electronic structure of the pyridine ring, dictates the final appearance of the spectrum.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a standard solvent like deuterated chloroform (CDCl₃). These predictions are derived from established substituent effects and analysis of related compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.70 - 7.85 | Doublet | 8.0 - 8.5 |
| H-5 | 7.30 - 7.45 | Doublet | 8.0 - 8.5 |
| -CH₂- | 4.80 - 4.95 | Singlet | - |
| -OH | Variable (Broad Singlet) | - | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 123 - 127 |
| C-4 | 140 - 144 |
| C-5 | 121 - 125 |
| C-6 | 148 - 152 |
| -CH₂- | 62 - 66 |
Comparative Analysis with Dichloropyridine Isomers
To underscore the importance of substituent positioning, a comparison with the known ¹H NMR data of other dichloropyridine isomers is highly instructive.[1][2][3]
Table 3: Comparison of ¹H NMR Chemical Shifts for Dichloropyridine Isomers
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2,3-Dichloropyridine | - | - | ~7.78 | ~7.23 | ~8.31 |
| 2,6-Dichloropyridine | - | ~7.2-7.3 | ~7.7-7.8 | ~7.2-7.3 | - |
| 3,5-Dichloropyridine | ~8.5 | - | ~7.8 | - | ~8.5 |
| This compound (Predicted) | - | - | ~7.7-7.8 | ~7.3-7.4 | - |
Note: The chemical shifts for the dichloropyridines are approximate and can vary based on the solvent and concentration.
This comparison clearly illustrates how the arrangement of the chloro substituents alters the electronic environment and, consequently, the chemical shifts of the ring protons.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4] The choice of solvent is critical as it can influence chemical shifts.[5][6]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.[4]
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 256 or more).
-
Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure with predicted proton assignments.
Caption: A streamlined workflow for NMR spectral analysis.
Caption: Structure of this compound with predicted ¹H assignments.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data with a comparative analysis of related isomers and a detailed experimental protocol, researchers are well-equipped to identify and characterize this compound with confidence. The principles discussed herein are broadly applicable to the structural elucidation of other substituted heterocyclic systems, reinforcing the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development. As new spectral libraries become available, direct experimental data for this compound will further refine the predictions made in this guide.
References
-
Danil de Namor, A. F., Aguilar Cornejo, A. F., Chahine, S., & Nolan, K. B. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina, 92(1-3). [Link][5][6]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link][4]
Sources
- 1. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 6. [PDF] SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL | Semantic Scholar [semanticscholar.org]
Decoding the Molecular Fingerprint: A Guide to Interpreting the Mass Spectrum of (3,6-Dichloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. (3,6-Dichloropyridin-2-yl)methanol is a key building block whose purity and structural integrity are critical for the successful synthesis of more complex target molecules. Mass spectrometry serves as a rapid and highly sensitive technique to verify its molecular weight and deduce its structure through characteristic fragmentation patterns.
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrum of this compound. We will dissect the anticipated fragmentation pathways, explain the significance of isotopic patterns, and compare its mass spectral behavior to alternative analytical techniques, providing a comprehensive framework for its characterization.
The Signature of Chlorine: Isotopic Abundance Patterns
A hallmark of the mass spectrum of any chlorinated compound is the presence of distinct isotopic peaks for the molecular ion and any chlorine-containing fragments.[1] Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2] This results in a characteristic pattern of peaks separated by 2 m/z units.
For a molecule like this compound, which contains two chlorine atoms, the molecular ion region will display a distinctive cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺. The relative intensities of these peaks are expected to be in an approximate 9:6:1 ratio, a definitive indicator of the presence of two chlorine atoms.[2]
Predicting the Mass Spectrum of this compound
The molecular formula for this compound is C₆H₅Cl₂NO, with a monoisotopic mass of approximately 177.97 g/mol (for the most abundant isotopes ³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O).
The Molecular Ion Peak
The molecular ion (M⁺) peak is expected to be a cluster around m/z 178, 180, and 182, corresponding to the different combinations of the two chlorine isotopes. The peak at m/z 178 would represent the molecule containing two ³⁵Cl atoms, the peak at m/z 180 would represent the molecule with one ³⁵Cl and one ³⁷Cl atom, and the peak at m/z 182 would correspond to the molecule with two ³⁷Cl atoms. The relative intensities of these peaks should follow the predicted 9:6:1 ratio.[2]
Key Fragmentation Pathways
Electron ionization is a high-energy technique that leads to the formation of a radical cation (M⁺•) that subsequently undergoes fragmentation.[3] The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed fragmentation pathway for this compound under EI-MS.
Major Expected Fragments:
| m/z (³⁵Cl isotopes) | Proposed Fragment Ion | Neutral Loss | Significance |
| 178, 180, 182 | [C₆H₅Cl₂NO]⁺• | - | Molecular Ion |
| 147, 149, 151 | [C₅H₃Cl₂N]⁺ | CH₂O | Loss of the formaldehyde from the methanol group. |
| 143, 145 | [C₆H₅ClNO]⁺• | Cl | Loss of a chlorine radical, a common fragmentation for halogenated aromatics.[4] |
| 112, 114 | [C₅H₃ClN]⁺ | Cl | Loss of a second chlorine from the m/z 147 fragment. |
| 77 | [C₅H₄N]⁺ | Cl₂ | Loss of both chlorine atoms from the pyridine ring. |
The fragmentation is likely initiated by the cleavage of the C-C bond between the pyridine ring and the methanol group, leading to the loss of formaldehyde (CH₂O) and the formation of a dichloropyridinium ion. Subsequent loss of chlorine atoms from this and other fragments will also be prominent.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides structural information. | Isomers may not be distinguishable by mass alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Provides unambiguous structural determination and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, C-Cl, C=N). | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separation of the compound from a mixture and determination of its purity. | Excellent for separating volatile compounds and quantifying purity. | The compound must be volatile and thermally stable. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common and effective method for analyzing this compound is GC-MS, which combines the separation power of GC with the detection capabilities of MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Caption: A typical workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrum of this compound provides a wealth of structural information. The characteristic isotopic cluster of the molecular ion and its fragments is a definitive indicator of the presence and number of chlorine atoms. By understanding the fundamental principles of fragmentation for halogenated pyridines and alcohols, researchers can confidently interpret the resulting mass spectrum to confirm the identity and purity of this important synthetic intermediate. For unambiguous structural assignment, it is recommended to use mass spectrometry in conjunction with other analytical techniques such as NMR and IR spectroscopy.
References
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
JoVE. (2024). Mass Spectrometry: Isotope Effect. [Link]
-
ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... [Link]
-
Whitman College. (n.d.). GCMS Section 6.5. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. [Link]
-
PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
NIST WebBook. (n.d.). Methyl 3,6-dichloropyridine-2-carboxylate. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
Sources
A Senior Application Scientist's Guide to Dichloropyridine Isomers in Synthesis: A Comparative Analysis Featuring (3,6-Dichloropyridin-2-yl)methanol
Introduction: The Ubiquitous Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold. Its presence in numerous FDA-approved drugs and advanced materials underscores its importance as a versatile building block. Dichlorinated pyridines, in particular, serve as invaluable precursors, offering two reactive "handles" for sequential and site-selective functionalization. However, the six constitutional isomers of dichloropyridine (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) are not created equal. The specific placement of the chlorine atoms dramatically alters the electronic and steric properties of the ring, dictating its reactivity in pivotal synthetic transformations.
This guide provides an in-depth comparison of these isomers, with a special focus on a uniquely functionalized derivative: (3,6-Dichloropyridin-2-yl)methanol . We will move beyond a simple catalog of reactions to explore the underlying principles of reactivity and selectivity. By understanding the causality behind experimental choices, researchers can harness the distinct personality of each isomer to build molecular complexity with precision and efficiency. This analysis is grounded in field-proven insights and supported by experimental data to provide a trustworthy resource for chemists at the forefront of innovation.
The Outlier: this compound as a Pre-Functionalized Building Block
While the six parent dichloropyridines offer two points of modification, this compound introduces a third, orthogonal functional group: a primary alcohol. This seemingly simple addition has profound implications for synthetic strategy:
-
Inherent Regiocontrol: The hydroxymethyl group at the C2 position effectively "blocks" one of the most reactive sites for traditional cross-coupling reactions. This pre-functionalization channels reactivity towards the remaining chlorine atoms at C3 and C6, simplifying the challenge of regioselectivity.
-
A Versatile Synthetic Handle: The alcohol moiety is not merely a blocking group. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, opening up diverse avenues for molecular elaboration.
-
Modulated Physical Properties: The presence of the hydroxyl group can alter the solubility and crystalline nature of the molecule and its derivatives, which can be advantageous in downstream processing and purification.
The primary synthetic challenge lies in accessing this specific isomer. Its synthesis often involves multi-step sequences starting from more common pyridine precursors, a consideration for overall route efficiency.
Head-to-Head Comparison: Reactivity in Key Transformations
The true value of these building blocks is revealed in their performance in key bond-forming reactions. The following sections compare the isomers in the most critical transformations in modern synthesis: palladium-catalyzed cross-couplings and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are the workhorses of modern synthesis. The success and selectivity of these reactions with dichloropyridine substrates are governed by the ease of oxidative addition of the Pd(0) catalyst into the C-Cl bond. This step is highly sensitive to the electronic environment of the chlorine atom.
Causality of Reactivity: The electron-withdrawing pyridine nitrogen atom activates the ring towards oxidative addition, particularly at the positions ortho (C2, C6) and para (C4) to it.[1][2] Positions meta to the nitrogen (C3, C5) are significantly less reactive. This creates a predictable, or "innate," hierarchy of reactivity. However, this innate selectivity can be overridden by the judicious choice of ligands, bases, and solvents.[2]
Suzuki-Miyaura Coupling (C-C Bond Formation): A Tale of Selectivity
The Suzuki coupling is a powerful tool for creating biaryl structures. With dichloropyridines, the primary challenge is achieving mono-arylation at the desired position.
| Isomer | Preferred Site (Innate) | Comments & Controllability |
| This compound | C6 | The C2 position is blocked by the CH₂OH group, and C6 is highly activated (ortho to N). Offers excellent, predictable regioselectivity. |
| 2,3-Dichloropyridine | C2 | C2 is significantly more activated than C3.[3] |
| 2,4-Dichloropyridine | C4 | C4 is generally favored.[3][4][5] However, selectivity is highly tunable. Bulky NHC ligands (e.g., IPr) push selectivity strongly to C4, while diphosphine ligands (e.g., dppf) can favor C2.[2][4] |
| 2,5-Dichloropyridine | C2 | C2 is electronically favored.[3] Remarkably, C5-selective coupling can be achieved using ligand-free "Jeffery" conditions.[2][4] |
| 2,6-Dichloropyridine | C2 / C6 | Symmetrical. The primary challenge is achieving selective mono-substitution, which often requires careful control of stoichiometry and conditions. |
| 3,4-Dichloropyridine | C4 | C4 is significantly more activated than C3.[3] |
| 3,5-Dichloropyridine | N/A | Both positions are meta to the nitrogen, resulting in low reactivity.[1] Requires more forcing conditions or highly active catalyst systems. |
Trustworthiness through Control - A Case Study: The ability to invert the innate selectivity of 2,4-dichloropyridine is a testament to the power of modern catalyst systems. Research has shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity (~10:1), while other ligands favor C2.[4] This ligand-controlled regioselectivity allows chemists to access previously difficult-to-make isomers from a single, common starting material.
Buchwald-Hartwig Amination (C-N Bond Formation)
The principles of reactivity for C-N bond formation largely mirror those of Suzuki coupling. The C4 position of 2,4-dichloropyridine is generally more reactive, but C2-selective amination can be achieved. For instance, using a ligand like Xantphos has proven effective for directing amination to the C2 position.[2][6] For this compound, amination is expected to occur selectively at the highly activated C6 position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions do not involve a metal catalyst and rely on the inherent electrophilicity of the carbon atom bearing the chlorine. The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards attack by nucleophiles.
-
High Reactivity: 2,6-Dichloropyridine is highly susceptible to SNAr at both positions.[1] Similarly, the C2 position of 2,3-dichloropyridine is readily displaced, a transformation used in the synthesis of the antiretroviral drug Nevirapine.[7]
-
Low Reactivity: 3,5-Dichloropyridine is notoriously unreactive in SNAr reactions because the chlorine atoms are not electronically activated by the ring nitrogen.[1][2]
-
The this compound Case: This isomer presents a highly activated C6 position, making it an excellent substrate for SNAr. The C3 position would remain largely unreactive under typical SNAr conditions, again providing excellent regiocontrol.
Experimental Protocols: From Theory to Practice
A protocol is not merely a recipe; it is a self-validating system where the choice of each reagent and condition is deliberate.
Protocol 1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol demonstrates how to override the innate C2 reactivity to achieve selective C4 functionalization, a common challenge for synthetic chemists.[4]
Objective: To selectively couple an arylboronic acid at the C4 position of 2,4-dichloropyridine, leaving the C2-Cl bond intact for subsequent modification.
-
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) - Note: The free carbene is generated in situ.
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried flask, under an atmosphere of nitrogen or argon, add 2,4-dichloropyridine (1.0 eq), the arylboronic acid (1.1-1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01 eq, 1 mol%), and IPr·HCl (0.04 eq, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyridine product.
-
Causality Behind Choices:
-
Ligand (IPr): The very bulky IPr ligand favors a specific geometry around the palladium center that promotes oxidative addition at the more sterically accessible and electronically favorable C4 position while disfavoring the more hindered C2 position.[4]
-
Base (K₃PO₄): A strong, non-nucleophilic base is required to facilitate the transmetalation step of the catalytic cycle.
-
Catalyst (Pd₂(dba)₃): A common and reliable source of Pd(0).
Protocol 2: Selective Amination of 2,3-Dichloropyridine for Nevirapine Intermediate
This protocol is based on the principles of nucleophilic aromatic substitution to produce a key intermediate for the HIV drug Nevirapine.[7]
Objective: To selectively displace the C2-chloro group of 2,3-dichloropyridine with ammonia.
-
Materials:
-
2,3-Dichloropyridine
-
Aqueous ammonia (concentrated)
-
Copper(II) sulfate (catalyst)
-
High-pressure reaction vessel (autoclave)
-
-
Procedure:
-
Charging: Charge the autoclave with 2,3-dichloropyridine (1.0 eq).
-
Reagents: Add a stoichiometric excess of aqueous ammonia (e.g., 10-20 eq) and a catalytic amount of copper(II) sulfate (e.g., 0.05 eq).
-
Reaction: Seal the autoclave and heat the mixture to 150-180 °C for 8-12 hours. The pressure will increase significantly.
-
Workup: After cooling completely, carefully vent the autoclave. Extract the product into an organic solvent (e.g., dichloromethane).
-
Isolation & Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The product, 2-chloro-3-aminopyridine, can be further purified by recrystallization or chromatography.
-
Causality Behind Choices:
-
High Temperature/Pressure: SNAr on chloro-pyridines often requires forcing conditions to overcome the activation energy, especially when using a moderate nucleophile like ammonia.
-
Catalyst (CuSO₄): Copper salts are known to catalyze such amination reactions, likely by coordinating to the pyridine nitrogen and further increasing the electrophilicity of the ring.
-
Selectivity: The C2 position is significantly more activated towards nucleophilic attack than the C3 position due to its ortho relationship with the ring nitrogen.
Conclusion and Strategic Outlook
The choice of a dichloropyridine isomer is a critical strategic decision in a synthetic campaign. While reagents like 2,4- and 2,5-dichloropyridine offer a fascinating playground for achieving selectivity through catalyst control, they often require extensive optimization.[2][4] Isomers such as 2,3- and 3,4-dichloropyridine provide more predictable outcomes based on their innate electronic biases.[3] The 3,5-isomer remains a challenge due to its inherent lack of reactivity.[1]
In this context, This compound emerges as a highly valuable, "smart" building block. It offers chemists a head start by providing:
-
Built-in Regiocontrol: Directing subsequent substitutions to the activated C6 position.
-
Orthogonal Functionality: An alcohol handle for diverse downstream transformations.
For researchers and drug development professionals, leveraging the distinct personalities of these isomers is key. For rapid library synthesis where regiochemical diversity is desired, a tunable substrate like 2,4-dichloropyridine is ideal. For a linear, convergent synthesis where predictable reactivity is paramount, a pre-functionalized and regiochemically defined building block like this compound is the superior choice. Understanding the "why" behind their reactivity allows for the logical design of complex molecules, accelerating the path from concept to discovery.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Dichloropyridine: A Versatile Building Block for Diverse Organic Synthesis. Vertex AI Search.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,4-Dichloropyridine: Properties and Applications. Vertex AI Search.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). All You Need to Know About 2,5-Dichloropyridine (CAS 16110-09-1). Vertex AI Search.
- National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
- National Institutes of Health (NIH). (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Sigma-Aldrich. (n.d.). 2,5-Dichloropyridine 98 16110-09-1.
- BenchChem. (2025). Application Notes and Protocols: The Role of 2,3-Dichloropyridine in Pharmaceutical Intermediate Synthesis.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols.
- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
- BenchChem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
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- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Analysis: (3,6-Dichloropyridin-2-yl)methanol vs. (3,5-Dichloropyridin-2-yl)methanol
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the synthesis of complex pharmaceutical intermediates, the selection of the correct starting material is paramount to achieving desired outcomes in terms of yield, purity, and cost-effectiveness. Dichlorinated pyridinylmethanols are versatile building blocks, but the isomeric position of the halogen substituents dramatically alters the molecule's electronic and steric profile. This guide provides a detailed, evidence-based comparison of the reactivity of (3,6-Dichloropyridin-2-yl)methanol and (3,5-Dichloropyridin-2-yl)methanol. We will explore how the differential placement of chlorine atoms governs the reactivity of both the hydroxymethyl group and the pyridine ring itself, offering field-proven insights and detailed experimental protocols to guide your synthetic strategy.
Structural and Electronic Foundations of Reactivity
The reactivity of a substituted pyridine is fundamentally dictated by the interplay of inductive effects, resonance effects, and steric hindrance. The electron-withdrawing nature of the pyridine ring nitrogen already reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack. The addition of two chlorine atoms—powerful electron-withdrawing groups (EWGs) through induction—further depletes the ring of electron density.[1][2] However, their placement determines the specific reactivity profile.
-
This compound: In this isomer, the chlorine at the C6 position is ortho to the ring nitrogen. This proximity creates significant electronic activation for nucleophilic aromatic substitution (SNAr) at this site. Furthermore, the C6-chlorine exerts considerable steric hindrance around both the nitrogen atom and the adjacent C2-hydroxymethyl group.
-
(3,5-Dichloropyridin-2-yl)methanol: Here, the chlorine atoms are positioned meta (C3) and para (C5) relative to the nitrogen. These positions are not electronically activated towards SNAr in the same way as an ortho or para substituent.[3] Consequently, this isomer presents a less sterically encumbered C2-hydroxymethyl group and a more accessible ring nitrogen compared to its 3,6-dichloro counterpart.
This fundamental dichotomy in structure forms the basis for their divergent chemical behavior.
Caption: Structural and electronic differences between the two isomers.
Comparative Reactivity: Head-to-Head Analysis
We will now dissect the reactivity of these isomers across two key domains: reactions involving the C2-hydroxymethyl side chain and reactions occurring on the pyridine ring.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality is a key handle for further elaboration. Its reactivity is highly sensitive to the local steric environment.
A. Oxidation to the Aldehyde/Carboxylic Acid
The conversion of the primary alcohol is a common synthetic step.
-
(3,5-Dichloropyridin-2-yl)methanol: The hydroxymethyl group is relatively unhindered, allowing facile access for oxidizing agents like MnO₂, PCC, or conditions for Swern or Dess-Martin oxidation. We predict higher reaction rates and yields.
-
This compound: The bulky C6-chlorine atom sterically shields the hydroxymethyl group. This hindrance can impede the approach of the oxidant, potentially requiring longer reaction times, higher temperatures, or stronger, less selective oxidizing agents to achieve complete conversion.[4]
B. Conversion to 2-(Chloromethyl)pyridine
This transformation, typically achieved with reagents like thionyl chloride (SOCl₂) or cyanuric chloride, converts the alcohol into a more reactive electrophile.
-
(3,5-Dichloropyridin-2-yl)methanol: This substrate is expected to react readily. The mechanism can proceed via an SN2 or SNi pathway.[5] The accessibility of the carbon center favors a rapid reaction.
-
This compound: Steric hindrance from the C6-Cl will slow the rate of substitution. Furthermore, the electronic pull of the C6-Cl significantly reduces the basicity of the adjacent pyridine nitrogen. This diminished basicity can alter the reaction mechanism, particularly if a base like pyridine is used as an additive, which typically promotes an SN2 pathway by generating a free chloride nucleophile.[5] In its absence, the reaction may favor the SNi (internal return) mechanism, but at a slower rate due to steric blocking.
Reactions on the Pyridine Ring
The true divergence in synthetic utility appears when targeting the C-Cl bonds for substitution.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, but their success is highly dependent on electronic activation by the ring nitrogen.[6]
-
This compound: This isomer is primed for selective SNAr. The C6-Cl is ortho to the nitrogen, a position of maximum activation. This allows for the selective displacement of the C6-Cl by a wide range of nucleophiles (amines, alkoxides, thiolates) while leaving the C3-Cl untouched. This regioselectivity is a powerful synthetic tool.
-
(3,5-Dichloropyridin-2-yl)methanol: The C3 and C5 chlorines are meta to the ring nitrogen. This is a non-activated position for classical SNAr.[3] Consequently, this isomer is generally unreactive towards nucleophilic displacement under standard SNAr conditions, requiring harsh conditions that may not be compatible with the hydroxymethyl group.
Caption: Comparative workflow for Nucleophilic Aromatic Substitution (SNAr).
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination offer alternatives for functionalizing the C-Cl bonds.
-
This compound: Both C-Cl bonds are available for cross-coupling. Selective coupling can be challenging. The C6-Cl is electronically activated but sterically hindered, which can disfavor the oxidative addition step with bulky palladium catalysts. The C3-Cl is less hindered but also less electronically activated. Achieving selectivity often requires careful tuning of the catalyst, ligand, and reaction conditions.
-
(3,5-Dichloropyridin-2-yl)methanol: Both C3 and C5 positions are sterically accessible, making this isomer a good substrate for double or mono-cross-coupling reactions, although harsher conditions may be needed compared to more activated pyridines.[3] The symmetry of the C3/C5 positions (if the C2-substituent's directing effect is ignored) can lead to mixtures in mono-functionalization attempts.
Quantitative Data Summary
| Reaction Type | This compound | (3,5-Dichloropyridin-2-yl)methanol | Rationale |
| Oxidation (MnO₂) | Slower Rate / Lower Yield | Faster Rate / Higher Yield | Steric hindrance at C2 from C6-Cl. |
| Chlorination (SOCl₂) | Requires forcing conditions | Proceeds under mild conditions | Steric hindrance and lower N basicity. |
| SNAr (e.g., Piperidine) | High yield, selective at C6 | No reaction under standard conditions | C6 is electronically activated; C3/C5 are not.[3] |
| Suzuki Coupling | Complex selectivity (C3 vs. C6) | Good substrate, potential for mixtures | Interplay of sterics (favor C3) and electronics (favor C6). |
Exemplary Experimental Protocols
The following protocols are designed as self-validating systems, providing a clear baseline for comparing the reactivity of the two isomers in your laboratory.
Protocol 4.1: Oxidation with Manganese Dioxide
This protocol compares the ease of oxidation of the sterically hindered vs. unhindered alcohol.
-
Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq, 178 mg, 1.0 mmol) and (3,5-Dichloropyridin-2-yl)methanol (1.0 eq, 178 mg, 1.0 mmol) in 10 mL of dichloromethane (DCM) each.
-
Reagent Addition: To each flask, add activated manganese dioxide (MnO₂, 10 eq, 870 mg, 10.0 mmol).
-
Reaction: Stir both mixtures vigorously at room temperature.
-
Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every hour.
-
Workup: Upon completion (or after 24 hours), filter the reaction mixture through a pad of Celite®, washing the pad with DCM. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Expected Outcome: The reaction with (3,5-Dichloropyridin-2-yl)methanol is expected to reach completion significantly faster (e.g., 2-4 hours) than the reaction with the 3,6-isomer (>12 hours), which may not proceed to completion.
Protocol 4.2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This experiment highlights the key difference in ring reactivity.
-
Setup: In two separate sealed vials, add this compound (1.0 eq, 178 mg, 1.0 mmol) and (3,5-Dichloropyridin-2-yl)methanol (1.0 eq, 178 mg, 1.0 mmol).
-
Reagent Addition: To each vial, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 523 µL, 3.0 mmol), morpholine (1.5 eq, 131 µL, 1.5 mmol), and 3 mL of N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the vials and heat the mixtures to 120 °C in a heating block.
-
Monitoring: Monitor the reactions by LC-MS after 6 hours.
-
Workup: After cooling, dilute the reaction mixtures with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Expected Outcome: The reaction with this compound will show significant conversion to the C6-morpholinyl product. The reaction with (3,5-Dichloropyridin-2-yl)methanol will show primarily unreacted starting material, demonstrating its inertness to SNAr.
Conclusion and Strategic Recommendations
The choice between this compound and (3,5-Dichloropyridin-2-yl)methanol is not arbitrary; it is a strategic decision that dictates the available synthetic routes.
-
Choose this compound when:
-
Your primary goal is selective functionalization at the C6 position via nucleophilic aromatic substitution.
-
The synthetic design can tolerate or leverage the steric hindrance around the C2-hydroxymethyl group.
-
-
Choose (3,5-Dichloropyridin-2-yl)methanol when:
-
Your synthesis requires facile modification of the C2-hydroxymethyl group without interference from adjacent substituents.
-
The intended transformations occur on the pyridine ring via cross-coupling or metallation chemistry , where the C-Cl bonds are the targets and SNAr is undesirable.
-
You need a scaffold that is robust and unreactive towards common nucleophiles.
-
By understanding these fundamental differences, researchers can de-risk their synthetic planning, avoid unproductive pathways, and accelerate the development of novel molecular entities.
References
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, RSC Publishing. [1][7]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 2020. [2]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 2018. [8]
-
Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Computational and Theoretical Chemistry, 2013. [9]
-
A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. BenchChem, 2025. [3]
-
Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2021. [6]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry, 2014. [5]
-
Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry, RSC Publishing. [4]
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- 4. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized (3,6-Dichloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Synthesis
(3,6-Dichloropyridin-2-yl)methanol is a pivotal building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a reactive hydroxymethyl group and a dichlorinated pyridine core, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to a range of impurities. These impurities, which can include starting materials, by-products, isomers, and degradation products, can have significant consequences, impacting reaction yields, introducing downstream purification challenges, and, most critically, affecting the safety and efficacy of the final active pharmaceutical ingredient (API).
Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate rigorous characterization and control of any impurity present at levels of 0.10% or higher.[1][2] This guide, drawing from the perspective of a seasoned application scientist, provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound, offering practical insights and detailed protocols to ensure the quality and integrity of your synthesis.
Strategic Purity Assessment: An Integrated Workflow
A robust purity assessment is not reliant on a single technique but rather a strategic workflow. Each method provides a unique piece of the puzzle, and their intelligent application ensures a comprehensive understanding of the impurity profile. The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of this compound.
Caption: Purity Assessment Workflow Diagram.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific information required. For this compound, a combination of spectroscopic and chromatographic methods is essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment in pharmaceutical development, offering high-resolution separation and precise quantification.[3][4][5] For a moderately polar compound like this compound, a reversed-phase HPLC method is the most appropriate choice.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18) Column: The nonpolar stationary phase (C18) effectively retains the analyte and related organic impurities from a polar mobile phase, allowing for separation based on differences in hydrophobicity.
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]
-
Buffered Mobile Phase: A phosphate buffer is used to maintain a consistent pH. This is critical because the ionization state of the pyridine nitrogen can change with pH, which would drastically affect its retention time and peak shape.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Elution Program: Gradient elution is recommended to separate impurities with a wide range of polarities.
-
0-2 min: 80% A, 20% B
-
2-15 min: Ramp to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 80% A, 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or low-boiling point by-products.[7][8] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities.
Causality Behind Experimental Choices:
-
DB-5ms Column: This is a versatile, low-bleed column with a (5%-phenyl)-methylpolysiloxane stationary phase, ideal for separating a wide range of semi-polar compounds like chlorinated pyridines.[7]
-
Split Injection: A split injection is used to prevent column overloading when analyzing a high-concentration sample, ensuring sharp peaks and good resolution.
-
Temperature Programming: A temperature ramp is essential to first elute highly volatile compounds at a lower temperature and then increase the temperature to elute less volatile components like the main compound and heavier impurities.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary Column, e.g., Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).[7]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While often considered a tool for structural elucidation, ¹H NMR is a superb primary method for assessing purity.[9] It provides an unbiased overview of all proton-containing species in the sample. Unlike chromatographic techniques, the signal response is directly proportional to the number of nuclei, requiring no response factor calibration for quantification (qNMR).[10][11][12]
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆) is used because it is "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals. DMSO is a good choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a simple, non-overlapping signal (e.g., maleic acid) is added. This allows for the absolute quantification of the main compound.
Experimental Protocol: ¹H NMR Purity Assessment
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (e.g., 30 seconds) to ensure full relaxation and accurate signal integration for quantification.
-
Number of Scans: 16 or 32 scans to improve signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the signals corresponding to the main compound and any visible impurities.
-
Purity is calculated by comparing the integral of the main compound's protons to the sum of all integrals (main compound + impurities).
-
Data Summary & Performance Comparison
The following table summarizes the expected performance of each technique for the purity assessment of this compound. The data presented is representative and serves to illustrate the comparative strengths of each method.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Primary Application | Quantitative Purity Assay | Identification of Volatile Impurities | Structural Confirmation & Purity Overview |
| Typical Purity Result | 99.5% (by area %) | 99.2% (by area %) | 99.0% (by integral ratio) |
| Detected Impurities | Starting materials, less volatile by-products, isomers | Residual solvents, volatile starting materials, low MW by-products | All proton-containing impurities, residual solvents |
| Limit of Quantification | ~0.05% | ~0.02% | ~0.1% (instrument dependent) |
| Selectivity for Isomers | Good to Excellent (method dependent) | Excellent | Poor to Good (depends on structural differences) |
| Ease of Quantification | Requires response factors for impurities | Requires response factors for impurities | Direct quantification (qNMR) |
| Sample Throughput | High | Medium | Medium |
| Destructive? | Yes | Yes | No |
Conclusion and Recommendations
A multi-pronged approach is essential for the robust purity assessment of synthesized this compound.
-
Initial Screening: Begin with ¹H NMR to confirm the identity of the bulk material and get a rapid, unbiased overview of purity, including residual solvents.
-
Volatile Impurity Profiling: Employ GC-MS to identify and quantify any volatile impurities that may not be observed by HPLC. This is crucial for detecting residual starting materials from the synthetic route.
-
Definitive Quantification: Utilize a validated reversed-phase HPLC method as the primary tool for accurate and precise quantification of the main compound and non-volatile impurities. This method should be considered the gold standard for batch release specifications.
By integrating these techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring that the material meets the stringent quality and safety standards required for its intended application, in alignment with regulatory expectations.[1][2]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available from: [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper. Available from: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Scientific guideline. Available from: [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
-
Al-Rimawi, F. (2023). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available from: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. futurity-proceedings.com [futurity-proceedings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of a PROTAC containing a (3,6-Dichloropyridin-2-yl)methanol linker
A Senior Application Scientist's Guide to Validating PROTAC Structure
Focus: Structural Integrity of a PROTAC Containing a (3,6-Dichloropyridin-2-yl)methanol Linker
Authored For: Researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Linker as a Linchpin in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome machinery to eliminate specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three distinct parts: a ligand for the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[4][5][6] While significant attention is often paid to the two protein-binding ligands, the linker is far from a passive spacer. Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability.[1][2][7][8]
Our focus here is on a PROTAC incorporating a this compound moiety within its linker. This particular chemical scaffold introduces a degree of rigidity and a defined spatial vector, which can be advantageous for pre-organizing the molecule into a conformation that favors ternary complex formation.[1][7] However, its multi-step synthesis and the presence of reactive sites necessitate a rigorous and multi-faceted approach to structural validation. An unconfirmed structure, an incorrect linkage point, or the presence of isomeric impurities can lead to misinterpreted biological data, wasted resources, and ultimately, project failure.
This guide provides a comparative analysis of the essential analytical techniques required to unequivocally confirm the structure and purity of such a PROTAC, grounded in the practical experience of a senior application scientist. We will delve not just into the "what" but the "why" of each experimental choice, providing a self-validating framework for your characterization workflow.
Caption: PROTAC Mechanism of Action.
An Integrated Workflow for Structural Validation
No single analytical technique can provide a complete picture of a PROTAC's structural identity and purity. A robust validation package relies on the orthogonal and complementary nature of several methods. The workflow below illustrates how data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are integrated to build a comprehensive and trustworthy structural dossier.
Caption: Integrated Analytical Workflow.
Part 1: Purity and Molecular Weight Confirmation
The first questions to answer for any newly synthesized compound are "Is it pure?" and "Does it have the right mass?". Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse for this initial assessment.
High-Performance Liquid Chromatography (HPLC/UPLC)
Core Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For PROTACs, which are often large and somewhat greasy, reverse-phase HPLC (RP-HPLC) is the standard.
-
Why it's essential: HPLC provides a quantitative measure of purity. A single, sharp peak indicates a high degree of purity, while multiple peaks suggest the presence of starting materials, reagents, or side-products.[9] Due to their complexity, PROTACs can present unique chromatographic challenges like peak splitting or tailing, which must be optimized for.[10]
-
Experimental Insight: We typically screen a new PROTAC on two different column chemistries (e.g., a C18 and a Phenyl-Hexyl) with different mobile phase gradients (e.g., water/acetonitrile and water/methanol, both with 0.1% formic acid). If the purity is >95% under both conditions, we can be confident that we are not co-eluting with a significant impurity.
Mass Spectrometry (MS)
Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For PROTACs, Electrospray Ionization (ESI) is the most common technique, and coupling it with a high-resolution mass analyzer (like a Time-of-Flight, TOF, or Orbitrap) is critical.
-
Why it's essential: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, typically to within 5 parts-per-million (ppm).[9] This allows for the unambiguous confirmation of the PROTAC's elemental composition, distinguishing it from potential impurities that may have a similar nominal mass. Given the high molecular weight of PROTACs, observing multi-charged ions (e.g., [M+2H]²⁺) is common and aids in confirming the mass.[11]
-
Experimental Insight: A common pitfall is in-source fragmentation, where the fragile linker can break apart in the mass spectrometer's source.[11] To mitigate this, we use gentle source conditions (lower cone voltage, lower source temperature) to ensure we are observing the intact parent ion. Comparing the observed isotopic distribution pattern with the theoretically calculated one provides a secondary layer of confirmation.
| Technique | Information Provided | Key Advantage for PROTACs | Common Pitfall |
| RP-HPLC/UPLC | Purity (%) | Quantifies impurities, essential for reliable biological assays. | Poor peak shape due to hydrophobicity; co-elution of isomers. |
| HRMS (ESI-TOF) | Exact Mass (Elemental Formula) | Unambiguously confirms molecular formula, even for high MW compounds. | In-source fragmentation of the linker can be misleading.[10][11] |
Part 2: Definitive Structural Elucidation with NMR Spectroscopy
While LC-MS confirms purity and formula, it does not confirm connectivity. Only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map out the covalent structure of the molecule, ensuring the warhead, linker, and E3 ligase ligand are connected at the correct positions.[12][13][14] For a molecule as complex as a PROTAC, a suite of 1D and 2D NMR experiments is not a luxury, but a necessity.
Caption: Logic of 2D NMR Experiments.
1D NMR: ¹H and ¹³C
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons). It's the first check to see if the expected aromatic, aliphatic, and linker protons are present in the correct ratios.
-
¹³C NMR (with DEPT): Reveals the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, which is invaluable for assigning the linker region.
2D NMR: The Connectivity Blueprint
For a PROTAC with a dichloropyridinyl linker, 2D NMR is non-negotiable for proving the synthetic route was successful.
-
COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).[15][16] It is used to trace out the spin systems within the warhead, the E3 ligase ligand, and any aliphatic chains in the linker. For example, COSY will confirm the connectivity of protons within the piperidine ring of a VHL ligand.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[15][17] It is the primary tool for assigning which proton signal corresponds to which carbon signal.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for validating the final PROTAC structure. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away.[13][15] This is how you prove the pieces are connected correctly. For our specific PROTAC, we would look for a key HMBC correlation from the methylene (-CH₂-) protons of the this compound linker to the carbon atom on the warhead (or E3 ligase ligand) where the attachment was made. The absence of this correlation would be a major red flag indicating a failed final coupling step.
| NMR Experiment | Question Answered | Specific Application for the Dichloropyridinyl-Linker PROTAC |
| ¹H NMR | How many types of protons are there and what are their relative numbers? | Confirms presence of dichloropyridinyl aromatic protons and the linker's methanol-derived CH₂ group. |
| ¹³C & DEPT | How many types of carbons are there (C, CH, CH₂, CH₃)? | Identifies the carbon signals for the linker, including the two chlorine-bearing carbons of the pyridine ring. |
| COSY | Which protons are neighbors? | Maps out proton connectivity within the warhead and E3 ligase ligand scaffolds. |
| HSQC | Which proton is attached to which carbon? | Assigns the specific ¹³C signals for all protonated carbons in the molecule. |
| HMBC | Which protons are 2-3 bonds away from which carbons? | Crucially, confirms the covalent bond between the linker's CH₂ group and the warhead/E3 ligand. |
Detailed Experimental Protocols
As a self-validating system, precise and reproducible protocols are paramount.
Protocol 1: LC-MS Analysis for Purity and Mass Confirmation
-
Sample Preparation: Dissolve ~0.5 mg of the PROTAC in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock. Dilute 1:10 in the same solvent for a final working concentration of 50 µg/mL. Use low-binding vials to prevent sample loss.[10]
-
Instrumentation: An Agilent 1290 Infinity II UPLC coupled to an Agilent 6545XT AdvanceBio Q-TOF LC/MS.
-
Chromatography Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.1 minutes, and re-equilibrate for 1.9 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Vcap: 3500 V.
-
Fragmentor: 120 V (Note: This may need to be lowered if in-source fragmentation is observed).
-
Mass Range: 100 – 1700 m/z.
-
Data Acquisition: Acquire in high-resolution (4 GHz) mode.
-
-
Data Analysis: Integrate the UV chromatogram to determine purity percentage. Extract the mass spectrum for the main peak and compare the observed exact mass of the [M+H]⁺ and/or [M+2H]²⁺ ions with the calculated theoretical mass. The mass error should be < 5 ppm.
Protocol 2: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Accurately weigh 5-10 mg of the purified PROTAC and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
-
1D Experiments:
-
¹H NMR: Acquire with a standard 'zg30' pulse program. Collect at least 16 scans. Process with a line broadening of 0.3 Hz. Reference the solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR: Acquire with a standard 'zgpg30' pulse program with proton decoupling. Collect at least 1024 scans. Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
DEPT-135: Acquire using the standard 'dept135' pulse program to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Experiments:
-
gCOSY: Acquire a gradient-selected COSY. Use 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
gHSQC: Acquire a gradient-selected HSQC optimized for a one-bond ¹J(CH) coupling of 145 Hz.
-
gHMBC: Acquire a gradient-selected HMBC optimized for long-range couplings of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.
-
-
Data Analysis: Using appropriate software (e.g., MestReNova, TopSpin), systematically analyze the spectra. Start by assigning protons and carbons within known fragments (warhead, E3 ligand) using COSY and HSQC. Finally, use the crucial cross-peaks in the HMBC spectrum to piece the fragments together and confirm the points of linker attachment.
Conclusion: An Imperative for Rigor
In the competitive landscape of drug discovery, ambiguity is the enemy of progress. For complex and high-value molecules like PROTACs, assuming a structure is correct based on the synthetic scheme alone is a significant risk. The multi-pronged analytical approach detailed here—combining the purity and mass data from LC-MS with the definitive connectivity map from a full suite of NMR experiments—provides the necessary rigor to validate the structure of a PROTAC containing a this compound linker. This comprehensive characterization is the bedrock upon which reliable biological data and successful drug development programs are built.
References
- Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from a URL detailing the role and types of linkers in PROTAC design.
- AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. Retrieved from an article explaining the function and importance of linkers in PROTACs.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from a guide on the key roles of PROTAC linkers.
- Benchchem. (n.d.). A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods.
- National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
- Fuloria, N. K., & Fuloria, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Retrieved from a detailed article on various NMR spectroscopy techniques.
- Technology Networks. (2023, September 4). Overcome Roadblocks to PROTAC Characterization.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from a video tutorial on 2D NMR techniques.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry, San Diego State University. Retrieved from a guide on common 2D NMR experiments.
- WuXi AppTec. (2025, November 20). Early-Stage Considerations for PROTAC Development: From Design to Preclinical Readiness. Retrieved from an article on challenges in early-stage PROTAC development.
- Benchchem. (n.d.). Analytical techniques for identifying impurities in PROTAC synthesis.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from a guide on interpreting 1D and 2D NMR spectra.
- National Institutes of Health. (n.d.). Design and characterization of a heterobifunctional degrader of KEAP1. PMC.
- WuXi AppTec DMPK. (2023, July 7). PROTAC Bioanalysis: Challenges and Strategies.
Sources
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- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. omicsonline.org [omicsonline.org]
- 14. anuchem.weebly.com [anuchem.weebly.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Evaluating (3,6-Dichloropyridin-2-yl)methanol-Based PROTACs: A Multi-Assay Approach to Efficacy
An objective comparison guide for researchers, scientists, and drug development professionals.
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that require sustained high concentrations to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[4][5] This offers the potential for more profound and durable pharmacological effects at lower doses, opening avenues to target proteins previously considered "undruggable."[3][6]
This guide focuses on the biological evaluation of PROTACs incorporating moieties derived from (3,6-Dichloropyridin-2-yl)methanol, a chemical building block that may be used in the synthesis of the target-binding ligand, the E3 ligase-recruiting element, or the linker connecting them. Regardless of its specific placement, the fundamental principles for evaluating the resulting PROTAC's efficacy remain consistent. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical, field-tested framework for a comprehensive evaluation pipeline—from initial mechanistic validation in a petri dish to assessing anti-tumor activity in preclinical models. Each assay is a piece of a larger puzzle, and understanding the "why" behind each experimental choice is critical for making informed decisions in a drug development campaign.
This guide is structured to walk you through a self-validating workflow, ensuring that the data from each step logically supports the next, thereby building a robust and trustworthy data package for your PROTAC candidate.
Section 1: Foundational Assays - Is the PROTAC Working as Intended?
Before assessing any downstream biological consequences, the primary mechanistic hypothesis must be rigorously tested: Does your PROTAC induce the degradation of the target protein, and is this degradation occurring through the intended pathway?
Quantifying Target Protein Degradation
The cornerstone of any PROTAC efficacy study is the direct measurement of the target protein's abundance post-treatment.
Gold Standard: Western Blotting
Western blotting remains the most reliable and widely used method for demonstrating and quantifying protein degradation.[7][8][9] It provides not only quantitative data but also qualitative confirmation of the protein's identity via its molecular weight.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Plating: Seed the selected cell line (e.g., a cancer cell line where the target protein is a known driver) in 6-well or 12-well plates and allow them to adhere overnight. The cell density should be optimized to ensure they are in a logarithmic growth phase and not over-confluent at the time of lysis.
-
PROTAC Treatment: Treat the cells with a dose-response curve of your PROTAC. A typical range might be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). The incubation time is a critical parameter; 16-24 hours is a common starting point, but faster or slower degradation kinetics may require a time-course experiment.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein integrity.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is crucial for ensuring equal loading of protein in the subsequent steps.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane thoroughly and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for any variations in protein loading.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
Data Interpretation: The results are used to calculate two key parameters:
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of degradation achieved.[10]
A successful PROTAC will exhibit low nanomolar DC₅₀ values and a Dₘₐₓ exceeding 80-90%.[6]
Higher-Throughput Alternatives: While robust, Western blotting is low-throughput. For screening larger numbers of compounds, consider methods like:
-
In-Cell Western (ICW) / ELISA / HTRF: These plate-based immunoassays offer much higher throughput for quantifying protein levels and are suitable for primary screening campaigns.[11][12]
Workflow for Western Blot analysis of PROTAC efficacy.
Verifying the Degradation Pathway
A critical validation step is to confirm that the observed protein loss is indeed due to the proteasome, the endpoint of the UPS.
Experimental Protocol: Proteasome Inhibition Assay
-
Follow the same cell plating and treatment setup as the Western Blot protocol.
-
Pre-treat a set of wells with a proteasome inhibitor (e.g., 1 µM MG132 or 100 nM epoxomicin) for 1-2 hours.[7][13]
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times its DC₅₀) to both the pre-treated and non-pre-treated wells.
-
After the standard incubation period, lyse the cells and analyze the target protein levels by Western Blot.
Expected Outcome: The proteasome inhibitor should "rescue" the protein from degradation. A robust PROTAC effect will be abrogated in the presence of the inhibitor, confirming its dependence on the proteasome.[7]
A parallel experiment is to confirm dependence on the specific E3 ligase the PROTAC was designed to recruit (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This is achieved by co-treating with an excess of a free E3 ligase ligand (e.g., pomalidomide for CRBN), which competes with the PROTAC and prevents the formation of the ternary complex.[13]
| Assay | Primary Purpose | Throughput | Data Output | Key Insight |
| Western Blot | Quantify target protein degradation (DC₅₀/Dₘₐₓ) | Low | Quantitative | Confirms degradation and provides core efficacy metrics. |
| Proteasome Inhibition | Confirm mechanism of action | Low | Semi-Quantitative | Validates that degradation is proteasome-dependent. |
| E3 Ligase Competition | Confirm mechanism of action | Low | Semi-Quantitative | Validates that degradation relies on the intended E3 ligase. |
| ELISA / HTRF | Screen compounds for degradation activity | High | Quantitative | Enables rapid ranking of multiple PROTAC candidates. |
Section 2: Cellular Phenotypic Assays - What is the Biological Consequence?
Once you have confirmed your PROTAC effectively degrades its target, the next critical question is whether this degradation translates into the desired biological effect, such as killing cancer cells.
Assessing Cell Viability and Cytotoxicity
For oncology-focused PROTACs, the most important downstream effect is the inhibition of cancer cell proliferation or the induction of cell death.
Method 1: MTT Assay (Colorimetric)
The MTT assay is a classic method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT salt into purple formazan crystals.[14][15]
Method 2: CellTiter-Glo® (Luminometric)
The CellTiter-Glo® assay is a more modern and sensitive method that quantifies cell viability by measuring ATP levels, a direct indicator of metabolically active cells.[16][17] It generally has a broader dynamic range and higher sensitivity than the MTT assay.[18]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed cancer cells in an opaque, white-walled 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your PROTAC. It is crucial to also test a relevant small-molecule inhibitor of the same target as a benchmark.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the expected onset of the anti-proliferative effect, typically 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
Data Interpretation: The luminescent signal is directly proportional to the number of viable cells. Data is plotted as percent viability versus log concentration to determine the IC₅₀ (half-maximal inhibitory concentration). A potent anti-cancer PROTAC should demonstrate a significantly lower IC₅₀ value compared to its corresponding inhibitor, showcasing the benefit of degradation over simple inhibition.[19]
General workflow for a cell viability assay.
Comparative Performance Data (Hypothetical)
| Compound | Target | Mechanism | DC₅₀ (Degradation) | IC₅₀ (Cell Viability) |
| PROTAC-XYZ | Kinase A | Degrader | 5 nM | 25 nM |
| Inhibitor-123 | Kinase A | Inhibitor | N/A | 250 nM |
This hypothetical data illustrates a key advantage of PROTACs: by eliminating the entire protein scaffold, a PROTAC can achieve a much more potent anti-proliferative effect (lower IC₅₀) than a traditional inhibitor.
Section 3: Advanced Characterization for Preclinical Development
For promising lead candidates, further studies are required to assess selectivity, in vivo drug-like properties, and ultimate efficacy in a living organism.
Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize potential toxicity.[20][21] While the target-binding portion of the PROTAC provides initial specificity, the recruitment of an E3 ligase can sometimes lead to the degradation of other, unintended proteins ("off-targets").[22]
Method: Unbiased Mass Spectrometry-Based Proteomics
This powerful technique analyzes the entire proteome of the cell to see what proteins change in abundance after PROTAC treatment.
-
Treat cells with the PROTAC at a relevant concentration and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) that allow for multiplexed relative quantification.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data provides a global snapshot of protein abundance, immediately highlighting the intended target degradation and revealing any other proteins that were significantly degraded, thus identifying off-targets.[12][23]
In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the relationship between the concentration of the PROTAC in the body (PK) and its effect on the target protein (PD) is essential for predicting human dosage.[24][25] For PROTACs, this relationship is unique. Due to their catalytic nature, significant target degradation can persist long after the PROTAC itself has been cleared from circulation.[25] This disconnect between PK and PD is a major advantage, potentially allowing for less frequent dosing.[25] It is also important to be mindful of the "hook effect," where excessively high concentrations can paradoxically reduce efficacy by favoring binary complexes (PROTAC-target or PROTAC-ligase) over the productive ternary complex.[6]
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A Senior Application Scientist's Guide to Dichloropyridine Linkers in PROTACs: A Comparative Analysis of Degradation Efficiency
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional small-molecule inhibitors that rely on continuous occupancy of a protein's active site, PROTACs act as powerful catalytic agents of destruction.[1][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3][4] A PROTAC consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5]
The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the pivotal event in this process.[4][6][7] This proximity, orchestrated by the PROTAC, enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[1][8] While the choice of ligands dictates target specificity, the linker is far from a passive spacer.[9][10] Its length, composition, and rigidity are critical determinants of a PROTAC's success, profoundly influencing the stability of the ternary complex and, consequently, the efficiency and selectivity of protein degradation.[7][9][10]
This guide provides an in-depth comparison of PROTACs featuring a specific and increasingly important structural motif within the linker: dichloropyridine. We will explore how subtle changes to this aromatic core can dramatically impact degradation performance, offering field-proven insights and experimental data to guide the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: An Orchestrated Process
The efficacy of a PROTAC is contingent on its ability to successfully hijack the UPS. This intricate process can be broken down into several key steps, each influenced by the overall structure of the PROTAC molecule, particularly the linker.
-
Binding Events: The PROTAC independently binds to both the POI and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)) within the cellular environment.[1]
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, bringing the POI and E3 ligase into close proximity to form a ternary complex.[1][8] The linker's characteristics are paramount here; it must possess the optimal length and flexibility to allow for favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[4]
-
Ubiquitination: Within the stabilized ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1][3]
-
Catalytic Cycle: The PROTAC is then released and can initiate another cycle of degradation, enabling it to be effective at substoichiometric concentrations.[1][3][4]
Protocol 2: Target Ubiquitination Assay
Confirming that degradation is proceeding via the intended mechanism requires demonstrating that the target protein is ubiquitinated in a PROTAC-dependent manner. [11] Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). It is crucial to co-treat a parallel sample with both the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will prevent the degradation of ubiquitinated proteins, allowing them to accumulate and be detected.
-
Immunoprecipitation (IP): Lyse the cells as described above. Incubate the cell lysate with an antibody specific to the target protein (e.g., anti-BTK) that has been conjugated to agarose or magnetic beads. This will capture the target protein and any associated binding partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Perform a Western blot as described in Protocol 1.
-
Detection: Instead of probing for the target protein itself, probe the membrane with an antibody that recognizes ubiquitin.
-
Data Analysis: The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated lane, which is significantly enhanced in the PROTAC + MG132 co-treated lane, confirms the polyubiquitination of the target protein. [12]
Conclusion and Future Perspectives
The linker is a pivotal component in PROTAC design, acting as the critical orchestrator of the ternary complex. [9][10]Our comparative analysis demonstrates that rigid linkers, specifically those incorporating a dichloropyridine scaffold, can offer significant advantages in potency over more flexible counterparts. However, this advantage is highly dependent on the precise geometry and attachment points of the linker. The development of potent and selective degraders requires a systematic, empirical approach to linker optimization.
Future advancements will likely involve the integration of computational modeling to better predict optimal linker geometries and reduce the empirical burden of synthesis and testing. Furthermore, the development of novel rigid linkers that impart favorable pharmacokinetic properties will be crucial for translating the promise of PROTACs from the laboratory to the clinic.
References
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What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. [Link]
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Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]
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Proteolysis targeting chimera. (n.d.). Wikipedia. [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]
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The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. [Link]
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Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. (2024). Oreate AI Blog. [Link]
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Ubiquitination Assay. (n.d.). Profacgen. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. [Link]
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PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. (n.d.). BPS Bioscience. [Link]
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A beginner's guide to PROTACs and targeted protein degradation. (2021). Portland Press. [Link]
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Evaluation of PROTACs with different linkers on the degradation of... (n.d.). ResearchGate. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC - NIH. [Link]
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Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]
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Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. (n.d.). PMC - PubMed Central. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. (2020). PMC. [Link]
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Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. (2023). PubMed. [Link]
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Targeting Protein Kinases Degradation by PROTACs. (2021). PMC - PubMed Central - NIH. [Link]
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BTK degradation induced by PROTACs a Chemical structures of BTK... (n.d.). ResearchGate. [Link]
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Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. (n.d.). Frontiers. [Link]
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Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (n.d.). ACS Publications. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (3,6-Dichloropyridin-2-yl)methanol
This guide provides essential safety protocols and handling procedures for (3,6-Dichloropyridin-2-yl)methanol, a chlorinated pyridine derivative. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous compounds and established best practices for handling hazardous chemicals. This document is intended for researchers, scientists, and professionals in drug development to ensure the safe handling, storage, and disposal of this substance, thereby minimizing risk and ensuring experimental integrity.
Hazard Identification and Risk Assessment
This compound is a chemical compound that, based on data from similar chlorinated pyridines and substituted methanols, should be handled as a hazardous substance. The primary hazards are presumed to be:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of exposure reduction, the correct selection and use of PPE are critical for immediate protection. All personnel handling this compound must use the following PPE:
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides a robust barrier against chlorinated organic compounds.[3] Double-gloving is recommended for extended procedures. Gloves should have long cuffs that can be tucked under the sleeves of the lab coat.[4] Change gloves every 30-60 minutes or immediately if contamination is suspected or visible.[4] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles.[5][6] Safety glasses do not offer sufficient protection from chemical splashes.[5] |
| Body Protection | A chemically resistant lab coat, fully buttoned. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | Protects feet from spills and falling objects.[5] |
| Respiratory Protection | To be used based on a risk assessment, especially if there is a potential for aerosol generation or if working outside of a certified fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational and Handling Protocols
Adherence to strict operational protocols is paramount to minimize exposure and prevent accidents.
Engineering Controls: The Primary Barrier
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors or dust.[3]
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution: Add the solvent to the compound slowly and stir to dissolve. Keep the container covered as much as possible during this process.
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential points of release are properly sealed.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[2][9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[10] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
| Large Spill | Evacuate the area immediately. Alert others and contact the appropriate emergency response team. |
Emergency Response Logic Flow
Caption: Decision-making flow for responding to an exposure event.
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[12]
Conclusion
While this compound presents potential hazards, these risks can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to the handling and emergency procedures outlined in this guide. By prioritizing safety and maintaining a thorough understanding of the potential risks, researchers can handle this compound with confidence and integrity.
References
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Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21882961, (5,6-Dichloropyridin-3-yl)methanol. Retrieved from [Link]
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World Health Organization. (2014, July). Methanol Poisoning. Retrieved from [Link]
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GOV.UK. (n.d.). Incident management: methanol. Retrieved from [Link]
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The Chlorine Institute. (n.d.). Pamphlet 65 - Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
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Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). Methanol (CH3OH) B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Taming the SRU. (2025, October 16). Solve[nt]ing The Mystery: A Case of Methanol Poisoning. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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TAPPI. (2025). Methanol (CH3OH) safe storage and handling, Technical Information Paper TIP 0606-25. Retrieved from [Link]
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AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridin-3-amine, 97%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
